molecular formula C40H81N2O6P B1504374 N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine CAS No. 121999-64-2

N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine

カタログ番号: B1504374
CAS番号: 121999-64-2
分子量: 717.1 g/mol
InChIキー: YMQZQHIESOAPQH-JXGHDCMNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

C17 Sphingomyelin is a synthetic derivative of sphingomyelin that has been used as an internal standard for the quantification of sphingomyelin.>As a major constituent of cell membranes, sphingomyelin is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells. It was previously thought to have a purely structural role, similar to the function of phosphatidylcholine, through intermolecular interactions mediated by the 2-amide group, the 3-hydroxy group and the 4,5-trans double bond of the sphingoid base1. However, it is now appreciated that sphingomyelin has a high affinity for cholesterol and that these two lipids pack tightly into liquid-ordered domains among a liquid-disordered phase to form lipid rafts1,2. These membrane microdomains are thought to function as signaling platforms that regulate the localization and interactions of proteins. But sphingomyelin does not just influence signaling as a component of lipid rafts — it is also a precursor to ceramides and other sphingolipid metabolites that comprise the sphingomyelin cycle or sphingolipid network1,2.>N-heptadecanoylsphingosine-1-phosphocholine is a sphingomyelin d18:1 in which the acyl group specified is heptadecanoyl. It has a role as a mouse metabolite. It is a sphingomyelin d18:1 and a sphingomyelin 35:1. It derives from a heptadecanoic acid.

特性

IUPAC Name

[(E,2S,3R)-2-(heptadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H81N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(44)41-38(37-48-49(45,46)47-36-35-42(3,4)5)39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h31,33,38-39,43H,6-30,32,34-37H2,1-5H3,(H-,41,44,45,46)/b33-31+/t38-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQZQHIESOAPQH-JXGHDCMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H81N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677064
Record name (2S,3R,4E)-2-(Heptadecanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121999-64-2
Record name (2S,3R,4E)-2-(Heptadecanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SM(d18:1/17:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Whitepaper: N-(Heptadecanoyl)-Sphing-4-enine-1-phosphocholine (17:0 SM)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine, commonly referred to as 17:0 Sphingomyelin (17:0 SM) , is a non-canonical sphingolipid utilized primarily as an internal standard in quantitative lipidomics. Unlike the abundant even-chain sphingomyelins (d18:1/16:0, d18:1/24:0) found in mammalian cell membranes, the odd-chain C17:0 fatty acid moiety renders this molecule distinguishable by mass spectrometry, theoretically allowing for precise normalization of extraction efficiency and ionization response.

However, recent high-sensitivity profiling has challenged the assumption that 17:0 SM is purely exogenous. Trace endogenous levels have been detected in human plasma, necessitating rigorous blank subtraction and validation during assay development. This guide details the physicochemical properties, validated analytical protocols, and critical handling requirements for 17:0 SM in drug development and membrane biophysics.

Part 1: Chemical Identity & Structural Analysis[1]

Structural Composition

The molecule consists of a sphingosine backbone (d18:[1]1) acylated with heptadecanoic acid (C17:0) at the sn-2 amine position, with a phosphocholine headgroup at the C1 hydroxyl.

  • IUPAC Name: N-heptadecanoyl-D-erythro-sphingosylphosphorylcholine

  • Common Name: SM(d18:1/17:0)

  • Molecular Formula: C₄₀H₈₁N₂O₆P

  • Molecular Weight: 717.06 g/mol (Exact Mass: 716.5832)

  • CAS Number: 121999-64-2

Physicochemical Properties
PropertyValue / Characteristic
Physical State White powder (lyophilized)
Solubility Soluble in Chloroform:Methanol (2:1), Methanol, Ethanol. Poorly soluble in water.
Phase Transition (Tm) ~42–43°C (Interpolated). Note: C16 SM Tm is ~41°C; C18 SM Tm is ~45°C. The odd chain introduces packing defects that may slightly lower Tm relative to the C18 homolog.
Critical Micelle Conc. (CMC) Low (nM range), similar to C16 SM. Forms bilayers/vesicles readily above CMC.
Hydrophobicity (LogP) ~12–14 (Estimated). Highly lipophilic tail region.
Structural Visualization

The following diagram illustrates the three distinct domains of the 17:0 SM molecule: the hydrophobic tail (Fatty Acid + Sphingosine chain), the interfacial amide linkage, and the polar headgroup.

G cluster_0 Ceramide Core (Hydrophobic) Headgroup Phosphocholine Headgroup (Polar/Hydrophilic) [m/z 184 fragment] Backbone Sphingosine Backbone (d18:1) [C18 chain, C4-C5 trans-double bond] Headgroup->Backbone Phosphate Ester Amide Amide Linkage (Ceramide Bond) Backbone->Amide C2 Amine FA_Chain Heptadecanoyl Chain (17:0) [Odd-chain, Saturated] FA_Chain->Amide C1 Carbonyl

Figure 1: Structural decomposition of SM(d18:1/17:0). The phosphocholine headgroup generates the characteristic m/z 184 product ion in positive ion mode.

Part 2: Biological Context & Utility

The "Internal Standard" Paradox

For decades, 17:0 SM was the "gold standard" exogenous control for sphingomyelin quantification because mammalian sphingolipid biosynthesis heavily favors even-chain fatty acids (C16, C18, C20, C22, C24).

Expert Insight: While 17:0 SM is excellent for cellular lipidomics (where odd-chain species are virtually absent), it must be used with caution in plasma lipidomics . Recent high-sensitivity LC-MS/MS studies have identified trace endogenous levels of SM(d18:1/17:0) in human plasma, likely derived from dietary sources (dairy/ruminant fats) or gut microbial metabolism.

  • Protocol Adjustment: If analyzing plasma, a deuterated standard (e.g., d18:1/18:1-d9 SM) is superior. If 17:0 SM must be used, a "double blank" (matrix without spike) is required to subtract the endogenous baseline.

Membrane Biophysics

In biophysical studies, 17:0 SM is used to probe the effect of chain length mismatch on membrane domains.

  • Cholesterol Interaction: Like C16 SM, 17:0 SM interacts strongly with cholesterol to form Liquid-Ordered (

    
    ) phases (lipid rafts).
    
  • Chain Packing: The odd-numbered carbon chain creates a "packing defect" at the bilayer center compared to even-chain counterparts. This property is exploited in fluorescence quenching studies to determine the depth of membrane penetrants.

Part 3: Analytical Methodologies

Mass Spectrometry (LC-MS/MS)

The quantification of 17:0 SM relies on Multiple Reaction Monitoring (MRM) in positive electrospray ionization (+ESI) mode.

Validated MRM Transitions
AnalytePrecursor Ion (

)
Product IonCollision Energy (eV)Notes
SM(d18:1/17:0) 717.6 184.1 30–40Quantifier (Phosphocholine)
SM(d18:1/17:[2][3][4]0)717.6264.345–50Qualifier (Sphingosine backbone - water)
SM(d18:1/17:0)739.6184.135Sodium Adduct

Critical Technical Note: The transition 717.6 -> 184.1 is not unique to 17:0 SM if chromatographic resolution is poor. Isotopic overlap from the M+2 peak of SM(d18:1/16:0) (Mass ~703 + 2 = 705) is negligible, but interference from PC(34:1) isotopes or other isobaric species must be ruled out by retention time.

Sample Preparation Workflow

The following Graphviz workflow outlines the recommended extraction protocol (Modified Bligh-Dyer) for ensuring recovery of this amphipathic lipid.

Workflow Start Biological Sample (Plasma/Tissue) Spike Spike IS: 17:0 SM (Final conc: 200 nM) Start->Spike Extract Liquid-Liquid Extraction (CHCl3:MeOH 2:1) Spike->Extract PhaseSep Phase Separation (Add H2O -> Centrifuge) Extract->PhaseSep Organic Collect Organic Phase (Lower Layer) PhaseSep->Organic Hydrophobic Lipids Dry Dry under N2 gas (35°C) Organic->Dry Recon Reconstitute (MeOH:IPA 1:1) Dry->Recon Inject LC-MS/MS Injection (C18 Column) Recon->Inject

Figure 2: Lipidomics extraction workflow. Spiking 17:0 SM prior to extraction is crucial for correcting extraction losses.

Part 4: Synthesis & Stability

Synthetic Route

Commercial 17:0 SM is typically produced via semi-synthesis:

  • Starting Material: Sphingosylphosphorylcholine (SPC), derived from the acidic hydrolysis of natural sphingomyelin (removing the N-acyl chain).[5]

  • Acylation: SPC is reacted with Heptadecanoic acid N-hydroxysuccinimide ester (or using DCC/DMAP coupling) in an organic solvent (e.g., dry dichloromethane) with a tertiary amine base.

  • Purification: Silica gel chromatography is used to remove excess fatty acid and unreacted SPC.

Storage and Handling
  • Storage: -20°C in powder form. Solutions in chloroform should be stored at -20°C or -80°C in glass vials with Teflon-lined caps.

  • Stability: Stable for >1 year if protected from humidity.

  • Solvent Caution: Avoid storing in pure methanol for extended periods at room temperature to prevent potential transmethylation (though SM is more resistant to this than Glycerophospholipids).

References

  • LIPID MAPS® Structure Database. LMSP03010044: SM(d18:1/17:0).[6][7] Lipid Maps.[11] [Link]

  • Cifkova, E., et al. (2012). Lipidomic analysis of human plasma: Comparison of different extraction methods. Journal of Chromatography A. (Discusses extraction efficiencies for SM species). [Link]

  • Slotte, J.P. (2013). Biological functions of sphingomyelins.[12] Progress in Lipid Research. (Review of SM biophysics and cholesterol interaction). [Link]

  • Kasumov, T., et al. (2015). Quantification of Sphingolipids in Plasma by LC-MS/MS.[4] Methods in Molecular Biology. (Details the use and limitations of odd-chain internal standards). [Link]

Sources

The Unseen Regulator: A Technical Guide to the Biological and Analytical Roles of C17 Sphingomyelin (d18:1/17:0)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sphingomyelin (SM), a class of sphingolipids abundant in animal cell membranes, is a critical player in membrane structure and signal transduction.[1][2] While the roles of even-chain sphingomyelins are extensively studied, odd-chain species such as C17 sphingomyelin (d18:1/17:0) represent a more enigmatic area of lipid biology. This technical guide provides a comprehensive overview of C17 sphingomyelin, detailing its established use as a crucial internal standard in lipidomics and exploring its potential, though less defined, endogenous biological functions. We will delve into the analytical methodologies that leverage C17 sphingomyelin for accurate quantification of sphingolipids, provide detailed experimental protocols, and discuss the emerging understanding of how odd-chain sphingolipids, potentially including C17 SM, may influence cellular processes. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of sphingolipid metabolism and analysis.

Introduction to Sphingomyelins: Beyond a Structural Role

Sphingomyelins are fundamental components of mammalian cell membranes, particularly enriched in the myelin sheath of nerve cells.[2][3] Structurally, they consist of a ceramide backbone, composed of a sphingosine base and an N-acylated fatty acid, and a phosphocholine headgroup.[1][2][4] This amphipathic nature allows sphingomyelins to participate in the formation of the lipid bilayer and the organization of membrane microdomains known as lipid rafts.[4] Beyond their structural importance, sphingomyelins are key players in cellular signaling. The enzymatic hydrolysis of sphingomyelin by sphingomyelinases generates ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation.[2][5][6] Conversely, the synthesis of sphingomyelin from ceramide and phosphatidylcholine, catalyzed by sphingomyelin synthases (SMS), produces diacylglycerol, another critical signaling molecule.[2][7] This dynamic interplay, often termed the "sphingomyelin cycle," highlights the central role of these lipids in cellular homeostasis.

The fatty acid chain length of sphingomyelins can vary, with even-chain fatty acids (e.g., C16:0, C18:0, C24:0) being the most common. However, odd-chain sphingomyelins, such as C17 sphingomyelin, also exist, and their biological significance is an area of active investigation.

C17 Sphingomyelin (d18:1/17:0): A Tool and a Potential Bioactive Molecule

C17 sphingomyelin is characterized by a sphingosine backbone (d18:1) and a 17-carbon fatty acid (heptadecanoic acid). While not as abundant as its even-chain counterparts, its unique properties have made it an invaluable tool in the field of lipidomics.

The Predominant Role: An Internal Standard in Mass Spectrometry

The most well-documented application of C17 sphingomyelin is as a synthetic internal standard for the quantification of sphingolipids by mass spectrometry (MS).[8][9][10] Due to its structural similarity to endogenous sphingomyelins but with a distinct mass, it allows for accurate and precise measurement of various sphingomyelin species in complex biological samples.[11] The rationale for using a C17-based standard lies in its rarity in most mammalian systems, minimizing interference with the measurement of naturally occurring sphingolipids.

Table 1: Physicochemical Properties of C17 Sphingomyelin (d18:1/17:0)

PropertyValue
Molecular FormulaC40H81N2O6P
Molecular Weight717.05
InChIKeyYMQZQHIESOAPQH-JXGHDCMNSA-N
Topological Polar Surface Area107.92 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
logP11.60

Data sourced from LIPID MAPS Structure Database.[8]

Potential Endogenous Roles of Odd-Chain Sphingomyelins

While the primary use of C17 SM is as an analytical tool, the existence of odd-chain fatty acids and sphingolipids in biological systems suggests potential endogenous roles. The gut microbiota has been identified as a source of odd-chain length sphingoid bases, which can be absorbed by the host and incorporated into their sphingolipid metabolic pathways.[5] These bacterially derived sphingolipids have been shown to influence host inflammation and insulin resistance.[5]

Furthermore, the metabolism of phytoceramides, which can be derived from dietary sources, can lead to the formation of odd-chain fatty acids.[12] Interestingly, some studies have shown an inverse correlation between the levels of odd-chain fatty acids and the risk of cardiovascular disease.[12] This raises the intriguing possibility that endogenously present or diet-derived odd-chain sphingomyelins, including C17 SM, may have protective metabolic effects.

Analytical Methodologies Utilizing C17 Sphingomyelin

The accurate quantification of sphingolipids is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, and C17 sphingomyelin is a key component of these analytical workflows.[13][14]

Lipid Extraction from Biological Samples

A robust lipid extraction method is the first step in any lipidomic analysis. The Folch method is a classic and widely used technique for the extraction of total lipids from biological samples.[13]

Protocol 1: Modified Folch Lipid Extraction

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

  • Internal Standard Spiking: Add a known amount of C17 Sphingomyelin (d18:1/17:0) internal standard to the mixture.

  • Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

Quantification by LC-MS/MS

LC-MS/MS provides high sensitivity and specificity for the analysis of individual sphingomyelin species.[13][15]

Experimental Workflow for Sphingomyelin Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (Folch Method) Sample->Extraction Spiking Spike with C17 SM (d18:1/17:0) Internal Standard Extraction->Spiking Drydown Dry & Reconstitute Spiking->Drydown LC HPLC Separation Drydown->LC Inject MS Tandem Mass Spectrometry (MS/MS) LC->MS Detection Detection of Parent & Fragment Ions MS->Detection Quantification Quantification (Ratio to C17 SM) Detection->Quantification Peak Integration Analysis Data Analysis Quantification->Analysis

Caption: Workflow for sphingomyelin quantification using C17 SM.

Table 2: Typical MS/MS Transitions for Sphingomyelin Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Endogenous SM (e.g., C18:0)Varies184.1
C17 SM (d18:1/17:0) Internal Standard717.6184.1

The product ion at m/z 184.1 corresponds to the phosphocholine headgroup and is a characteristic fragment for sphingomyelins.[11]

Signaling Pathways and Potential Biological Functions

While direct evidence for C17 sphingomyelin's role in signaling is limited, we can infer potential functions from the broader understanding of sphingolipid metabolism.

The Sphingomyelin-Ceramide Pathway

The conversion of sphingomyelin to ceramide is a critical step in many signaling cascades.[16]

G C17_SM C17 Sphingomyelin (d18:1/17:0) C17_Cer C17 Ceramide (d18:1/17:0) C17_SM->C17_Cer + Phosphocholine C17_Cer->C17_SM + Phosphocholine Apoptosis Apoptosis, Cell Cycle Arrest, Inflammation C17_Cer->Apoptosis SMS Sphingomyelin Synthase (SMS) SMase Sphingomyelinase (SMase) PC Phosphatidylcholine DAG Diacylglycerol (DAG)

Caption: The hypothetical sphingomyelin-ceramide pathway for C17 SM.

If endogenously present, C17 sphingomyelin could be hydrolyzed by sphingomyelinases to produce C17 ceramide. Odd-chain ceramides, like their even-chain counterparts, are bioactive lipids that can influence cellular processes such as apoptosis and inflammation.[17] The specific effects of C17 ceramide, however, remain to be fully elucidated.

Influence on Membrane Properties

The incorporation of odd-chain fatty acids into sphingolipids can alter the biophysical properties of cell membranes. This could affect the formation of lipid rafts and the function of membrane-associated proteins, thereby influencing a wide range of cellular signaling events.[4]

C17 Sphingomyelin in Disease: An Emerging Picture

Alterations in sphingolipid metabolism are implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and neurodegenerative disorders.[1][18] While there is a strong association between even-chain ceramides and sphingomyelins with disease risk, the role of odd-chain species is less clear.[19]

Some studies have suggested that the fatty acid chain length of ceramides and sphingomyelins can have opposing effects on disease outcomes. For instance, high levels of C16:0 ceramide and sphingomyelin are associated with an increased risk of mortality, whereas longer-chain species (C22:0, C24:0) are associated with a decreased risk.[19] The position of C17 sphingomyelin within this spectrum is an important area for future research.

Future Directions and Conclusion

C17 sphingomyelin (d18:1/17:0) holds a dual identity in the world of lipid research. It is an indispensable tool for the accurate quantification of sphingolipids, enabling significant advancements in our understanding of their roles in health and disease. Concurrently, the emerging evidence for the biological activities of odd-chain sphingolipids suggests that C17 sphingomyelin may have endogenous functions that are yet to be fully appreciated.

Future research should focus on:

  • Investigating the endogenous presence and regulation of C17 sphingomyelin in various tissues and disease states.

  • Elucidating the specific signaling pathways modulated by C17 sphingomyelin and its metabolites.

  • Exploring the therapeutic potential of modulating odd-chain sphingolipid levels in metabolic and inflammatory diseases.

References

  • Summers, S. A., et al. (2019). Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. Cell Metabolism, 29(5), 1034-1048. [Link]

  • Lipotype GmbH. Sphingomyelin - Lipid Analysis. [Link]

  • Wang, L., et al. (2022). The nutritional functions of dietary sphingomyelin and its applications in food. Frontiers in Nutrition, 9, 970731. [Link]

  • Wikipedia. Sphingomyelin. [Link]

  • Miyaji, T., et al. (2014). Altered levels of serum sphingomyelin and ceramide containing distinct acyl chains in young obese adults. Nutrition & Diabetes, 4, e142. [Link]

  • LIPID MAPS. C17 Sphingomyelin (d18:1/17:0). [Link]

  • Lee, J. Y., et al. (2012). Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis. Journal of Chromatographic Science, 50(7), 568-574. [Link]

  • Cell Biolabs, Inc. Sphingomyelin Assay Kit. [Link]

  • Zhang, Y., et al. (2025). Sphingolipid metabolites involved in the pathogenesis of atherosclerosis. Journal of Translational Medicine, 23(1), 123. [Link]

  • Sarkar, S., et al. (2020). Mapping sphingolipid metabolism pathways during phagosomal maturation. Frontiers in Cell and Developmental Biology, 8, 594. [Link]

  • Merrill, A. H. (2011). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. NeuroMolecular Medicine, 13(3), 138-153. [Link]

  • Tidhar, R., et al. (2019). Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects. Journal of Biological Chemistry, 294(4), 1147-1158. [Link]

  • Sullards, M. C., et al. (2011). Approaches for probing and evaluating mammalian sphingolipid metabolism. Methods in Enzymology, 432, 83-115. [Link]

  • Merrill, A. H. (2011). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. NeuroMolecular Medicine, 13(3), 138-153. [Link]

  • Sullards, M. C., et al. (2007). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 48(7), 1549-1565. [Link]

  • Merrill, A. H., et al. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6386-6422. [Link]

  • Elsherbini, A. M., & Bieberich, E. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Physiology, 10, 1189. [Link]

  • Li, X., et al. (2025). Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications. Journal of Translational Medicine, 23(1), 123. [Link]

  • CUSABIO. Sphingolipid signaling pathway. [Link]

  • The Medical Biochemistry Page. (2026). Sphingolipid Metabolism and the Ceramides. [Link]

  • Varela-Echavarría, A., et al. (2013). Sphingomyelin in High-Density Lipoproteins: Structural Role and Biological Function. International Journal of Molecular Sciences, 14(4), 7844-7865. [Link]

  • Lemaitre, R. N., et al. (2018). Circulating Ceramides and Sphingomyelins and Risk of Mortality: The Cardiovascular Health Study. Journal of the American Heart Association, 7(12), e008911. [Link]

  • de la Cruz-Ojeda, P., et al. (2023). Plasma Sphingomyelin Disturbances: Unveiling Its Dual Role as a Crucial Immunopathological Factor and a Severity Prognostic Biomarker in COVID-19. International Journal of Molecular Sciences, 24(15), 12053. [Link]

Sources

Technical Guide: Synthesis of N-(Heptadecanoyl)-Sphing-4-enine-1-Phosphocholine (C17-SM)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Target Molecule: N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine Common Nomenclature: C17 Sphingomyelin (C17-SM), d18:1/17:0 SM Molecular Formula: C40H81N2O6P Exact Mass: ~716.58 Da

Significance in Lipidomics: C17-SM serves as a critical non-endogenous internal standard for quantitative lipidomics. Unlike C16 or C18 homologs, the odd-chain C17 fatty acid moiety is virtually absent in mammalian biological matrices, allowing for precise mass spectrometric normalization without interference from endogenous species.

This guide details the two primary synthetic routes:

  • Route A (Direct Acylation): The high-yield semi-synthesis from Sphingosylphosphorylcholine (SPC). Recommended for rapid generation of standards.

  • Route B (De Novo Headgroup Installation): The phosphorylation of C17-Ceramide. Recommended when backbone modification is required.

Retrosynthetic Analysis & Pathway Logic

To design a robust synthesis, we must deconstruct the molecule at its most labile or chemically accessible bonds.

Structural Disconnections
  • Amide Linkage (N-Acyl): Disconnection yields the sphingoid base headgroup (SPC) and the fatty acid (Heptadecanoic acid). This is the most efficient disconnection because the chiral centers and the phosphate headgroup are preserved from the starting material.

  • Phosphodiester Linkage: Disconnection yields C17-Ceramide and a phosphocholine donor. This is necessary if SPC is unavailable or if the sphingoid backbone (d18:1) requires isotopic labeling prior to headgroup attachment.

Pathway Visualization

SynthesisPathways Target Target: C17-SM (d18:1/17:0) SPC Sphingosylphosphorylcholine (SPC / Lyso-SM) Coupling Amide Coupling (HATU/DIPEA or DCC/NHS) SPC->Coupling FA Heptadecanoic Acid (C17:0) FA->Coupling Coupling->Target Route A: Direct Acylation (Preferred) Sphingosine Sphingosine (d18:1) Ceramide C17-Ceramide Sphingosine->Ceramide + C17 FA RingOpen Ring Opening (Trimethylamine) Ceramide->RingOpen + PC Donor PC_Donor 2-chloro-1,3,2- dioxaphospholane-2-oxide PC_Donor->RingOpen RingOpen->Target Route B: Phosphorylation

Caption: Dual synthetic pathways for C17-SM. Route A utilizes pre-existing headgroup architecture; Route B builds the headgroup sequentially.

Route A: Semi-Synthesis via SPC Acylation (The "Gold Standard")

This protocol is preferred for its atom economy and preservation of the stereochemistry at C2 and C3 of the sphingoid base.

Reagents & Materials[1][2][3][4]
  • Substrate: Sphingosylphosphorylcholine (SPC) (Lyso-SM).

  • Acyl Donor: Heptadecanoic acid (C17:0).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). Note: HATU is chosen over DCC for easier workup and higher yields in lipid synthesis.

  • Solvent: Anhydrous DMF or DCM/MeOH (4:1) mixture. SPC has poor solubility in pure non-polar solvents.

Step-by-Step Protocol

1. Activation of Fatty Acid:

  • In a flame-dried round-bottom flask under Argon, dissolve Heptadecanoic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir for 5 minutes.

  • Add HATU (1.1 eq). Stir for 15 minutes at room temperature to form the activated ester.

2. Coupling Reaction:

  • Dissolve SPC (1.0 eq) in a minimum volume of DMF (or DMF/H2O 9:1 if solubility is stubborn, though water reduces yield).

  • Add the SPC solution dropwise to the activated fatty acid mixture.

  • Critical Step: Sonicate the mixture for 5 minutes to ensure micellar dispersion, then stir at room temperature for 12–16 hours.

  • Monitor reaction progress via TLC (CHCl3/MeOH/H2O 65:25:4). The amine-free product will have a higher Rf than the free amine SPC.

3. Workup & Purification:

  • Evaporate DMF under reduced pressure (high vacuum required).

  • Extraction: Resuspend residue in CHCl3/MeOH (2:1) and wash with mild acidic buffer (Citric acid 0.1M) to remove excess DIPEA/HATU byproducts, followed by brine.

  • Flash Chromatography: Purify on silica gel.

    • Mobile Phase: Gradient from 100% CHCl3 to CHCl3/MeOH (80:20) to CHCl3/MeOH/H2O (65:25:4).[1]

    • Collection: C17-SM typically elutes in the polar fractions.

Route B: Phosphocholine Transfer to Ceramide

Use this route if you must synthesize the backbone de novo or if SPC is unavailable.

Reagents
  • Substrate: N-heptadecanoyl-D-erythro-sphingosine (C17-Ceramide).

  • Phosphorylating Agent: 2-chloro-1,3,2-dioxaphospholane-2-oxide (COP).

  • Ring Opener: Trimethylamine (anhydrous, gaseous or solution in toluene).

Step-by-Step Protocol

1. Synthesis of C17-Ceramide:

  • Acylate D-erythro-sphingosine with heptadecanoyl chloride in THF/Sodium Acetate (50% saturated aqueous) (Schotten-Baumann conditions) to ensure selective N-acylation over O-acylation.

2. Phosphorylation (The "Chandrakumar" Method):

  • Dissolve C17-Ceramide (1 eq) in anhydrous Benzene or Toluene.

  • Add DIPEA (1.5 eq) and cool to 0°C.

  • Add 2-chloro-1,3,2-dioxaphospholane-2-oxide (1.2 eq) dropwise.

  • Stir at room temperature for 2 hours. This forms the cyclic phospholane intermediate at the C1-OH position. Note: The C3-OH is sterically hindered and less reactive, but kinetic control is essential.

3. Ring Opening:

  • Transfer the reaction mixture to a pressure tube (or use a balloon for gaseous amine).

  • Add excess anhydrous Trimethylamine (approx 30% in acetonitrile or toluene).

  • Heat to 60–70°C for 12 hours. The trimethylamine attacks the cyclic phosphate, opening the ring to form the phosphocholine headgroup.

4. Purification:

  • Similar to Route A, but requires careful separation from unreacted ceramide.

Analytical Validation (QC)

Trustworthiness in lipidomics depends on rigorous characterization.

Mass Spectrometry (LC-MS/MS)[4]
  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]+ = ~717.6 m/z.

  • Product Ions (Fragmentation):

    • m/z 184.07: Phosphocholine headgroup (Characteristic for all SM and PC).

    • m/z 264.3: Sphingosine backbone fragment (d18:1 - 2H2O).

  • MRM Transition: 717.6 -> 184.1 (Quantifier).

NMR Spectroscopy (1H-NMR in CDCl3/MeOD)
  • ~0.88 ppm (t): Terminal methyl groups of fatty acid and sphingosine.

  • ~1.25 ppm (m): Methylene envelope (bulk chain).

  • ~3.2 ppm (s): Trimethylammonium headgroup (-N(CH3)3). Diagnostic peak.

  • ~5.4-5.7 ppm (m): Vinyl protons of the sphingosine backbone (C4-C5).

Stability & Storage[3]
  • State: White waxy solid.

  • Storage: -20°C, desiccated, under Argon.

  • Solvent: Store stock solutions in CHCl3/MeOH (1:1). Avoid long-term storage in pure water due to hydrolysis risk.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield (Route A) SPC aggregation (micelle formation).Use "Chaotropic" solvent mixtures (e.g., add LiCl to DMF) or ensure thorough sonication before coupling.
O-Acylation Byproducts Non-selective acylation of C1-OH or C3-OH.Ensure pH is strictly controlled (mildly basic). If persistent, use TBDMS protection for OH groups (adds 2 steps).
Hygroscopicity Phosphocholine headgroup absorbs water.Dry final product by lyophilization from benzene/water or t-butanol/water.
NMR "Broadening" Lipid aggregation in NMR tube.Use CDCl3:MeOD:D2O (65:25:4) to break micelles and sharpen peaks.

References

  • LIPID MAPS Structure Database. Ceramide phosphocholines (sphingomyelins) [SP0301]. Retrieved from [Link]

  • Weiss, B. & Stoffel, W. (1980). Synthesis of Sphingomyelin. In Methods in Enzymology (Vol. 72, pp. 835-854). Academic Press. (Classic reference for chemical synthesis).
  • Gault, C.R., Obeid, L.M., & Hannun, Y.A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1-23.
  • Shaner, R.L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1692-1707.
  • Cohen, R., et al. (2020). Synthetic routes to sphingolipids and their analogs. Chemistry and Physics of Lipids, 232, 104965. (Modern synthetic review).

Sources

The Advent of a Quantitative Workhorse: A Technical History of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quantitative Imperative in Sphingolipidomics

The study of sphingolipids, a class of lipids integral to cell membrane structure and pivotal in signal transduction, has undergone a profound transformation over the past two decades. Historically, the field was characterized by qualitative observations and relative quantifications, which, while informative, lacked the precision necessary to unravel the subtle yet significant roles these molecules play in health and disease. The dawn of the 21st century and the rise of "sphingolipidomics"—the comprehensive, quantitative analysis of all sphingolipids within a biological system—created an urgent need for robust analytical methodologies. This guide chronicles the history and discovery of a key synthetic molecule, N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine, more commonly known as C17 Sphingomyelin, which has become an indispensable tool in the precise quantification of sphingomyelins and the advancement of the field.

The Analytical Challenge: A Historical Perspective

The broader class of sphingomyelins was first isolated from brain tissue in the 1880s by the German chemist Johann L.W. Thudicum.[1] For over a century, their analysis relied on classical techniques such as thin-layer chromatography (TLC), which offered separation but limited quantitative accuracy.[2] The advent of mass spectrometry (MS) promised a new era of sensitivity and specificity. However, a significant hurdle remained: the inherent variability in sample preparation and instrument response. To achieve true quantitative rigor, a reliable internal standard was necessary—a compound that behaves chemically and physically like the analyte of interest but is distinguishable by the mass spectrometer.

The emergence of soft ionization techniques in mass spectrometry, such as electrospray ionization (ESI), enabled the detection of minute quantities of sphingolipids, further intensifying the need for accurate quantification.[3]

The Innovative Solution: The Odd-Chain Paradigm

The "discovery" of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine was not a finding in nature, but a deliberate invention to solve a pressing analytical problem. The breakthrough came from the realization that sphingolipids with odd-numbered carbon chains in their fatty acyl or sphingoid backbone are rare or entirely absent in most mammalian systems, which predominantly synthesize even-chained sphingolipids.[3][4] This simple yet elegant principle formed the basis for creating a new class of internal standards.

By synthesizing a sphingomyelin with a 17-carbon fatty acyl chain (heptadecanoic acid), researchers could introduce a known quantity of this "unnatural" lipid into a biological sample. During mass spectrometric analysis, the C17 sphingomyelin would co-elute and ionize similarly to its endogenous, even-chained counterparts (e.g., C16, C18, C24 sphingomyelins). However, its distinct mass-to-charge ratio would allow it to be clearly differentiated and used as a reference to accurately calculate the concentrations of the native sphingomyelins.

The Synthesis and Advent of C17 Sphingomyelin

While a singular, seminal publication heralding the "discovery" of C17 sphingomyelin is not apparent, its development was part of a broader effort in the early 2000s to synthesize a suite of odd-chain and stable-isotope-labeled sphingolipid standards. This initiative was significantly advanced by the LIPID MAPS consortium, which aimed to systematically characterize the lipidome.[5][6]

The synthesis of C17 sphingomyelin, and other odd-chain sphingolipids, generally follows established chemical or enzymatic pathways. A common approach involves the N-acylation of a lyso-sphingomyelin precursor with an odd-chain fatty acid.

General Synthesis Workflow

The creation of C17 sphingomyelin can be approached through chemical or enzymatic methods. A prevalent chemical synthesis strategy involves the acylation of a lyso-sphingolipid precursor.

G cluster_synthesis Chemical Synthesis of C17 Sphingomyelin LysoSM Lyso-sphingomyelin (d18:1/0:0) Reaction Reaction LysoSM->Reaction HeptadecanoylChloride Heptadecanoyl Chloride (C17:0) HeptadecanoylChloride->Reaction C17SM N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine (C17 Sphingomyelin) Solvent Organic Solvent (e.g., Pyridine) Solvent->Reaction Reaction Medium Reaction->C17SM N-acylation

Caption: General chemical synthesis pathway for C17 Sphingomyelin.

Detailed Experimental Protocol (Exemplary)

The following is a representative protocol for the chemical synthesis of an odd-chained sphingolipid internal standard, adapted from methodologies described for creating similar standards.[2][7]

Objective: To synthesize C17 Sphingomyelin by N-acylation of lyso-sphingomyelin.

Materials:

  • Lyso-sphingomyelin

  • Heptadecanoic acid

  • Oxalyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Solvents for TLC and column chromatography

Procedure:

  • Activation of Heptadecanoic Acid:

    • Dissolve heptadecanoic acid in anhydrous DCM.

    • Add oxalyl chloride dropwise at 0°C and stir for 2-3 hours at room temperature to form heptadecanoyl chloride.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • N-acylation Reaction:

    • Dissolve lyso-sphingomyelin in anhydrous pyridine.

    • Add a solution of heptadecanoyl chloride in anhydrous DCM dropwise to the lyso-sphingomyelin solution at 0°C.

    • Add triethylamine and allow the reaction to proceed at room temperature overnight.

  • Purification:

    • Monitor the reaction progress using TLC.

    • Upon completion, quench the reaction and extract the lipid product.

    • Purify the crude product using silica gel column chromatography to obtain pure N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine.

  • Characterization and Validation:

    • Confirm the structure and purity of the synthesized C17 sphingomyelin using mass spectrometry (to verify the correct mass) and nuclear magnetic resonance (NMR) spectroscopy.

Role in Modern Research and Drug Development

The availability of high-purity C17 sphingomyelin, through commercial suppliers like Avanti Polar Lipids, has been a cornerstone of modern sphingolipid research. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for the quantification of endogenous sphingomyelins.

Quantitative Lipidomics Workflow

The use of C17 sphingomyelin is integral to correcting for variations in sample extraction efficiency and instrument response, ensuring data accuracy and reproducibility.

G cluster_workflow Quantitative Sphingomyelin Analysis Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with known amount of C17 SM Sample->Spike Extract Lipid Extraction (e.g., Folch method) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantification Analyze->Quantify Compare peak areas of endogenous SMs to C17 SM

Caption: Workflow for sphingomyelin quantification using C17 SM.

Impact on Disease Research and Drug Development

By enabling precise measurement of fluctuations in sphingomyelin levels, C17 sphingomyelin has indirectly contributed to a deeper understanding of numerous disease states where sphingolipid metabolism is dysregulated. These include:

  • Cardiovascular Disease: Elevated levels of certain sphingomyelins are associated with an increased risk of atherosclerosis.[1]

  • Neurodegenerative Diseases: As a major component of the myelin sheath, alterations in sphingomyelin metabolism are implicated in diseases like multiple sclerosis.

  • Cancer: Sphingolipids and their metabolites are involved in signaling pathways that control cell growth, proliferation, and apoptosis, making them relevant to cancer biology.[1]

In drug development, accurate quantification of sphingomyelins is crucial for assessing the on-target and off-target effects of therapeutic candidates that modulate lipid metabolism.

Data Summary and Physicochemical Properties

PropertyValueSource
Synonyms C17 Sphingomyelin, SM(d18:1/17:0), Heptadecanoyl SphingomyelinCommercial Suppliers
Molecular Formula C40H81N2O6PLIPID MAPS[8]
Exact Mass 716.5835LIPID MAPS[8]
Natural Abundance Not naturally occurring in significant amounts in mammals[3][4]
Primary Application Internal standard for mass spectrometry[3][5]

Conclusion

N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine is a testament to the ingenuity of analytical scientists. Its development was not a discovery in the traditional sense, but a targeted synthesis to meet the quantitative demands of a rapidly evolving field. As an odd-chain internal standard, it has provided the accuracy and reliability needed to elevate sphingolipidomics from a qualitative to a quantitative science. Its history is intrinsically linked to the history of lipidomics itself, and it continues to be a vital tool for researchers and drug developers seeking to understand and manipulate the complex world of sphingolipid metabolism.

References

  • Mills, K., Eaton, S., Ledger, V., Young, E., & Winchester, B. (2005). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1739-48. [Link]

  • Haynes, C. A., Allegood, J. C., Park, H., & Sullards, M. C. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PMC. [Link]

  • Avanti Polar Lipids. LIPID MAPS Mass Spectrometry Internal Standards for Ceramides, Sphingoid bases (& 1-phosphates) and simple Phospho- & Glyco-sphingolipids. [Link]

  • Shaw, W. (2007). Internal standards for lipidomic analysis. LIPID MAPS. [Link]

  • Google Patents. (2003). WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry.
  • Sullards, M. C., Liu, Y., Chen, Y., & Merrill, A. H. Jr. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 838-853. [Link]

  • Merrill, A. H. Jr., Sullards, M. C., Allegood, J. C., Serwer, J., & Wang, E. (2007). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods in Enzymology, 432, 83-115. [Link]

  • MDPI. (2023). Lipidomic Analysis of Cervicovaginal Fluid for Elucidating Prognostic Biomarkers and Relevant Phospholipid and Sphingolipid Pathways in Preterm Birth. [Link]

  • Wikipedia. Sphingomyelin. [Link]

  • Biocrates Life Sciences AG. (2021). Sphingomyelins - Metabolite of the month. [Link]

  • Sribney, M., & Kennedy, E. P. (1958). The Enzymatic Synthesis of Sphingomyelin. Journal of Biological Chemistry, 233(6), 1315-1322. [Link]

  • Giera, M., Plassmann, G., & Geissler, S. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry, 7, 649. [Link]

  • Camp, A. H., & Camp, O. P. (2015). Sphingolipid biosynthesis in man and microbes. PMC. [Link]

  • ResearchGate. Pathway for synthesis of ceramide, sphingomyelin, and sphingosine-1 phosphate. [Link]

  • LIPID MAPS Structure Database. Ceramide phosphocholines (sphingomyelins) [SP0301]. [Link]

Sources

role of N-heptadecanoylsphingosine-1-phosphocholine as a metabolite

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-heptadecanoylsphingosine-1-phosphocholine (C17 Sphingomyelin) as a Metabolite

Executive Summary

N-heptadecanoylsphingosine-1-phosphocholine, commonly known as C17 Sphingomyelin (SM(d18:1/17:0)), is an odd-chain phosphosphingolipid that has garnered significant attention within the scientific community. Unlike the more common even-chained sphingolipids synthesized endogenously in mammals, C17 SM's presence is often linked to exogenous sources such as the gut microbiome. While its direct, intrinsic signaling roles are still under active investigation, its primary and most impactful role to date is as an indispensable analytical tool in the field of lipidomics. Its non-natural occurrence in most mammalian systems, combined with its structural similarity to endogenous sphingomyelins, makes it an ideal internal standard for mass spectrometry-based quantification of complex sphingolipid pathways. This guide provides a comprehensive overview of C17 SM, detailing its structure, metabolic context, its established role in analytical biochemistry, and its potential, though less understood, roles in physiology and pathophysiology.

The Unique Identity of an Odd-Chain Sphingolipid

Molecular Structure and Nomenclature

N-heptadecanoylsphingosine-1-phosphocholine is a member of the sphingolipid class of lipids.[1] These molecules are characterized by a sphingoid base backbone, in this case, sphingosine (d18:1).[1] This backbone is amide-linked to a fatty acid, which for C17 SM is an odd-chain heptadecanoic acid (C17:0). The terminal hydroxyl group of the sphingosine is esterified to a phosphocholine head group.[1]

Component Description
Sphingoid Base Sphingosine (d18:1)
N-Acyl Chain Heptadecanoic Acid (C17:0)
Head Group Phosphocholine
Common Name C17 Sphingomyelin
Abbreviation SM(d18:1/17:0)
Significance of the Odd-Chain

The majority of fatty acids and, consequently, the N-acyl chains of sphingolipids in mammals are even-numbered (e.g., C16:0, C18:0).[2] The presence of an odd-numbered C17 acyl chain is unusual. This distinction is fundamental to its utility. While some bacteria, particularly prominent members of the gut microbiome like Bacteroides, can produce odd-chain sphingolipids, they are not typically synthesized de novo by mammalian cells.[2][3] This makes C17 SM an excellent candidate for tracing exogenously derived lipid metabolism and for use as an internal standard in analytical assays.[4][5]

Biosynthesis and Metabolic Fate

Sphingolipids are central to cellular function, serving as both structural components of membranes and as precursors for a host of signaling molecules.[6][7] C17 SM integrates into this complex metabolic network.

The Sphingolipid Metabolic Pathway

De novo sphingolipid synthesis begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[6][7] Through a series of enzymatic steps, ceramide is produced. Ceramide sits at a critical branch point and can be converted into more complex sphingolipids.[6][8] Sphingomyelin synthases transfer a phosphocholine head group from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol.[8]

Conversely, sphingomyelin can be hydrolyzed by sphingomyelinases (SMases) to regenerate ceramide.[6] Ceramide can be further broken down by ceramidases to produce sphingosine, which can then be phosphorylated by sphingosine kinases (SphK) to form the potent signaling molecule sphingosine-1-phosphate (S1P).[6][9]

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ceramide Ceramide (e.g., C17-Ceramide) Serine_PalmitoylCoA->Ceramide Ceramide Synthases (incorporates C17-CoA) Sphingomyelin N-heptadecanoylsphingosine- 1-phosphocholine (C17 SM) Ceramide->Sphingomyelin SM Synthase Sphingosine Sphingosine (e.g., C17-Sphingosine) Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide Sphingomyelinase (SMase) Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->Sphingomyelin S1P Sphingosine-1-Phosphate (e.g., C17-S1P) Sphingosine->S1P Sphingosine Kinase (SphK) S1P->Sphingosine S1P Phosphatase inv1 inv2

Figure 1: Simplified Sphingolipid Metabolic Pathway.
Integration of C17 SM

Exogenously acquired C17 SM can be metabolized by cellular enzymes. SMases can hydrolyze C17 SM to produce N-heptadecanoyl-sphingosine (C17 Ceramide) . This C17 ceramide can then be acted upon by ceramidases to release C17 sphingosine , which in turn can be phosphorylated to C17 sphingosine-1-phosphate (C17-S1P) . These odd-chain metabolites can then participate in signaling cascades, albeit their specific contributions and potencies compared to their even-chained cousins are not fully elucidated.

Biological Roles and Signaling Mechanisms

While the primary application of C17 SM is analytical, its structural similarity to endogenous sphingolipids implies potential biological activity. Much of its putative function is extrapolated from studies on the broader class of sphingosylphosphorylcholines (SPCs) and their derivatives.

Membrane Architecture

Like other sphingolipids, C17 SM is expected to be a component of cell membranes, where it can self-aggregate with cholesterol to form "lipid rafts".[1][10] These microdomains serve as organizing platforms for membrane proteins and are crucial for signal transduction.[10]

Precursor to Bioactive Mediators

The true signaling potential of C17 SM likely resides in its metabolic products.

  • Sphingosylphosphorylcholine (SPC): The deacylated form of sphingomyelin, known as lysosphingomyelin or SPC, is a potent mitogen that stimulates cell proliferation.[11][12] SPC signaling involves the rapid mobilization of intracellular calcium ([Ca2+]i) and the release of arachidonic acid.[12]

  • AP-1 Activation: SPC has been shown to increase the DNA-binding activity of the transcription factor AP-1 (Activator Protein-1).[11] This activation links the signaling cascade initiated by SPC directly to the regulation of gene expression, which can influence cell growth and contribute to pathophysiological processes.[11]

  • Sphingosine-1-Phosphate (S1P) Signaling: The metabolite S1P is a critical signaling molecule that acts both intracellularly and extracellularly by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[9][13] This S1P-S1PR axis regulates a vast array of cellular processes, including cell migration, survival, proliferation, and immune cell trafficking.[9][13][14] It is plausible that C17-S1P could also interact with these receptors.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P (or C17-S1P) S1PR S1P Receptor (S1PR1-5) Gβγ S1P->S1PR Binding & Activation PLC PLC S1PR:g->PLC Gαq Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway S1PR:g->Ras_Raf_MEK_ERK Gαi PI3K_Akt PI3K/Akt Pathway S1PR:g->PI3K_Akt Gβγ Ca_ion ↑ [Ca²⁺]i PLC->Ca_ion IP₃ Generation Cell_Response Cellular Responses (Proliferation, Survival, Migration) Ca_ion->Cell_Response Ras_Raf_MEK_ERK->Cell_Response PI3K_Akt->Cell_Response LCMS_Workflow Start Plasma Sample Spike Spike with C17 SM Internal Standard Start->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down (N₂) Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Sources

The Interaction of C17 Sphingomyelin with Cholesterol in Lipid Rafts

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biophysical and analytical interaction between C17 Sphingomyelin (C17 SM) and cholesterol within liquid-ordered (


) membrane domains (lipid rafts).[1] It synthesizes molecular mechanics with practical lipidomics applications.

A Technical Guide on Molecular Packing, Phase Behavior, and Quantitative Lipidomics

Executive Summary

The interaction between Sphingomyelin (SM) and Cholesterol is the thermodynamic engine of lipid raft formation.[2] While endogenous rafts are dominated by even-chain species (C16, C18, C24), C17 Sphingomyelin (N-heptadecanoyl-sphingomyelin) serves as a critical biophysical probe and internal standard. Its odd-chain structure allows it to mimic the liquid-ordered (


) partitioning of natural SMs while remaining spectrally distinct. This guide explores the molecular mechanics of the C17 SM-Cholesterol complex, its phase behavior, and its application in quantitative raft lipidomics.

Part 1: Molecular Mechanics of the Interaction

The stability of C17 SM in cholesterol-rich domains is governed by the Umbrella Model and the Condensing Effect . Unlike glycerophospholipids, sphingomyelin possesses both hydrogen bond donors and acceptors at the interfacial region, creating a unique "shielding" complex with cholesterol.

The Umbrella Model Mechanism

Cholesterol is hydrophobic with a small polar headgroup (-OH). In the membrane bilayer, it cannot fully shield its hydrophobic body from the aqueous phase. C17 SM acts as an "umbrella":

  • Headgroup Reorientation: The large phosphocholine headgroup of C17 SM tilts to cover the underlying cholesterol molecule.

  • Interfacial Hydrogen Bonding: The amide nitrogen (-NH) of C17 SM acts as a hydrogen bond donor to the 3

    
    -hydroxyl oxygen of cholesterol. This bond locks the sterol in place, reducing the entropic penalty of cholesterol exposure to water.
    
  • Saturation & Van der Waals Forces: The saturated C17 fatty acyl chain extends fully (all-trans conformation), maximizing Van der Waals contact with the planar steroid ring system of cholesterol.

The "Odd-Chain" Packing Nuance

While C16 (Palmitoyl) and C18 (Stearoyl) SMs pack into highly crystalline lattices, C17 SM introduces a subtle packing frustration due to its odd carbon number.

  • Crystal Defect: In solid-gel phases, odd-chain lipids often exhibit lower transition enthalpies due to crystal lattice mismatches.

  • Raft Competency: In the fluid

    
     phase, this mismatch is negligible. C17 SM maintains high miscibility with cholesterol, partitioning into rafts with an efficiency (
    
    
    
    ) comparable to C16 SM, making it an ideal non-disruptive tracer.
Visualization: The Umbrella Interaction Network

The following diagram illustrates the shielding mechanism and H-bond network stabilizing C17 SM and Cholesterol.

UmbrellaModel cluster_Membrane Lipid Raft Interface (Liquid Ordered Phase) Water Aqueous Phase C17SM_Head C17 SM Headgroup (Phosphocholine) Water->C17SM_Head Hydration Shell Chol_OH Cholesterol 3β-OH (H-Bond Acceptor) C17SM_Head->Chol_OH Umbrella Shielding (Steric Protection) C17SM_Amide Amide Linkage (H-Bond Donor) C17SM_Amide->Chol_OH Hydrogen Bond (Stabilization) C17SM_Chain C17 Saturated Tail (All-Trans) Chol_Ring Steroid Ring System (Planar/Rigid) C17SM_Chain->Chol_Ring Van der Waals (Condensing Effect)

Caption: C17 SM shields cholesterol from water via headgroup tilting and stabilizes the complex via amide-hydroxyl hydrogen bonding.

Part 2: Comparative Phase Behavior (Data Summary)

Understanding how C17 SM compares to endogenous sphingomyelins is vital for interpreting experimental data. The table below summarizes the biophysical properties relevant to raft partitioning.

PropertyC16 SM (Palmitoyl)C17 SM (Heptadecanoyl)C18 SM (Stearoyl)
Natural Abundance High (Ubiquitous)Trace / SyntheticHigh (Brain Tissue)
Phase Transition (

)
~41.0 °C~42.5 °C (Interpolated)~45.0 °C
Interaction with Chol StrongStrongVery Strong
Raft Partitioning (

)
High Preference (

)
High Preference (

)
High Preference (

)
Role in Research Primary AnalyteInternal Standard Primary Analyte

Key Insight: The


 of C17 SM is intermediate between C16 and C18. This ensures that at physiological temperatures (37°C), C17 SM in the presence of cholesterol adopts the same liquid-ordered state as endogenous lipids, validating its use as a structural mimic.

Part 3: Analytical Application – C17 SM as a Raft Probe

Because C17 SM partitions into rafts but is chemically distinct (mass shift) from endogenous C16/C18 SM, it is the gold standard for quantifying lipid raft dynamics using LC-MS/MS.

Protocol: Quantitative Lipid Raft Isolation

This workflow uses C17 SM to correct for extraction efficiency and phase partitioning variability during detergent-free raft isolation.

Materials:

  • Internal Standard: C17 Sphingomyelin (d18:1/17:0) [Avanti Polar Lipids].[3][4]

  • Lysis Buffer: 500 mM Na₂CO₃, pH 11.0 (Detergent-free method).

  • Gradient: Sucrose (5%, 35%, 45%).

Step-by-Step Methodology:

  • Cell Lysis & Spiking:

    • Lyse

      
       cells in 1 mL ice-cold Na₂CO₃.
      
    • Crucial Step: Immediately spike the lysate with 50 pmol of C17 SM. This ensures the standard equilibrates with the membrane fragments before gradient fractionation.

  • Sonication:

    • Sonicate (3 x 10s bursts) to shear membranes. The C17 SM will co-integrate into the formed membrane vesicles.

  • Ultracentrifugation (Flotation):

    • Mix lysate with 90% sucrose to final 45%. Overlay with 35% and 5% sucrose.

    • Spin at 200,000 x g for 18 hours at 4°C.

  • Fraction Collection:

    • Collect 1 mL fractions from top (Low density = Rafts) to bottom.

  • Lipid Extraction (Bligh-Dyer):

    • Extract lipids from each fraction.

  • LC-MS/MS Analysis:

    • Monitor transition m/z 717.6

      
       184.1 (Phosphocholine headgroup) for C17 SM.
      
    • Monitor m/z 703.6 (C16 SM) and 731.6 (C18 SM).

Validation Logic: If C17 SM appears in the low-density fractions (Fractions 4-5), it confirms that the standard successfully partitioned into the


 phase, validating the extraction of endogenous raft lipids.
Workflow Visualization

LipidomicsWorkflow cluster_Prep Sample Preparation cluster_Isolation Raft Isolation cluster_Analysis Quantification Cells Cell Lysate Spike Spike C17 SM (Internal Standard) Cells->Spike Equilib Equilibration (Standard integrates into membranes) Spike->Equilib Gradient Sucrose Gradient (Ultracentrifugation) Equilib->Gradient Load Bottom Fractions Fraction Collection (Rafts vs. Non-Rafts) Gradient->Fractions Floatation MS LC-MS/MS Analysis Fractions->MS Lipid Extraction Data Normalize Endogenous SM against C17 SM Signal MS->Data

Caption: Workflow for using C17 SM to normalize and validate lipid raft isolation efficiency.

References

  • Slotte, J. P. (2016). The importance of hydrogen bonding in sphingomyelin's membrane interactions with co-lipids.[5] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(2), 304–310. Link

  • Huang, J., & Feigenson, G. W. (1999). A microscopic interaction model of maximum solubility of cholesterol in lipid bilayers. Biophysical Journal, 76(4), 2142–2157. Link

  • Avanti Polar Lipids. (n.d.). C17 Sphingomyelin (d18:1/17:0) Product Page & Lipidomics Standards. Avanti Polar Lipids.[3][6] Link

  • Yasuda, T., et al. (2015).[7] Raft-based sphingomyelin interactions revealed by new fluorescent sphingomyelin analogs.[7][8] Journal of Cell Biology, 216(4), 1183–1204. Link

  • LIPID MAPS. (2007). Internal Standards for Lipidomic Analysis. LIPID MAPS Consortium.[3] Link

Sources

Methodological & Application

using N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine as an internal standard

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine as an Internal Standard in Sphingolipidomics

Introduction: The Imperative for Precision in Sphingolipid Quantification

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a class of bioactive lipids central to a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2] The study of these lipids, termed sphingolipidomics, is critical in understanding the pathophysiology of numerous diseases, from metabolic disorders to cancer.[1][2] Consequently, the accurate and precise quantification of individual sphingolipid species within complex biological matrices is of paramount importance.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the cornerstone of lipidomics due to its high sensitivity and specificity.[1][3] However, the analytical process, from sample extraction to instrumental analysis, is susceptible to variations that can compromise quantitative accuracy. These include incomplete extraction recovery, sample loss during handling, and fluctuations in instrument response.[1][2] To surmount these challenges, the use of an appropriate internal standard (IS) is not just recommended—it is essential for robust and reliable quantification.

An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, but is isotopically or chemically distinct to be clearly resolved by the mass spectrometer. This guide focuses on N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine, commonly known as C17 Sphingomyelin (SM d18:1/17:0), a premier internal standard for the quantification of sphingomyelins.

The Rationale: Why C17 Sphingomyelin is a Superior Internal Standard

The selection of an internal standard is a critical decision that dictates the quality of quantitative data. C17 Sphingomyelin has emerged as a standard of choice for several key reasons, grounded in its unique chemical properties.

1. Non-Endogenous Nature: The most significant advantage of C17 Sphingomyelin is its odd-numbered acyl chain (17 carbons).[4] In nature, sphingolipids predominantly feature even-numbered fatty acyl chains (e.g., C16, C18, C24).[4] The use of a C17 variant, which is synthesized and not typically found in mammalian cells, eliminates the risk of interference from endogenous analytes, ensuring that the detected signal originates solely from the added standard.[1][2]

2. Physicochemical Similarity: Despite its unique chain length, C17 Sphingomyelin is structurally and chemically very similar to its endogenous, even-chained counterparts.[5][6] It shares the same d18:1 sphingosine backbone and phosphocholine headgroup. This similarity ensures that it behaves almost identically to the target analytes during multi-step sample preparation and extraction procedures, effectively mirroring any sample loss.[2] Furthermore, its chromatographic retention time is predictable and close to that of other long-chain sphingomyelins, and it displays comparable ionization efficiency in the mass spectrometer source.

3. Consistent and Predictable MS/MS Fragmentation: In positive-mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), all sphingomyelins, regardless of their acyl chain or sphingoid base composition, undergo a characteristic fragmentation. They cleave at the phosphocholine headgroup, yielding a highly specific and abundant product ion at a mass-to-charge ratio (m/z) of 184.[7][8][9] This shared fragmentation pathway allows C17 Sphingomyelin to serve as a universal standard for the entire class of sphingomyelins in Multiple Reaction Monitoring (MRM) assays, which is the gold standard for targeted quantification.[7]

Physicochemical Properties of C17 Sphingomyelin

A clear understanding of the internal standard's properties is fundamental to its application.

PropertyValueSource
Systematic Name N-(heptadecanoyl)-sphing-4-enine-1-phosphocholineLIPID MAPS
Common Name C17 Sphingomyelin; SM(d18:1/17:0)MedChemExpress, Cayman Chemical
Molecular Formula C₄₀H₈₁N₂O₆PLIPID MAPS[6]
Exact Mass 716.583224 DaLIPID MAPS[6]
Monoisotopic Mass 716.583224 DaLIPID MAPS[6]
Characteristic Fragment m/z 184.0733 (Phosphocholine)PubMed[7]

Protocol 1: Preparation of C17 Sphingomyelin Stock Solutions

Meticulous preparation of standards is the first step toward accurate quantification. All handling should be performed in glass vials to prevent adsorption to plastic surfaces.

Materials:

  • N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine (powder form)

  • Methanol (LC-MS Grade)

  • Chloroform (LC-MS Grade)

  • Glass volumetric flasks and vials

  • Calibrated micropipettes

Procedure:

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a precise amount (e.g., 1.0 mg) of C17 Sphingomyelin powder.

    • Dissolve the powder in a 1:1 (v/v) mixture of chloroform:methanol in a 1 mL glass volumetric flask.

    • Ensure complete dissolution by vortexing for 1-2 minutes.

    • Store this primary stock solution in a Teflon-capped glass vial at -20°C.[10] This solution is stable for several months.

  • Working Internal Standard Solution (e.g., 10 µM):

    • Perform a serial dilution from the primary stock solution using methanol as the diluent.

    • For example, to prepare a 10 µM solution from a 1 mg/mL (~1400 µM) stock, a multi-step dilution is recommended for accuracy.

    • This working solution will be spiked into biological samples prior to extraction. Prepare fresh dilutions weekly or bi-weekly for optimal results.

Protocol 2: Lipid Extraction from Plasma with Internal Standard Spiking

This protocol details a robust liquid-liquid extraction procedure for plasma, incorporating the C17 Sphingomyelin internal standard at the initial step to account for all subsequent variations.

Workflow for Sample Preparation and Extraction

G cluster_prep Sample Preparation cluster_extraction Phase Separation & Collection Sample 1. Thaw Plasma Sample (e.g., 50 µL) Spike 2. Add IS Working Solution (e.g., 10 µL of 10 µM C17-SM) Sample->Spike AddSolvent 3. Add Extraction Solvents (e.g., Chloroform:Methanol) Spike->AddSolvent Vortex 4. Vortex Vigorously (Induces Protein Precipitation & Lysis) AddSolvent->Vortex PhaseSep 5. Add Water/Chloroform to Induce Phase Separation Vortex->PhaseSep Centrifuge 6. Centrifuge to Pellet Protein and Separate Phases PhaseSep->Centrifuge Collect 7. Collect Lower Organic Phase (Containing Lipids) Centrifuge->Collect Dry 8. Evaporate Solvent (Under Nitrogen Stream) Collect->Dry Reconstitute 9. Reconstitute in Injection Solvent (e.g., MeOH:IPA) Dry->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow from plasma sample to LC-MS/MS analysis.

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Internal Standard Spiking: In a 2 mL glass tube, add 50 µL of plasma. To this, add a defined amount of the C17 Sphingomyelin working solution (e.g., 10 µL of 10 µM solution). The amount should yield a peak area that is robust and within the linear range of the detector.

  • Monophasic Mixture Formation: Add 200 µL of methanol and 100 µL of chloroform to the sample. Vortex vigorously for 5 minutes. At this stage, a single phase is formed, ensuring thorough mixing of the internal standard with the sample matrix.[11]

  • Phase Separation: Add an additional 100 µL of chloroform and 100 µL of water. Vortex again for 5 minutes.[11]

  • Centrifugation: Centrifuge the mixture at 2,500 x g for 10 minutes at room temperature. This will result in a clear separation of the upper aqueous phase and the lower organic phase, with a precipitated protein disk at the interface.

  • Lipid Collection: Carefully aspirate the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid film in a suitable volume (e.g., 100 µL) of the initial LC mobile phase or a compatible solvent like methanol/isopropanol (1:1, v/v). Vortex to ensure the lipids are fully redissolved.

  • Final Step: Transfer the reconstituted sample to an LC autosampler vial for analysis.

Protocol 3: LC-MS/MS Method for Sphingomyelin Quantification

This section provides a validated starting point for an LC-MS/MS method using a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[12]
Mobile Phase A 0.1% Formic Acid in Acetonitrile/Water (20:80, v/v)[12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (20:80, v/v)[12]
Flow Rate 0.4 mL/min[12]
Column Temperature 50°C
Injection Volume 5 µL
Gradient 0-1 min: 30% B; 1-8 min: linear ramp to 100% B; 8-12 min: hold at 100% B; 12.1-15 min: return to 30% B (re-equilibration)

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Gas Nitrogen, ~600 L/hr
Collision Gas Argon

MRM Transitions for Sphingomyelins:

The core of the method lies in monitoring the transition from the precursor ion (the intact molecule, [M+H]⁺) to the characteristic product ion (m/z 184).

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
IS: SM(d18:1/17:0) 717.6 184.1 25-35
SM(d18:1/16:0)703.6184.125-35
SM(d18:1/18:1)729.6184.125-35
SM(d18:1/18:0)731.6184.125-35
SM(d18:1/24:1)813.8184.125-35
SM(d18:1/24:0)815.8184.125-35

Note: Optimal collision energies may vary by instrument and should be determined empirically.

The Principle of MRM for Sphingomyelin Analysis

G cluster_ions IonSource Ion Source (ESI+) Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 717.6 for C17-SM) IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragments Precursor) Q1->Q2 Precursor Ions Precursor [M+H]+ Q3 Quadrupole 3 (Q3) Selects Product Ion (m/z 184.1) Q2->Q3 Fragment Ions Fragment [Phosphocholine]+ Detector Detector Q3->Detector

Caption: The MRM workflow isolates a precursor, fragments it, and isolates a specific product ion.

Data Analysis and Quantification

The final step is to translate the raw peak areas from the LC-MS/MS run into meaningful concentration data.

1. Peak Integration: Using the instrument's software, integrate the chromatographic peak area for each analyte's MRM transition and for the C17 Sphingomyelin internal standard.

2. Response Ratio Calculation: Calculate the area ratio for each endogenous sphingomyelin species relative to the internal standard:

Response Ratio = (Peak Area of Analyte) / (Peak Area of C17-SM IS)

3. Concentration Calculation (for Relative Quantification): This ratio corrects for experimental variability. Changes in this ratio between sample groups reflect true biological changes in the analyte concentration.

4. Absolute Quantification using a Calibration Curve: For determining the exact concentration (e.g., in µM), a calibration curve is required.

  • Prepare Calibration Standards: Create a series of standards with known concentrations of a representative natural sphingomyelin (e.g., SM d18:1/16:0) ranging from low to high physiological levels.

  • Spike with IS: Spike each calibration standard with the same fixed concentration of the C17 Sphingomyelin working solution that was used for the unknown samples.

  • Analyze and Plot: Analyze these standards using the same LC-MS/MS method. Plot the Response Ratio (y-axis) against the known concentration of the natural sphingomyelin standard (x-axis).

  • Determine Unknown Concentration: Perform a linear regression on the calibration curve. Use the resulting equation (y = mx + c) to calculate the concentration of the analytes in your biological samples from their measured Response Ratios. This approach ensures that the entire analytical process is validated and trustworthy.[11][13]

Conclusion

N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine (C17 Sphingomyelin) is an indispensable tool for researchers requiring accurate and reproducible quantification of sphingomyelins. Its non-endogenous nature, combined with its chemical similarity to target analytes and predictable fragmentation, makes it an ideal internal standard. By implementing the protocols detailed in this guide, from meticulous stock preparation to validated LC-MS/MS analysis and proper data interpretation, researchers can achieve high-quality, reliable results, advancing our understanding of the critical roles sphingolipids play in health and disease.

References

  • PubChem. N-(heptadecanoyl)-4E,14Z-sphingadienine-1-phosphocholine. [Link]

  • Mascali, S., et al. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Journal of Chromatography B, 990, 153-161. [Link]

  • Liebisch, G., et al. (2004). Analysis of sphingomyelin, glucosylceramide, ceramide, sphingosine, and sphingosine 1-phosphate by tandem mass spectrometry. Journal of Lipid Research, 45(8), 1511-1522. [Link]

  • Rcheulishvili, N., et al. (2011). Structural profiling and quantification of sphingomyelin in human breast milk by HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 59(13), 7063-7070. [Link]

  • PubChem. N-(heptadecanoyl)-hexadecasphing-4-enine-1-phosphocholine. [Link]

  • Google Patents. Internal standards for sphingolipids for use in mass spectrometry.
  • Sullards, M. C., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 836-845. [Link]

  • Hama, K., et al. (2018). Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. Journal of Visualized Experiments, (135), e57493. [Link]

  • Avanti Polar Lipids. LIPID MAPS Mass Spectrometry Internal Standards. [Link]

  • Xu, Y., et al. (2023). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. Analytical and Bioanalytical Chemistry, 415, 6845–6856. [Link]

  • Lee, J. Y., et al. (2013). Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis. Journal of Analytical Methods in Chemistry, 2013, 819581. [Link]

  • Holčapek, M., et al. (2018). Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry. Molecules, 23(11), 2822. [Link]

  • Chen, X., et al. (2021). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Preprints.org, 2021030283. [Link]

  • LIPID MAPS Structure Database. N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine. [Link]

  • Mills, K., et al. (2005). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1739-1748. [Link]

  • Lee, J. Y., et al. (2013). Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis. Journal of Analytical Methods in Chemistry, 2013, 819581. [Link]

  • Kim, J., et al. (2024). Development and Validation of UPLC-MS/MS Analysis for Sphingolipids Isolated from Velvet Antlers of Cervus elaphus. ACS Omega. [Link]

  • Vlachos, I. S., et al. (2021). Validation and Application of a Protocol for the Extraction and Quantitative Analysis of Sphingomyelin in Erythrocyte Membranes. bioRxiv. [Link]

  • Liu, Y., et al. (2012). Development, Validation, and Application of a Novel Method for Mammalian Sphingomyelin Synthase Activity Measurement. Journal of AOAC INTERNATIONAL, 95(4), 1162-1168. [Link]

  • Evans, T. W., et al. (2024). Production of structurally diverse sphingolipids by anaerobic marine bacteria in the euxinic Black Sea water column. Nature Communications, 15(1), 5022. [Link]

Sources

lipidomics workflow for odd-chain sphingomyelin analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Lipidomics Workflow for Odd-Chain Sphingomyelin Analysis

Authored by a Senior Application Scientist

Abstract

Sphingomyelins (SMs) are critical components of cellular membranes and key players in a multitude of signaling pathways.[1][2][3] While even-chain fatty acid-containing SMs are the most abundant, there is a growing interest in the less common odd-chain sphingomyelins due to their utility as internal standards for mass spectrometry and their potential endogenous roles in metabolic health and disease.[4][5][6] This application note provides a comprehensive, field-proven workflow for the robust extraction, separation, identification, and quantification of odd-chain sphingomyelins from biological matrices. We delve into the causality behind experimental choices, from sample preparation to advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring a self-validating and reproducible protocol for researchers, scientists, and drug development professionals.

Introduction: The Significance of Odd-Chain Sphingomyelins

Sphingomyelins are a class of sphingolipids characterized by a ceramide core (composed of a sphingoid base and an N-linked fatty acid) and a phosphocholine headgroup.[7][8][9] This structure makes them essential for the integrity of cell membranes, particularly in the formation of lipid rafts which are microdomains that organize cellular signaling processes.[3] The hydrolysis of sphingomyelin by sphingomyelinases yields ceramide, a potent second messenger involved in apoptosis, cellular stress responses, and inflammation.[1][3][9]

The fatty acid chain length in sphingomyelins typically ranges from C14 to C26, with even-numbered chains being the most common. Odd-chain sphingomyelins, containing fatty acids with an odd number of carbon atoms (e.g., C15:0, C17:0), are generally found in very low abundance in mammalian cells. This low endogenous presence makes them ideal candidates for use as internal standards in quantitative lipidomics.[4] By spiking a known quantity of an odd-chain SM standard into a sample, one can accurately account for sample loss during extraction and for variations in ionization efficiency during mass spectrometry analysis. This approach is critical for achieving the analytical rigor required in clinical and pharmaceutical research.

Beyond their use as standards, emerging research suggests that endogenous odd-chain fatty acids and the lipids that contain them may have unique biological roles, potentially influencing metabolic health.[6] Therefore, a robust analytical workflow is crucial for both their accurate use as standards and the exploration of their endogenous functions.

The Analytical Workflow: A Strategic Overview

The reliable analysis of odd-chain sphingomyelins hinges on a multi-step workflow designed to isolate these specific lipids from a complex biological matrix and accurately measure their concentration. Each stage is optimized to maximize recovery, selectivity, and sensitivity.

Lipidomics Workflow for Odd-Chain Sphingomyelin Analysis Figure 1: Overall Analytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Sample Biological Sample (Plasma, Cells, Tissue) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Step 1 Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Step 2 Drying Solvent Evaporation Extraction->Drying Step 3 Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution Step 4 LC Chromatographic Separation (Reversed-Phase HPLC) Reconstitution->LC Step 5 Ionization Electrospray Ionization (ESI) LC->Ionization Step 6 MS Tandem Mass Spectrometry (MRM Detection) Ionization->MS Step 7 Peak_Integration Peak Integration & Identification MS->Peak_Integration Step 8 Quantification Quantification using Internal Standard Peak_Integration->Quantification Step 9 Report Final Report Quantification->Report Step 10

Caption: Figure 1: Overall Analytical Workflow. A schematic overview of the key stages in odd-chain sphingomyelin analysis.

Detailed Protocols & Methodologies

Sample Preparation: Lipid Extraction

The goal of lipid extraction is to efficiently separate lipids from other biomolecules like proteins and nucleic acids. The choice of method is critical for achieving high recovery. The Folch and Bligh & Dyer methods are classic, robust techniques that utilize a chloroform and methanol mixture to extract a broad range of lipids, including sphingomyelins.[1][10][11]

Protocol: Modified Folch Extraction for Plasma Samples

  • Rationale: This protocol is the gold standard for total lipid extraction, providing high recovery of sphingomyelins with minimal degradation.[10] The chloroform/methanol solvent system effectively disrupts protein-lipid interactions and solubilizes the lipids. The subsequent addition of a salt solution induces a phase separation, where lipids are sequestered in the lower organic phase.

  • Step-by-Step Protocol:

    • Sample Aliquoting: Thaw frozen plasma samples on ice. Aliquot 100 µL of plasma into a 2 mL glass vial.

    • Internal Standard Spiking: Add a known amount of an odd-chain sphingomyelin internal standard (e.g., SM d18:1/17:0) to each sample. The concentration should be chosen to be within the linear range of the instrument's calibration curve. This is a critical step for accurate quantification.[4]

    • Solvent Addition: Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma.

    • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of the sample matrix.

    • Phase Separation: Add 300 µL of 0.9% NaCl solution. Vortex for another 30 seconds.

    • Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

    • Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Using a glass Pasteur pipette, transfer the lower organic phase to a new clean glass tube, being careful not to disturb the protein interface.

    • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas. This prevents oxidation of the lipids.

    • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a solvent compatible with the LC system, typically methanol or a mobile phase mixture (e.g., 9:1 methanol:5mM potassium phosphate buffer). Vortex to ensure the lipids are fully dissolved. The sample is now ready for LC-MS/MS analysis.

Analytical Separation: Liquid Chromatography (LC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating different molecular species of sphingomyelin.[12][13] The separation is based on the differential hydrophobic interactions between the lipid's acyl chains and the stationary phase of the column (e.g., C18).

  • Rationale: In RP-HPLC, longer and more saturated acyl chains have stronger hydrophobic interactions with the C18 stationary phase, resulting in longer retention times.[12][13] This allows for the separation of sphingomyelin species based on their fatty acid composition. A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is used to effectively elute lipids with varying hydrophobicities.

Table 1: Representative LC Parameters for Sphingomyelin Analysis

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 5 mM Potassium Phosphate Buffer, pH 7.4
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Gradient Elution Start at 85% B, increase to 100% B over 10 min, hold for 5 min, return to initial conditions for re-equilibration.
Detection and Quantification: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, particularly with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, provides unparalleled sensitivity and selectivity for lipid quantification.[2][14]

  • Rationale:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sphingomyelin analysis.

    • MRM Analysis: In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (the intact sphingomyelin molecule). This ion is then fragmented in the second quadrupole (Q2, the collision cell). The third quadrupole (Q3) is set to detect a specific fragment ion. This precursor-to-fragment transition is highly specific to the target molecule.

    • Characteristic Fragments: Sphingomyelins produce a characteristic fragment ion at a mass-to-charge ratio (m/z) of 184.1, corresponding to the phosphocholine headgroup.[15] This transition is often used for identifying and quantifying the entire class of sphingomyelins. To differentiate between different SM species, other specific fragments related to the fatty acyl chain can be monitored.

Sphingomyelin Structure and Fragmentation Figure 2: Odd-Chain Sphingomyelin Structure and MS/MS Fragmentation cluster_ms MS/MS Fragmentation SM Odd-Chain Sphingomyelin Sphingosine Backbone Odd-Chain Fatty Acid (e.g., C17:0) Phosphocholine Headgroup Precursor Precursor Ion [SM+H]+ Fragment1 Fragment Ion m/z 184.1 Precursor->Fragment1 Collision-Induced Dissociation Fragment2 Other Fragments (Fatty Acid, Backbone) Precursor->Fragment2

Sources

protocol for extraction of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine from tissues

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Extraction and Quantification of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine (SM d18:1/17:0) from Tissue Matrices

Part 1: Executive Summary & Analyte Profile

Objective: To provide a robust, self-validating protocol for the isolation of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine (herein referred to as SM d18:1/17:0 ) from complex tissue matrices.

Significance: SM d18:1/17:0 is an odd-chain sphingomyelin. Historically utilized as a non-endogenous Internal Standard (ISTD) due to its low abundance in mammalian tissues compared to even-chain counterparts (C16, C18, C24), it has recently emerged as a biomarker of interest in specific metabolic studies (e.g., dairy intake, ruminant fat metabolism, and odd-chain fatty acid accumulation disorders).

Chemical Identity:

  • Systematic Name: N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine[1][2][3]

  • Common Name: SM d18:1/17:0

  • Molecular Formula: C39H79N2O6P

  • Precursor Mass (M+H)+: ~717.6 m/z

  • Key Fragment: 184.1 m/z (Phosphocholine headgroup)

  • Physicochemical Challenge: Amphipathic nature requires a biphasic solvent system capable of disrupting membrane bilayers while partitioning the lipid into an organic phase without headgroup hydrolysis.

Part 2: Strategic Method Selection

For the extraction of sphingomyelins from solid tissue, "dilute-and-shoot" methods used for plasma are insufficient. We must employ a Liquid-Liquid Extraction (LLE) to separate lipids from proteins and water-soluble metabolites.

MethodSuitability for SM d18:1/17:0Recommendation
Bligh & Dyer (CHCl3/MeOH) High. The "Gold Standard" for sphingolipids.[4] Excellent recovery of polar lipids like SM due to the high methanol content in the monophasic step.Primary Protocol
Matyash (MTBE/MeOH) Moderate/High. Safer (non-halogenated). Better for non-polar lipids (TAGs). SM recovery is good but can be slightly lower than B&D due to MTBE's lower polarity.Alternative for Automation
Folch (CHCl3/MeOH) Moderate. Uses higher solvent volumes. Better for very fatty tissues (adipose) but often excessive for liver/brain/muscle samples.Use for Adipose Only

Expert Insight: This protocol utilizes a Modified Bligh & Dyer method. We prioritize this because SM d18:1/17:0 is relatively polar for a lipid. The initial monophasic extraction (Chloroform:Methanol:Water 1:2:0.8) ensures the solvent penetrates the tissue homogenate effectively, disrupting protein-lipid bonds before phase separation.

Part 3: Reagents & Equipment

Critical Reagents:

  • Extraction Solvent: Chloroform (HPLC Grade) / Methanol (LC-MS Grade).

  • Aqueous Buffer: Ultrapure Water (Milli-Q) or 0.1% Formic Acid (if analyzing anionic lipids simultaneously, though neutral water is preferred for SM to prevent hydrolysis).

  • Internal Standard (ISTD):

    • Scenario A (SM d18:1/17:0 is the analyte): Use SM d18:1/12:0 (Avanti Polar Lipids) or d9-SM d18:1/18:0 .

    • Scenario B (SM d18:1/17:0 is the ISTD): Spike at 500 nM.

Equipment:

  • Bead Beater (e.g., Precellys or TissueLyser) with Zirconium oxide beads.

  • Refrigerated Centrifuge (4°C).

  • Nitrogen Evaporator.

  • Glass vials (Teflon-lined caps) – Avoid plastic to prevent phthalate leaching.

Part 4: Detailed Extraction Protocol

Step 1: Tissue Homogenization
  • Harvest: Flash-freeze tissue in liquid nitrogen immediately upon collection.

  • Weigh: Transfer ~10-20 mg of frozen tissue to a bead-beating tube.

  • Lysis: Add 300 µL of ice-cold Methanol .

    • Why Methanol first? Methanol precipitates proteins immediately, stopping enzymatic degradation (sphingomyelinases) while beginning the lipid solubilization.

  • Homogenize: Bead beat at 6,000 rpm for 30 seconds x 2 cycles. Keep on ice between cycles.

Step 2: The Monophasic Extraction
  • Transfer the homogenate to a clean glass tube.

  • Add 150 µL Chloroform .

    • Current Ratio: MeOH:CHCl3 (2:1).[4][5][6]

  • Spike ISTD: Add 10 µL of Internal Standard cocktail.

  • Vortex: Vigorously for 30 seconds.

  • Incubate: 10 minutes at Room Temperature (RT) or 4°C. RT improves lipid desorption from proteins; 4°C protects against oxidation. For SM (saturated/monounsaturated), RT is acceptable and efficient.

Step 3: Phase Separation (Biphasic)
  • Add 150 µL Chloroform (Second addition).

  • Add 150 µL Ultrapure Water .

    • Final Ratio: MeOH:CHCl3:H2O (2:2:1 approx).[4] This forces phase separation.[7]

  • Vortex: Vigorously for 1 minute. The mixture should turn cloudy.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

Step 4: Collection & Drying
  • Observe Layers:

    • Top: Aqueous (Metabolites/Salts).

    • Middle: Protein Disc.[8]

    • Bottom: Organic (Lipids, including SM d18:1/17:0).

  • Collection: Carefully insert a glass Pasteur pipette through the upper layer and protein disc. Aspirate the lower organic phase (~250-300 µL) and transfer to a new glass vial.

    • Caution: Do not disturb the protein disc.

  • Re-extraction (Optional for >95% recovery): Add 300 µL Chloroform to the remaining aqueous/protein mix, vortex, spin, and combine with the first organic fraction.

  • Dry: Evaporate solvent under a gentle stream of Nitrogen at 35°C. Do not over-dry (bone dry for hours) as lipids can adhere irreversibly to glass.

Step 5: Reconstitution
  • Reconstitute in 200 µL of Methanol:Chloroform (9:1) or Isopropanol:Acetonitrile:Water (2:1:1) depending on the LC starting conditions.[9]

  • Vortex and transfer to LC vial with insert.

Part 5: Visualization of Workflow

LipidExtraction Tissue Frozen Tissue Sample (10-20 mg) Homogenize Homogenization (Bead Beating) + 300 µL MeOH Tissue->Homogenize MonoPhase Monophasic Extraction Add 150 µL CHCl3 + ISTD Vortex & Incubate Homogenize->MonoPhase Lysis PhaseSplit Induce Phase Separation Add 150 µL CHCl3 + 150 µL H2O Centrifuge 10,000xg MonoPhase->PhaseSplit Equilibration Layers Layer Formation Top: Aqueous Mid: Protein Bottom: Organic (Target) PhaseSplit->Layers Collect Collect Lower Phase (Organic) Layers->Collect Pipette Lower Phase Dry Nitrogen Evaporation Reconstitute in MeOH:CHCl3 Collect->Dry LCMS LC-MS/MS Analysis (Target: SM d18:1/17:0) Dry->LCMS

Figure 1: Modified Bligh & Dyer workflow optimized for Sphingomyelin extraction from tissue.

Part 6: Analytical Validation (LC-MS/MS)

Chromatography (UHPLC):

  • Column: C18 Reversed-Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or Waters BEH C18.

    • Why C18? HILIC separates by headgroup (all SMs co-elute). C18 separates by chain length, allowing resolution of SM d18:1/17:0 from isobaric interferences.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

Mass Spectrometry (ESI+): Sphingomyelins ionize efficiently in Positive mode (ESI+) as protonated ions [M+H]+.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)
SM d18:1/17:0 717.6 184.1 25-3550
ISTD (e.g., SM d18:1/12:0)647.5184.125-3550

Critical Quality Control:

  • Interference Check: SM d18:1/17:0 shares the 184.1 fragment with all Phosphocholines (PC). Ensure your chromatographic gradient separates SM d18:1/17:0 from PC isotopes (e.g., PC 34:1 M+2 isotopes).

  • System Suitability: Inject a "System Suitability Sample" (pure standard) every 10 samples to monitor retention time drift (<0.1 min allowed).

Part 7: References

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911–917.

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146.

  • LIPID MAPS® Structure Database. N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine (SM d18:1/17:0).

  • Sullards, M. C., et al. (2011). Structure-specific analysis of sphingolipids by liquid chromatography–tandem mass spectrometry. Methods in Enzymology, 432, 83-115.

Sources

Application Note & Protocol: Quantitative Analysis of C17 Sphingomyelin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of C17 Sphingomyelin in Research

Sphingomyelin (SM), a major class of sphingolipids in mammalian cells, is a critical component of cell membranes, particularly enriched in the myelin sheath of nerve cells.[1][2][3] Beyond its structural role, sphingomyelin and its metabolites, such as ceramide and sphingosine-1-phosphate, are pivotal signaling molecules involved in a myriad of cellular processes including cell growth, differentiation, apoptosis, and inflammation.[2][4] The unique biophysical properties of sphingomyelins, stemming from their saturated acyl chains and extensive hydrogen-bonding capabilities, facilitate the formation of lipid rafts—specialized membrane microdomains that organize signaling platforms.[1][2]

Alterations in sphingomyelin metabolism have been implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disease, and cancer, making the accurate quantification of specific sphingomyelin species a critical endeavor in both basic research and drug development.[1][4]

This application note provides a detailed, field-proven protocol for the robust quantification of C17 Sphingomyelin (SM d18:1/17:0) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). C17 sphingomyelin, a non-naturally occurring odd-chain sphingolipid, serves as an ideal internal standard for the quantification of endogenous sphingomyelins due to its similar chemical properties and distinct mass.[5][6]

Principle of the Method

The accurate quantification of C17 sphingomyelin relies on a robust analytical workflow encompassing efficient lipid extraction, chromatographic separation, and sensitive detection by tandem mass spectrometry. This protocol employs a protein precipitation and liquid-liquid extraction method to isolate sphingolipids from the sample matrix. Chromatographic separation is achieved using a C18 reversed-phase column, which separates lipids based on their hydrophobicity. The quantification is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique monitors a specific precursor-to-product ion transition for C17 sphingomyelin, ensuring accurate measurement even in complex biological samples. The use of a stable isotope-labeled internal standard, such as a deuterated sphingomyelin, is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.[7][8]

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Cell Lysate) add_is Spike with Internal Standard sample->add_is 1. extraction Protein Precipitation & Liquid-Liquid Extraction add_is->extraction 2. dry_down Evaporation to Dryness extraction->dry_down 3. reconstitute Reconstitution in Injection Solvent dry_down->reconstitute 4. lc_separation Reversed-Phase LC Separation reconstitute->lc_separation 5. Injection ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection 6. integration Peak Integration ms_detection->integration 7. calibration Calibration Curve Generation integration->calibration 8. quantification Concentration Calculation calibration->quantification 9.

Figure 1. A schematic overview of the experimental workflow for C17 sphingomyelin quantification.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
C17 Sphingomyelin (d18:1/17:0)Avanti Polar Lipids860585
C16 Sphingomyelin-d31 (Internal Standard)Avanti Polar Lipids860659
LC-MS Grade MethanolFisher ScientificA456
LC-MS Grade AcetonitrileFisher ScientificA955
LC-MS Grade WaterFisher ScientificW6
LC-MS Grade IsopropanolFisher ScientificA461
Formic Acid (Optima™ LC/MS Grade)Fisher ScientificA117
Ammonium Formate (LC-MS Grade)Sigma-Aldrich70221
ChloroformSigma-AldrichC2432
Phosphate-Buffered Saline (PBS)Gibco10010023
1.5 mL Polypropylene Microcentrifuge TubesEppendorf022363204
Autosampler Vials with InsertsAgilent5182-0714

Detailed Experimental Protocol

Preparation of Standard Solutions

Causality: The preparation of accurate standard solutions is fundamental for generating a reliable calibration curve, which is the basis for accurate quantification.

  • Primary Stock Solution (1 mg/mL):

    • Allow the C17 Sphingomyelin powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh approximately 1 mg of C17 Sphingomyelin and dissolve it in 1 mL of chloroform:methanol (2:1, v/v) to create a 1 mg/mL primary stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the primary stock solution in a glass vial with a PTFE-lined cap at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution in methanol. The concentration range should encompass the expected concentration of C17 sphingomyelin in the samples. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL primary stock solution of C16 Sphingomyelin-d31 in a similar manner to the C17 Sphingomyelin stock.

  • IS Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with methanol to a final concentration of 100 ng/mL. This working solution will be spiked into all samples, standards, and quality controls.

Sample Preparation

Causality: This modified Bligh-Dyer extraction method is designed to efficiently precipitate proteins and extract a broad range of lipids, including sphingomyelins, from aqueous matrices.[9] The use of a single-phase extraction followed by phase separation ensures high recovery.

  • Sample Aliquoting:

    • Thaw frozen biological samples (e.g., plasma, serum, cell homogenates) on ice.

    • Vortex the samples gently and aliquot 50 µL into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the 100 ng/mL IS working solution to each sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation and Lipid Extraction:

    • Add 400 µL of cold (-20°C) methanol to each tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Add 200 µL of chloroform.

    • Vortex for 1 minute.

    • Add 150 µL of water.

    • Vortex for 1 minute.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and separate the aqueous and organic layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the lower organic phase (approximately 200 µL) to a new 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet or the upper aqueous layer.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).

    • Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.

LC-MS/MS Analysis

Causality: Reversed-phase chromatography with a C18 column provides excellent separation of sphingomyelin species based on their acyl chain length and degree of unsaturation. The use of a gradient elution ensures efficient separation of a wide range of lipids.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Acetonitrile:Isopropanol (50:50, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B

MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Rates Optimize for the specific instrument
MRM Transitions See Table below

MRM Transitions for C17 Sphingomyelin and Internal Standard:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C17 Sphingomyelin (d18:1/17:0)717.6184.125
C16 Sphingomyelin-d31 (d18:1/16:0-d31)734.7184.125

Note: The phosphocholine headgroup fragment at m/z 184.1 is a characteristic product ion for sphingomyelins in positive ion mode.[10]

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for C17 sphingomyelin and the internal standard using the instrument's data analysis software.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of C17 sphingomyelin to the peak area of the internal standard against the concentration of the C17 sphingomyelin standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Calculate the concentration of C17 sphingomyelin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

For use in regulated environments, the analytical method should be validated according to the guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[11][12][13][14][15] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Sphingomyelin Signaling Pathway

G cluster_synthesis De Novo Synthesis cluster_salvage Salvage Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine_PalmitoylCoA->KDS SPT Dihydrosphingosine Dihydrosphingosine KDS->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Complex_Sphingolipids Complex Sphingolipids Ceramide_salvage Ceramide Complex_Sphingolipids->Ceramide_salvage Hydrolysis Diacylglycerol Diacylglycerol Sphingomyelin->Diacylglycerol Ceramide_from_SM Ceramide Sphingomyelin->Ceramide_from_SM SMase Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->Sphingomyelin Sphingosine Sphingosine Ceramide_from_SM->Sphingosine CDase S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK

Sources

tandem mass spectrometry for identifying N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Identification and Quantification of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine [SM(d18:1/17:0)] via LC-ESI-MS/MS

Abstract

This guide details the protocol for the extraction, separation, and mass spectrometric identification of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine (herein referred to as SM(d18:1/17:0) ). As an odd-chain sphingomyelin rarely found in significant concentrations in human plasma, this molecule serves as a critical internal standard (IS) for normalizing sphingolipidomics data or as a specific biomarker for ruminant fat intake. This protocol utilizes a Methyl tert-Butyl Ether (MTBE) extraction coupled with Reversed-Phase Ultra-High Performance Liquid Chromatography (RP-UHPLC) and Tandem Mass Spectrometry (MS/MS) to ensure precise structural validation and isomeric differentiation.

Part 1: Molecular Profile & Mass Spectrometry Logic

Understanding the fragmentation physics of sphingomyelins is prerequisite to designing a robust MRM (Multiple Reaction Monitoring) assay.

Physicochemical Specifications
PropertySpecification
Systematic Name N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine
Common Nomenclature SM(d18:1/17:0)
Chemical Formula C₄₀H₈₁N₂O₆P
Exact Mass (Neutral) 716.5832 Da
Precursor Ion [M+H]⁺ 717.5905 m/z
Precursor Ion [M+Na]⁺ 739.5724 m/z
Lipid Class Sphingomyelin (Phosphosphingolipid)
Key Structural Features Sphingosine backbone (d18:1), Heptadecanoic acid tail (17:0), Phosphocholine headgroup
Fragmentation Logic (ESI+)

In positive electrospray ionization (ESI+), sphingomyelins exhibit a dominant product ion at m/z 184.07 , corresponding to the phosphocholine headgroup. While high-sensitivity quantification relies on the 717.6 → 184.1 transition, this transition is not structurally specific for the fatty acyl chain.

To confirm the specific N-(heptadecanoyl) moiety (17:0 chain) and sphing-4-enine (d18:1 backbone) and rule out isomers like SM(d17:1/18:0), secondary fragments must be monitored:

  • m/z 184.07: Phosphocholine headgroup (Quantifier).

  • m/z 264.27: Sphingosine backbone (d18:1) after loss of headgroup and two water molecules (Qualifier).

Visualizing the Fragmentation Pathway:

Fragmentation Parent Precursor [M+H]+ m/z 717.59 Headgroup Phosphocholine Ion m/z 184.07 (Quantifier) Parent->Headgroup CID (Low Energy) Backbone Sphingosine Ion (d18:1) [LCB - 2H2O] m/z 264.27 (Qualifier) Parent->Backbone CID (High Energy) NeutralLoss Neutral Loss: N-heptadecanoyl amide (C17:0 FA) Backbone->NeutralLoss

Caption: Collision-Induced Dissociation (CID) pathway for SM(d18:1/17:0). The 184 fragment confirms the class (SM/PC), while the 264 fragment confirms the d18:1 backbone, indirectly validating the 17:0 chain by mass difference.

Part 2: Sample Preparation (MTBE Protocol)

Why MTBE? Traditional Bligh-Dyer methods use chloroform, which places lipids in the lower phase, making automation difficult and increasing contamination risk from the protein interphase. The Matyash MTBE method places lipids in the upper organic phase, simplifying recovery and improving safety.[1]

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) / Methanol (HPLC Grade).

  • Internal Standard Spike: 10 µM SM(d18:1/17:0) in Methanol (Avanti Polar Lipids #860586 or equivalent).

Step-by-Step Protocol
  • Sample Aliquot: Transfer 50 µL of plasma/serum or homogenized tissue lysate into a 2 mL glass centrifuge tube (Teflon-lined cap).

  • Spike: Add 10 µL of Internal Standard solution. Vortex for 10 sec.

  • Phase 1 (Methanol): Add 225 µL ice-cold Methanol. Vortex for 10 sec.

  • Phase 2 (MTBE): Add 750 µL MTBE.

  • Incubation: Incubate at 4°C for 1 hour on an orbital shaker (to precipitate proteins).

  • Phase Separation: Add 188 µL MS-grade water. Vortex for 20 sec.

  • Centrifugation: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Collection: Collect the upper organic phase (blue layer) (~700 µL) and transfer to a fresh vial.

    • Note: Avoid disturbing the protein pellet at the bottom.

  • Drying: Evaporate solvent under a nitrogen stream at 30°C.

  • Reconstitution: Reconstitute in 100 µL Methanol/Toluene (9:1 v/v) or initial mobile phase for LC injection.

ExtractionWorkflow Sample Biological Sample (50 µL) Spike Add IS: SM(d18:1/17:0) (Normalization) Sample->Spike Solvent Add MeOH (225 µL) Add MTBE (750 µL) Spike->Solvent Incubate Incubate 1hr @ 4°C (Protein Precipitation) Solvent->Incubate PhaseSep Add Water (188 µL) Centrifuge 10k x g Incubate->PhaseSep Collect Collect UPPER Phase (Lipids in MTBE) PhaseSep->Collect Dry Dry under N2 Reconstitute Collect->Dry

Caption: Modified Matyash MTBE extraction workflow for high-recovery sphingolipid isolation.

Part 3: LC-MS/MS Methodology

Chromatographic Conditions

Sphingomyelins are best separated using Reversed-Phase (C18) chromatography, which separates species based on chain length and unsaturation.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Agilent ZORBAX Eclipse Plus C18.

  • Column Temp: 55°C (Higher temp improves peak shape for lipids).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Ammonium formate is critical for ionization efficiency in ESI+.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40 Initial
2.0 43 Elute polar lipids
12.0 99 Elute SMs/TGs
14.0 99 Wash
14.1 40 Re-equilibration

| 16.0 | 40 | Stop |

Target Retention Time: SM(d18:1/17:0) typically elutes between C16 and C18 SMs. Expect elution around 6.5 - 7.5 min depending on dead volume.

Mass Spectrometry Parameters (QqQ)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.[2]

  • Desolvation Temp: 400°C.

  • Collision Gas: Argon.

MRM Transitions Table:

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
SM(d18:1/17:0) 717.6 184.1 40 28 Quantifier
SM(d18:1/17:0) 717.6 264.3 40 45 Qualifier (Backbone)

| SM(d18:1/16:0) | 703.6 | 184.1 | 40 | 28 | Reference (Endogenous) |

Part 4: Structural Validation & QC

Distinguishing Isomers (The Isobaric Problem)

The mass m/z 717.6 could theoretically belong to SM(d17:1/18:0) (odd-chain base, even-chain FA) or SM(d18:1/17:0) (standard base, odd-chain FA).

Validation Strategy:

  • Retention Time: d18:1/17:0 and d17:1/18:0 will have slightly different retention times on a high-resolution C18 column.

  • Fragment Confirmation:

    • SM(d18:1/17:0) yields m/z264.3 (d18:1 LCB).

    • SM(d17:1/18:0) yields m/z250.3 (d17:1 LCB).

    • Protocol: If identifying unknown peaks, include a transition for 717.6 → 250.3. Absence of this peak confirms the d18:1 backbone.

Quality Control
  • Linearity: Construct a calibration curve (1 nM to 10 µM) using synthetic SM(d18:1/17:0).

  • Carryover: Inject a solvent blank after the highest standard.

  • Internal Standard Response: Monitor the Area Counts of the IS across all samples. A drop >30% indicates matrix suppression or extraction failure.

References

  • Matyash, V., et al. (2008).[3] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146.

  • LIPID MAPS® Structure Database. Entry for SM(d18:1/17:0) [LMSP03010036].[4] Lipidomics Gateway.

  • Avanti Polar Lipids. 17:0 SM (d18:1/17:0 Sphingomyelin) Product Page.[5] Merck/Sigma-Aldrich.

  • Liebisch, G., et al. (2013). High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Biochimica et Biophysica Acta, 1831(8), 1360-1366.

Sources

Application Note: Quantitative Analysis of Sphingolipids Using N-Heptadecanoyl-D-erythro-sphingosylphosphorylcholine (C17:0 SM) as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Non-Endogenous Internal Standard

Quantitative lipidomics by mass spectrometry (MS) is a powerful technique for elucidating the roles of lipids in health and disease.[1][2] Sphingomyelins (SMs), a class of sphingolipids, are integral structural components of cell membranes and are involved in critical signaling pathways.[3][4] Accurate quantification of endogenous SM species is paramount but faces challenges due to sample loss during extraction and variability in ionization efficiency (matrix effects).

To overcome these challenges, the use of an appropriate internal standard (IS) is essential.[5] The ideal IS mimics the physicochemical properties of the analyte but is distinguishable by the mass spectrometer. N-heptadecanoyl-D-erythro-sphingosylphosphorylcholine (C17:0 SM) is an exemplary IS for SM quantification. Its odd-chain C17:0 fatty acid is naturally low in abundance in most mammalian systems, ensuring that its signal does not overlap with endogenous SM species, which typically contain even-numbered acyl chains (e.g., C16:0, C18:0, C24:1).[5][6] This note provides a detailed protocol for the robust quantification of sphingomyelins in biological matrices using C17:0 SM as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method employs a stable isotope dilution-like strategy using a non-endogenous, odd-chain lipid standard. A known amount of C17:0 SM is spiked into each sample prior to lipid extraction.[7] This "spike-in" standard experiences the same sample processing, extraction losses, and ionization effects as the endogenous SM analytes.

During LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the endogenous SMs and the C17:0 SM internal standard.[6][8] The key principle is that the ratio of the analyte peak area to the internal standard peak area will remain constant despite variations in sample recovery or matrix effects. By constructing a calibration curve using known concentrations of a representative SM standard (e.g., C18:0 SM) versus a fixed concentration of the C17:0 SM IS, the absolute concentration of endogenous SMs in the unknown samples can be accurately determined.[9]

Caption: Workflow for quantitative sphingomyelin analysis.

Materials and Reagents

  • Solvents: LC-MS grade methanol, chloroform, acetonitrile, isopropanol, and water.

  • Reagents: Formic acid, ammonium formate.

  • Internal Standard (IS): N-heptadecanoyl-D-erythro-sphingosylphosphorylcholine (C17:0 SM).

  • Calibration Standard: N-stearoyl-D-erythro-sphingosylphosphorylcholine (C18:0 SM) or other relevant SM.

  • Biological Matrix: Plasma, cultured cells, or tissue homogenates.

  • Labware: Glass test tubes with Teflon-lined caps, microcentrifuge tubes, autosampler vials.

Detailed Experimental Protocol

Preparation of Standard Solutions
  • IS Stock Solution (1 mg/mL): Accurately weigh ~1 mg of C17:0 SM and dissolve in 1 mL of chloroform:methanol (1:1, v/v).

  • Calibration Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of C18:0 SM in the same manner.

  • IS Working Solution (10 µg/mL): Dilute the IS Stock Solution with methanol. This solution will be used to spike samples.

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the Calibration Standard Stock Solution in methanol. These standards will be used to generate a calibration curve ranging from approximately 5 ng/mL to 1000 ng/mL.

Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

Scientist's Note: The Bligh & Dyer method uses a specific ratio of chloroform, methanol, and water to create a biphasic system.[10] Lipids partition into the lower chloroform layer, effectively separating them from polar metabolites. It is critical to spike the IS before extraction to account for any loss during this process.

  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 50 µL of plasma or an equivalent amount of cell pellet/tissue homogenate.

  • Internal Standard Spiking: Add 10 µL of the IS Working Solution (10 µg/mL) to each sample, quality control (QC), and calibration curve standard.

  • Solvent Addition: Add 750 µL of chloroform:methanol (1:2, v/v). Vortex vigorously for 1 minute.

  • Phase Separation: Add 250 µL of chloroform. Vortex for 30 seconds. Add 250 µL of water. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.

  • Lipid Collection: Carefully aspirate the lower organic layer (~500 µL) using a glass syringe and transfer to a clean tube. Avoid disturbing the protein interface.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

Scientist's Note: Sphingomyelins are polar lipids, making Hydrophilic Interaction Liquid Chromatography (HILIC) an excellent choice for separation.[11] HILIC provides good retention and peak shape for these compounds. Reverse-phase (C18) chromatography can also be used.[12] The MS is operated in positive electrospray ionization (ESI+) mode. Sphingomyelins characteristically fragment to produce a prominent product ion at m/z 184, corresponding to the phosphocholine headgroup.[13] This highly specific transition is ideal for MRM-based quantification.

Parameter Setting
LC System Agilent 1290 Infinity II or equivalent
Column HILIC Silica Column (e.g., 50 x 2.1 mm, 1.8 µm)
Column Temperature 50°C[11]
Mobile Phase A Acetonitrile:Water (95:5, v/v) with 10 mM Ammonium Formate
Mobile Phase B Acetonitrile:Water (50:50, v/v) with 10 mM Ammonium Formate
Flow Rate 400 µL/min
Injection Volume 5 µL
LC Gradient 0-1 min (5% B), 1-8 min (linear gradient to 50% B), 8-9 min (hold 50% B), 9.1-12 min (return to 5% B for re-equilibration)
Mass Spectrometer Agilent 6495 Triple Quadrupole or equivalent
Ionization Mode ESI Positive
Gas Temperature 270°C[7]
Nebulizer Pressure 40 psi[7]
Capillary Voltage 2500 V[7]

Table 1: Suggested starting parameters for LC-MS/MS analysis. These must be optimized for the specific instrument used.

MRM Transitions
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
C17:0 SM (IS) 717.6184.135
C16:0 SM 703.6184.135
C18:1 SM 729.6184.140
C18:0 SM (Calibrator) 731.6184.140
C24:1 SM 813.7184.150
C24:0 SM 815.7184.150

Table 2: Example MRM transitions for C17:0 SM internal standard and common endogenous sphingomyelins. Collision energies should be optimized for maximum signal intensity.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for all analyte and internal standard MRM transitions using the mass spectrometer's native software (e.g., Agilent MassHunter, SCIEX Analyst).[8]

  • Calibration Curve Construction: For each calibration standard, calculate the peak area ratio of the C18:0 SM calibrator to the C17:0 SM IS. Plot this ratio (y-axis) against the known concentration of the C18:0 SM calibrator (x-axis).

  • Linear Regression: Apply a linear regression model to the calibration curve. The curve is considered acceptable if the coefficient of determination (R²) is > 0.99.

  • Quantification of Unknowns: Calculate the peak area ratio for each endogenous SM analyte to the C17:0 SM IS in the unknown samples. Use the regression equation from the calibration curve to determine the concentration of each SM species.

Scientist's Note: Different SM species may have slightly different ionization efficiencies. For the most accurate quantification, response factors should be determined for each SM class relative to the internal standard if authentic standards are available. However, for relative quantification or when standards are unavailable, assuming a response factor of 1 provides a robust estimation.

G cluster_principle Principle of Internal Standard Correction SampleA Sample A (High Recovery) IS_A IS Signal = 10000 SampleA->IS_A Analyte_A Analyte Signal = 5000 SampleA->Analyte_A SampleB Sample B (Low Recovery) IS_B IS Signal = 5000 SampleB->IS_B Analyte_B Analyte Signal = 2500 SampleB->Analyte_B Ratio_A Ratio = 0.5 IS_A->Ratio_A Analyte_A->Ratio_A Result Corrected Result is the SAME Ratio_A->Result Ratio_B Ratio = 0.5 IS_B->Ratio_B Analyte_B->Ratio_B Ratio_B->Result

Caption: Correction for variability using an internal standard.

Expected Results and Quality Control

  • Linearity: The calibration curve should be linear over the desired concentration range with an R² > 0.99.

  • Precision and Accuracy: Quality control (QC) samples (low, medium, and high concentrations) should be run alongside the samples. The calculated concentrations should be within ±15% of their nominal value, and the coefficient of variation (%CV) for replicate injections should be <15%.[14]

  • Chromatography: Sharp, symmetrical peaks should be observed for all analytes and the internal standard, with baseline separation where necessary to resolve isomers.

Conclusion

This application note details a robust and reliable method for the quantitative analysis of sphingomyelins in biological samples using LC-MS/MS. The strategic use of N-heptadecanoyl-D-erythro-sphingosylphosphorylcholine (C17:0 SM) as a non-endogenous internal standard is critical for correcting analytical variability, thereby ensuring high-quality, accurate, and reproducible quantitative data for advanced lipidomics research.

References

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro - LIPID MAPS. (2011, November 15). Retrieved from [Link]

  • Ito, Y., et al. (2018). Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. Journal of Visualized Experiments, (135), 57373. Available from: [Link]

  • Agilent Technologies. (n.d.). An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals with Disorders of Sphingolipid Metabolism. Retrieved from [Link]

  • Sullards, M. C., et al. (2011). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. Methods in Enzymology, 432, 83-115. Available from: [Link]

  • Massey, K. A., & Nicolaou, A. (2011). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 52(5), 1069-1079. Available from: [Link]

  • Ito, Y., et al. (2018). Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. PubMed, 29757228. Available from: [Link]

  • Shevchenko, A., & Simons, K. (2018). Lipidomic Analysis. Analytical Chemistry, 90(1), 32-57. Available from: [Link]

  • Pauling, J. K., et al. (2017). Lipidomics from sample preparation to data analysis: a primer. Analytical and Bioanalytical Chemistry, 409(2), 373-382. Available from: [Link]

  • Wang, Y., et al. (2021). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. Metabolomics, 17(2), 1-12. Available from: [Link]

  • Kim, H., et al. (2023). Lipidomic Analysis of Cervicovaginal Fluid for Elucidating Prognostic Biomarkers and Relevant Phospholipid and Sphingolipid Pathways in Preterm Birth. Metabolites, 13(2), 177. Available from: [Link]

  • Fiammengo, R., et al. (2022). ADViSELipidomics: a workflow for analyzing lipidomics data. Bioinformatics Advances, 2(1), vbac076. Available from: [Link]

  • Liebisch, G., et al. (2014). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 55(10), 2219-2228. Available from: [Link]

  • Han, X., & Gross, R. W. (2012). Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. Best Practice & Research Clinical Endocrinology & Metabolism, 26(6), 723-741. Available from: [Link]

  • Bielawski, J., et al. (2009). Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Methods in Molecular Biology, 579, 443-467. Available from: [Link]

  • Reis, A., et al. (2013). Lipidomics: Extraction Protocols for Biological Matrices. Methods in Molecular Biology, 1033, 1-13. Available from: [Link]

  • Avanti Polar Lipids. (n.d.). LIPID MAPS Mass Spectrometry Internal Standards. Retrieved from [Link]

  • Merrill, A. H., et al. (2007). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of Lipid Research, 48(4), 749-760. Available from: [Link]

Sources

Troubleshooting & Optimization

N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine solubility issues in methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting C17 Sphingomyelin Solubility in Methanol

Welcome to the Lipidomics Application Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the preparation and handling of synthetic internal standards. A pervasive issue in lipidomics sample preparation is the precipitation of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine —commonly known as C17 Sphingomyelin or SM(d18:1/17:0)—when dissolved in pure methanol.

This guide provides the mechanistic causality behind this phenomenon, data-driven troubleshooting workflows, and self-validating protocols to ensure quantitative accuracy in your mass spectrometry analyses.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does C17 Sphingomyelin precipitate in 100% methanol, especially when stored at -20°C? A: The precipitation is driven by the thermodynamic limitations of solvating a highly amphipathic molecule in a purely polar, protic solvent. C17 Sphingomyelin consists of a highly polar zwitterionic phosphocholine headgroup and a deeply hydrophobic ceramide backbone (a d18:1 sphingoid base and a fully saturated 17:0 fatty acyl chain). While methanol easily solvates the headgroup, it cannot efficiently disrupt the strong van der Waals forces between the long, saturated aliphatic chains. At sub-ambient temperatures (e.g., -20°C), the kinetic energy of the system drops, leading to "hydrophobic collapse." The lipid molecules self-associate and precipitate out of solution to minimize their exposure to the polar solvent[1].

Q2: The manufacturer's product insert states that C17 SM is "soluble in methanol." Why is my experience different? A: Manufacturer specifications typically refer to the compound's solubility limit at standard room temperature (20°C–25°C) under active agitation or sonication[2]. However, lipidomics workflows require internal standards to be stored at -20°C or -80°C to prevent degradation. At these storage temperatures, the solubility limit of C17 SM in pure methanol is drastically reduced, resulting in crystallization or micelle aggregation.

Q3: Can I use a 100% methanol one-phase extraction for my lipidomics workflow if I am using C17 SM as an internal standard? A: It is highly discouraged if you require absolute quantification. Recent benchmarking studies on one-phase lipid extractions demonstrate that while polar lysolipids recover well in methanol, non-polar and semi-polar lipids suffer from severe precipitation in polar solvents like methanol and acetonitrile[3]. The sample pellets in these pure-polar extractions can trap more than 75% of total phosphatidylcholines and sphingomyelins[3]. A two-phase system or a modified solvent ratio is required to maintain lipid solubility.

Part 2: Solvent Efficiency & Quantitative Data

To prevent precipitation, the dielectric constant (polarity) of the solvent system must be balanced to accommodate both the polar headgroup and the non-polar tails. Below is a summary of solvent efficiencies for C17 SM.

Solvent SystemRatio (v/v)Polarity ProfilePrecipitation Risk at -20°CLipid Recovery EfficiencySolvation Mechanism
100% Methanol N/AHighly PolarHigh Poor (<50% for high conc.)[3]Solvates headgroup; fails to disrupt van der Waals forces of 17:0 chain.
Chloroform : Methanol 1:1Semi-PolarLow Excellent (>95%)[1]Balanced dielectric constant prevents lipid aggregation and hydrophobic collapse.
Chloroform : Methanol 2:1Non-Polar LeaningVery Low Excellent (>95%)Ideal for total lipid extraction (Folch method); fully solvates ceramide backbone.
Isopropanol (IPA) 100%Moderately PolarModerate Good (~85%)[3]Longer carbon chain than methanol provides better interaction with lipid tails.

Part 3: Troubleshooting Workflow

If you observe a cloudy suspension or white particulate matter in your C17 SM stock vial, follow the logical progression below to rescue the standard without degrading the lipid.

TroubleshootingWorkflow Start Observation: C17 SM Precipitates in 100% Methanol Step1 Thermal Equilibration Warm to 25°C - 30°C Start->Step1 Check1 Is the solution optically clear? Step1->Check1 Step2 Acoustic Cavitation Sonicate for 5 min Check1->Step2 No End Validated State: Proceed to LC-MS/MS Check1->End Yes Check2 Is the solution optically clear? Step2->Check2 Step3 Solvent Modification Adjust to 1:1 CHCl3:MeOH Check2->Step3 No Check2->End Yes Step3->End

Workflow for resolving C17 Sphingomyelin precipitation in lipidomics sample preparation.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. If a protocol fails its validation check, the system flags the error before you waste valuable biological samples.

Protocol A: Preparation of a Self-Validating C17 SM Stock Solution

Causality: Preparing the stock in a 1:1 mixture of Chloroform:Methanol ensures the concentration remains stable across freeze-thaw cycles by preventing micro-precipitation[1].

  • Equilibration: Remove the lyophilized C17 SM (d18:1/17:0) solid from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator. Reason: Prevents ambient condensation from introducing water, which alters solvent polarity.

  • Primary Solvation: Add HPLC-grade Chloroform to the vial to achieve 50% of the final desired volume. Vortex for 30 seconds. The non-polar chloroform immediately solvates the hydrophobic ceramide backbone.

  • Secondary Solvation: Add an equal volume of LC-MS grade Methanol to achieve a 1:1 CHCl3:MeOH (v/v) ratio. Vortex for an additional 30 seconds.

  • Preservation: Purge the headspace of the vial with an inert gas (Nitrogen or Argon) before sealing. Reason: The d18:1 sphingoid base contains a double bond susceptible to oxidative degradation over time[2].

  • SYSTEM VALIDATION (Linearity Check): Before using the stock for biological samples, prepare a 5-point serial dilution (e.g., 10, 5, 2.5, 1.25, 0.625 µM) in 1:1 CHCl3:MeOH. Inject into the LC-MS/MS.

    • Pass Criteria: The

      
       of the calibration curve must be 
      
      
      
      . If
      
      
      , micro-precipitation has occurred; discard and prepare a fresh stock.
Protocol B: Two-Phase Lipid Extraction (Modified Folch) Incorporating C17 SM

Causality: Utilizing a two-phase extraction ensures that non-polar lipids and sphingomyelins are driven into the organic phase, bypassing the precipitation issues inherent to one-phase methanol extractions[3].

  • Matrix Spiking: Aliquot 50 µL of biological sample (e.g., plasma) into a glass tube. Spike in 10 µL of the C17 SM Internal Standard (prepared in Protocol A).

  • Protein Denaturation & Extraction: Add 1 mL of Methanol and 2 mL of Chloroform (maintaining a 2:1 CHCl3:MeOH ratio). Vortex vigorously for 2 minutes. Reason: Methanol disrupts lipid-protein interactions, while chloroform dissolves the freed lipids.

  • Phase Separation: Add 0.6 mL of LC-MS grade water. Vortex for 1 minute, then centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Collection: The system will separate into two phases. Carefully collect the lower organic phase (containing the C17 SM and target lipids) using a glass Pasteur pipette, avoiding the proteinaceous interphase.

  • Drying & Reconstitution: Evaporate the organic phase under a gentle stream of Nitrogen. Reconstitute the dried lipid film in 100 µL of Isopropanol:Methanol (1:1, v/v) for immediate LC-MS/MS injection.

  • SYSTEM VALIDATION (Recovery Check): Compare the peak area of the C17 SM in the extracted sample against a "neat" C17 SM standard prepared directly in the reconstitution solvent.

    • Pass Criteria: Recovery must be between 85% - 115%.

References

  • Han, X., et al. "Alkaline methanolysis of lipid extracts extends shotgun lipidomics analyses to the low-abundance regime of cellular sphingolipids." Analytical Biochemistry, PubMed Central (PMC). Available at:[Link]

  • Gottschalk, M., et al. "Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics." Analytical Chemistry, American Chemical Society. Available at:[Link]

Sources

Lipidomics Technical Support Center: Overcoming SM(d18:1/17:0) Separation Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipidomics Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the separation and quantification of Sphingomyelin (SM) species. SM(d18:1/17:0), specifically N-heptadecanoyl-D-erythro-sphingosylphosphorylcholine, is a widely used odd-chain internal standard. However, its unique physicochemical properties and the complexity of biological matrices often lead to isobaric overlap, chromatographic co-elution, and ambiguous MS/MS annotations.

This guide provides field-proven, self-validating protocols and mechanistic explanations to ensure the highest scientific integrity in your lipidomic workflows.

Logical Workflow for SM(d18:1/17:0) Resolution

To systematically eliminate interferences, we must address separation in three orthogonal dimensions: Chromatography (Retention Time), MS1 (High-Resolution Mass), and MS2 (Specific Fragmentation).

G Start Lipid Extract Containing SM(d18:1/17:0) LC Chromatography (RPLC vs HILIC) Start->LC Challenge1 Challenge: Co-elution with PCs (HILIC) LC->Challenge1 MS1 MS1 Precursor Ion m/z 717.59 LC->MS1 Solution1 Solution: RPLC Separation by ECN Challenge1->Solution1 Solution1->MS1 Challenge2 Challenge: Type II Isotopic Overlap MS1->Challenge2 MS2 MS/MS Fragmentation MS1->MS2 Solution2 Solution: High-Res MS & Isotopic Correction Challenge2->Solution2 Solution2->MS2 Challenge3 Challenge: Shared m/z 184 (Phosphocholine) MS2->Challenge3 Solution3 Solution: Sphingoid Base Fragment m/z 264.4 Challenge3->Solution3

Caption: Logical workflow for overcoming SM(d18:1/17:0) separation and identification challenges.

Troubleshooting FAQs

Q1: Why does my SM(d18:1/17:0) internal standard show a high background signal in unspiked human plasma samples?

A1: While odd-chain lipids are traditionally favored as internal standards because they are presumed absent in mammalian tissues, rigorous LC-MS/MS research has demonstrated that SM(d18:1/17:0) is either endogenously present in trace amounts in human plasma or suffers from an exact isobaric overlap with an endogenous lipid that shares the same MRM transition (m/z 718 → 184)[1]. Consequently, relying on SM(d18:1/17:0) can lead to baseline interference and inaccurate quantification[2]. Causality & Solution: The interference is due to biological matrix complexity. To validate your assay, always run a "matrix blank" (unspiked plasma). If an interfering peak is present at the exact retention time of your standard, switch to a stable isotope-labeled standard (e.g., SM d18:1/18:1-d9) which shifts the precursor mass beyond the range of natural isotopic interference.

Q2: During HILIC-MS/MS, my SM(d18:1/17:0) peak completely co-elutes with several Phosphatidylcholines (PCs). How can I achieve baseline separation?

A2: This is a fundamental limitation of Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC separates lipids primarily based on the polarity of their headgroups[3]. Because both SMs and PCs possess a highly polar phosphocholine headgroup, they partition similarly at the water/silica interface, resulting in co-elution. Causality & Solution: To resolve this, switch to Reversed-Phase Liquid Chromatography (RPLC). RPLC separates lipids based on hydrophobicity, governed by the Equivalent Carbon Number (ECN), calculated as ECN = Total Carbons - (2 × Double Bonds). SM(d18:1/17:0) has an ECN of 33 (35 aliphatic carbons - 2). This distinct ECN ensures it elutes at a different retention time than overlapping PCs with different chain lengths[4].

Q3: Even with RPLC, I am experiencing isotopic overlap affecting the quantification of SM(d18:1/17:0). What is causing this?

A3: You are likely encountering Type II Isotopic Overlap [5]. This occurs within double-bond series of lipids. The M+2 isotopologue (arising from the natural ~1.1% abundance of ¹³C) of a lipid with one additional double bond (e.g., SM d18:2/17:0) will overlap with the M+0 monoisotopic peak of SM(d18:1/17:0)[6]. The mass difference is typically only ~8.94 mDa[5]. Causality & Solution: Low-resolution mass spectrometers (like standard triple quadrupoles) cannot resolve an 8.94 mDa difference. You must either use Fourier-transform mass spectrometry (FTMS) with a resolving power >100,000 to physically separate the peaks, or apply mathematical Type-II isotopic correction algorithms to subtract the theoretical M+2 contribution from your target peak's area[7].

Q4: If PCs and SMs co-elute and both yield the m/z 184.07 product ion, how can I definitively confirm the SM(d18:1/17:0) structure?

A4: Relying solely on the m/z 184.0733 (phosphocholine) fragment leads to ambiguous class assignments and false positives[8]. Causality & Solution: To create a self-validating identification system, you must look for backbone-specific fragments. In positive ESI mode, the d18:1 sphingosine backbone undergoes a characteristic neutral loss of the headgroup and two water molecules, yielding a highly specific product ion at m/z 264.4 [9]. A peak should only be annotated as SM(d18:1/17:0) if both the m/z 184.07 and m/z 264.4 fragments perfectly co-elute.

Quantitative Data & Diagnostic Parameters

To assist in method development, the following table summarizes the exact masses, ECNs, and diagnostic fragments for SM(d18:1/17:0) and its common isobaric/isomeric interferents.

Lipid SpeciesFormulaPrecursor [M+H]⁺ (m/z)ECNPrimary Fragment (m/z)Diagnostic Backbone Fragment (m/z)
SM(d18:1/17:0) C₄₀H₈₁N₂O₆P717.591033184.07 (Phosphocholine)264.4 (d18:1 base)
SM(d18:2/17:0) (M+2 Isotope)C₄₀H₇₉N₂O₆P (+2 neutrons)717.584331184.07 (Phosphocholine)262.4 (d18:2 base)
PC(31:2) (M+1 Isotope)C₃₉H₇₄NO₈P (+1 neutron)717.561027184.07 (Phosphocholine)N/A (Loss of 184)

Note: The mass difference between SM(d18:1/17:0) and the M+2 isotope of SM(d18:2/17:0) is just 6.7 mDa, requiring ultra-high resolution MS or chromatographic separation[7].

Step-by-Step Methodology: RPLC-MS/MS Separation of SMs and PCs

This protocol is designed to maximize the chromatographic resolution between sphingomyelins and phosphatidylcholines, mitigating the co-elution issues seen in HILIC[4].

Phase 1: Sample Preparation (Modified Folch Extraction)

  • Aliquot 40 µL of plasma into a glass vial on ice.

  • Spike with 5 µL of internal standard mix. (Note: Ensure SM(d18:1/17:0) is replaced with a deuterated standard if analyzing human plasma, or use it carefully if matrix blanks confirm no interference)[10].

  • Add 160 µL of LC-MS grade Methanol and 320 µL of LC-MS grade Chloroform. Vortex for 30 seconds.

  • Incubate on ice for 30 minutes.

  • Add 150 µL of LC-MS grade Water to induce phase separation. Centrifuge at 15,000 rpm for 5 minutes at 4°C[10].

  • Carefully extract the lower organic (chloroform) phase, dry under nitrogen gas, and reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v).

Phase 2: LC-MS/MS Parameters

  • Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Maintain column temperature at 65°C to reduce lipid carryover and improve peak shape[4].

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) containing 10 mM ammonium formate and 0.1% formic acid[4].

  • Mobile Phase B: Isopropanol/Acetonitrile/Water (90:10:0.1, v/v/v) containing 10 mM ammonium formate and 0.1% formic acid[4].

  • Gradient Elution:

    • 0.0 - 1.0 min: 15% to 30% B

    • 1.0 - 1.3 min: 30% to 48% B

    • 1.3 - 5.5 min: 48% to 82% B (Critical zone for SM/PC separation based on ECN)

    • 5.5 - 5.8 min: 82% to 99% B

    • 5.8 - 6.0 min: Hold at 99% B (Column wash)

    • 6.0 - 7.0 min: Re-equilibrate at 15% B[4].

  • MS Detection: Operate in Positive ESI mode. Monitor the precursor-to-product ion transition m/z 717.6 → 184.1 for quantification, and m/z 717.6 → 264.4 for qualitative confirmation of the sphingoid base[9].

References

1.2 - Analytical and Bioanalytical Chemistry, PubMed Central (PMC). 2.3 - Methods in Molecular Biology, PubMed Central (PMC). 3. 5 - Journal of Lipid Research, PubMed Central (PMC). 4.7 - University of Southern Denmark. 5.8 - Biochimica et Biophysica Acta (BBA), PubMed Central (PMC). 6.9 - MDPI. 7.4 - eScholarship. 8.10 - Journal of the American Society for Mass Spectrometry, PubMed Central (PMC).

Sources

Technical Support Center: Optimizing LC Gradients for Odd-Chain Sphingolipid Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of odd-chain sphingolipids. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but the underlying scientific principles to empower your method development and troubleshooting. Separating sphingolipids that differ by a single methylene group presents a significant chromatographic challenge. This resource combines field-proven insights, troubleshooting frameworks, and validated protocols to help you achieve robust and reproducible separation.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the unique challenges of odd-chain sphingolipid analysis.

Q1: Why is achieving baseline separation between odd- and even-chain sphingolipids so difficult?

The primary challenge lies in their profound structural similarity. Odd- and even-chain sphingolipids (e.g., C17:0-ceramide vs. C16:0-ceramide) have nearly identical physicochemical properties. In reversed-phase liquid chromatography (RPLC), where separation is driven by hydrophobicity, the single methylene group difference provides a minimal change in retention. This results in significant peak co-elution, complicating accurate quantification.

Q2: What is the fundamental difference between Reversed-Phase (RPLC) and HILIC for sphingolipid analysis?

RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) are complementary techniques that separate molecules based on opposing principles.[1]

  • Reversed-Phase (RPLC): Employs a nonpolar stationary phase (like C18 or C30) and a polar mobile phase. Hydrophobic (nonpolar) analytes are retained longer. Elution order is generally from most polar to least polar. This mode is ideal for separating sphingolipids based on acyl chain length and degree of unsaturation.[2]

  • HILIC: Uses a polar stationary phase (like bare silica or with amide modifications) and a largely nonpolar mobile phase.[3] It retains polar analytes by partitioning them into a water-enriched layer on the stationary phase surface.[4] Elution order is from least polar to most polar. HILIC excels at separating sphingolipid classes based on headgroup polarity (e.g., ceramides from hexosylceramides) and is particularly advantageous for highly polar species like sphingoid base 1-phosphates.[5][6]

Q3: When should I choose an RPLC method versus a HILIC method?

The choice depends entirely on your research question. The following diagram illustrates a decision-making framework.

start What is my primary analytical goal? goal1 Separate sphingolipids by acyl chain length/unsaturation (e.g., C17:0 vs. C16:0 Ceramide) start->goal1 goal2 Separate sphingolipid classes by headgroup polarity (e.g., Cer vs. SM vs. GlcCer) start->goal2 goal3 Analyze highly polar or phosphorylated sphingolipids (e.g., S1P, Cer1P) start->goal3 reco1 Use Reversed-Phase LC (RPLC) (e.g., C18, C30 column) goal1->reco1  Hydrophobicity-based separation reco2 Use HILIC (e.g., Silica, Amide column) goal2->reco2  Polarity-based separation goal3->reco2  Superior retention for polar analytes

Caption: LC Method Selection Guide.

Q4: Why are mobile phase additives like formic acid and ammonium formate so important?

These additives serve two critical functions in LC-MS analysis of sphingolipids:

  • Improved Peak Shape: Sphingolipids, especially phosphorylated species, can interact with residual silanols on the silica support of the column or with metal surfaces in the LC system, leading to peak tailing.[7][8] Acidic modifiers like formic acid protonate silanols, reducing these secondary interactions. Buffering salts like ammonium formate help maintain a consistent pH and ionic strength, further improving peak symmetry.[5]

  • Enhanced Ionization Efficiency: For electrospray ionization (ESI)-MS, these additives facilitate the formation of desired ions. Formic acid provides a source of protons (H+) to promote the formation of [M+H]+ ions in positive mode. Ammonium formate can form [M+NH4]+ adducts, which are often stable and abundant for many lipid classes.[9]

Troubleshooting Guide: From Poor Resolution to Tailing Peaks

This guide is structured to help you diagnose and solve specific experimental problems.

Problem 1: I see poor resolution or complete co-elution of my odd- and even-chain sphingolipids.

This is the most common challenge and typically points to a suboptimal column or gradient.

Root Cause Analysis & Solution Workflow

The following workflow will guide you through a systematic troubleshooting process.

start Problem: Poor Resolution of Odd/Even-Chain Homologs q1 Is your gradient slope too steep? start->q1 a1_yes Action: Decrease the gradient slope (e.g., from 5%/min to 1-2%/min) across the elution window of interest. q1->a1_yes Yes q2 Are you using a standard C18 column? q1->q2 No end_node Resolution Improved a1_yes->end_node a1_no Gradient is already shallow. a2_yes Action: Switch to a column with greater shape selectivity. Options: 1. Longer C18 column (e.g., 250 mm) 2. C30 column q2->a2_yes Yes q3 Is the column temperature optimized? q2->q3 No a2_yes->end_node a2_no Using a specialized column. a3_yes Action: Evaluate lower temperatures (e.g., 35-45°C). Lower temps can increase hydrophobic interaction and improve resolution, but may increase backpressure. q3->a3_yes No a3_yes->end_node

Caption: Troubleshooting workflow for poor peak resolution.

In-Depth Explanation: The "Why"
  • Shallow Gradients: A steep gradient rushes compounds through the column, not allowing sufficient time for the stationary phase to interact differently with the closely related odd- and even-chain structures. By making the gradient shallower during the elution time of your target analytes, you increase their residency time on the column, amplifying the small differences in hydrophobicity and enabling separation.[10]

  • Column Chemistry (C30 vs. C18): While both are reversed-phase columns, C30 phases have longer, more flexible alkyl chains. This provides enhanced "shape selectivity," allowing the column to better distinguish between the subtle conformational differences of odd- and even-chain acyl groups, leading to improved resolution.[11]

Protocol: Gradient Optimization for Ceramide Homologs (RPLC)

This protocol outlines a systematic approach to refine your gradient.

  • Scouting Run:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% Formic Acid + 10 mM Ammonium Formate

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid + 10 mM Ammonium Formate

    • Gradient: Start at 60% B, ramp to 100% B over 10 minutes. Hold at 100% B for 2 minutes.

    • Goal: Determine the approximate elution time window for your ceramides. Let's assume they elute between 6 and 8 minutes.

  • Focused Optimization Run:

    • Keep the column and mobile phases the same.

    • New Gradient:

      • 0.0 - 5.0 min: 60% B to 75% B (rapidly get to the window)

      • 5.0 - 10.0 min: 75% B to 85% B (shallow, 2%/min slope)

      • 10.0 - 10.5 min: 85% B to 100% B (wash)

      • 10.5 - 12.5 min: Hold at 100% B (wash)

      • 12.5 - 13.0 min: 100% B to 60% B (re-equilibrate)

      • 13.0 - 15.0 min: Hold at 60% B (re-equilibrate)

    • Analysis: Evaluate the resolution between your target odd- and even-chain pairs. If co-elution persists, further decrease the slope in the critical window (e.g., to 1%/min).

Problem 2: My phosphorylated sphingolipids (S1P, Cer1P) show severe peak tailing.

Peak tailing for acidic lipids like S1P is a classic sign of unwanted secondary interactions with the analytical system.

Root Cause & Solution
  • Cause: The negatively charged phosphate group has a high affinity for any positively charged or active metal sites within the LC flow path. This includes stainless steel column hardware, frits, and tubing. This interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[7]

  • Solution 1 (Ideal): Use Metal-Free Hardware: The most effective solution is to use a "biocompatible" or "metal-free" LC system and column. These components replace stainless steel with materials like PEEK or specially treated metals to eliminate active sites. A metal-free C18 column can dramatically improve peak shape for these compounds.[7]

  • Solution 2 (Pragmatic): Mobile Phase Optimization: If a metal-free system is unavailable, you can mitigate the effect with mobile phase modifiers. High concentrations of a buffering salt (e.g., 10-20 mM ammonium formate or acetate) can help "shield" the analyte from active sites.[5] Ensure the pH of your mobile phase is well above the pKa of the phosphate group to keep it consistently deprotonated.

Problem 3: My peaks are broad and retention times are shifting, especially in my HILIC method.

This issue commonly points to insufficient column equilibration or problems with the mobile phase.

Root Cause & Solution
  • Cause (HILIC Specific): The separation mechanism in HILIC depends on establishing a stable water layer on the surface of the polar stationary phase.[3][4] If the column is not properly equilibrated with the initial mobile phase conditions before each injection, this water layer will be inconsistent, leading to variable retention times and poor peak shape.

  • Solution:

    • Increase Equilibration Time: For HILIC, a minimum of 10-15 column volumes is recommended for re-equilibration at the end of each gradient run. For a 100 x 2.1 mm column, this could mean a 3-5 minute hold at initial conditions.

    • Check Mobile Phase Preparation: HILIC is very sensitive to the water content in the organic mobile phase. Ensure your "100% organic" solvent (e.g., acetonitrile) has not absorbed atmospheric moisture. Prepare mobile phases fresh and keep bottles tightly capped.

    • Ensure Solvent Miscibility: Always ensure your mobile phases are fully miscible across the entire gradient range to prevent solvent precipitation on the column.[12][13]

Data Summary & Recommended Starting Conditions

Use these tables as a quick reference for method development.

Table 1: Comparison of LC Modes for Sphingolipid Separation
FeatureReversed-Phase LC (RPLC)Hydrophilic Interaction LC (HILIC)
Stationary Phase Nonpolar (C18, C30)Polar (Silica, Amide, Diol)[3]
Mobile Phase High aqueous content is weak solventHigh organic content is weak solvent[2]
Elution Order Polar to NonpolarNonpolar to Polar[4]
Best For Separation by acyl chain length & unsaturation (isomers, homologs)Separation by headgroup polarity (classes), phosphorylated sphingolipids[5][6]
Key Advantage Excellent resolution for hydrophobic differencesSuperior retention of polar analytes, enhanced ESI-MS sensitivity[1]
Table 2: Recommended Starting Gradient Conditions
ParameterRPLC Method (for Homologs)HILIC Method (for Classes)
Column C18 or C30, 100-150mm length, <2 µmAmide or Silica, 100-150mm length, <2 µm
Mobile Phase A 60:40 ACN:H₂O, 10mM Amm. Formate, 0.1% FA95:5 ACN:H₂O, 10mM Amm. Acetate, 0.1% Acetic Acid[5]
Mobile Phase B 90:10 IPA:ACN, 10mM Amm. Formate, 0.1% FA50:50 ACN:H₂O, 10mM Amm. Acetate, 0.1% Acetic Acid[5]
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min
Column Temp. 40 - 55 °C35 - 45 °C
Gradient Profile 15 min total: Shallow gradient from ~70% to 95% B10 min total: Steeper gradient from 0% to 50% B

Note: ACN = Acetonitrile, IPA = Isopropanol, FA = Formic Acid. These are starting points and must be optimized for your specific analytes and system.

References

  • LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. [Link]

  • Merrill, A. H., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). PMC. [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. [Link]

  • Liebisch, G., et al. (2015). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. [Link]

  • ResearchGate. (2021). Liquid Chromatography Troubleshooting Guide. [Link]

  • YMC. (n.d.). Facile LC-MS/MS Analysis of sphingolipids Using Metal-free Column. News-Medical.net. [Link]

  • Marrubini, G., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and. AIR Unimi. [Link]

  • PTFI. (n.d.). LC Troubleshooting Guide. [Link]

  • Xu, Y., et al. (2023). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. ResearchGate. [Link]

  • uHPLCs. (2022). What is the difference between HILIC columns VS normal/reverse columns. [Link]

  • Muggli, T., et al. (2020). Challenges in the Analysis of Gangliosides by LC-MS. Semantic Scholar. [Link]

  • Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • MicroSolv Technology Corporation. (2020). A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. LCGC International. [Link]

  • He, Y., et al. (2023). Bayesian optimization of separation gradients to maximize the performance of untargeted LC-MS. bioRxiv. [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Cajka, T., & Fiehn, O. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. [Link]

  • Lazaridi, E., et al. (2021). A comprehensive two-dimensional liquid chromatography method for the simultaneous separation of lipid species and their oxidation. Journal of Chromatography A. [Link]

Sources

reducing ion suppression effects for C17 sphingomyelin quantification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Ion Suppression in LC-MS/MS Lipidomics

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SM-C17-OPT-2026[1]

Introduction

Welcome to the Advanced Lipidomics Support Center. You are likely here because your C17 Sphingomyelin (SM d18:1/17:0) Internal Standard (IS) response is inconsistent, or your calculated recovery rates are biologically implausible.

In electrospray ionization (ESI), sphingomyelins are particularly susceptible to ion suppression caused by co-eluting glycerophospholipids—specifically phosphatidylcholines (PCs).[1] Because PCs share the same phosphocholine headgroup and similar retention characteristics on C18 columns, they compete for charge in the ESI droplet, often rendering your target invisible.

This guide provides a root-cause analysis and validated workflows to mitigate these matrix effects.

Module 1: Diagnosis – "How do I know it's Ion Suppression?"

Before altering your chemistry, you must visualize the suppression zones. We utilize the Post-Column Infusion (PCI) method, the gold standard for qualitative matrix effect assessment.

Diagnostic Protocol: Post-Column Infusion

Objective: Map the ionization efficiency of C17 SM across the entire chromatographic run to identify suppression windows.

Required Equipment:

  • Syringe Pump[2]

  • PEEK Tee connector

  • Standard LC-MS/MS setup[1][3]

Step-by-Step Workflow:

  • Preparation: Prepare a solution of C17 SM (neat standard) at a concentration that yields a steady signal intensity of ~1.0 x 10^6 cps.

  • Setup: Connect the syringe pump to the LC effluent using a PEEK Tee connector before the MS source inlet (see Diagram 1).

  • Infusion: Set the syringe pump to flow at 5–10 µL/min (or ~5% of your LC flow rate).

  • Injection: Inject a blank extracted matrix sample (e.g., plasma processed via your current method) via the LC.

  • Analysis: Monitor the MRM transition for C17 SM (typically m/z ~717.6 -> 184.0).

Interpretation:

  • Baseline: You should see a high, steady baseline from the infusion.

  • Suppression: A sharp dip in the baseline indicates eluting matrix components are "stealing" charge from the C17 SM.

  • Action: If the dip coincides with the retention time of your analyte, you have a critical matrix effect.

Visualizing the PCI Setup

PCI_Setup LC LC System (Gradient Flow) Tee High-Pressure Tee Mixer LC->Tee Eluting Matrix (Blank Extract) Pump Syringe Pump (C17 SM Standard) Pump->Tee Constant Analyte Infusion Source ESI Source (Ionization) Tee->Source Combined Stream MS Mass Spectrometer (Detector) Source->MS Signal Monitoring

Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to visualize matrix suppression zones.

Module 2: The Solution – Chromatographic Resolution

The Problem: On standard Reversed-Phase (C18) columns, Sphingomyelins (SM) and Phosphatidylcholines (PC) co-elute because their hydrophobicity is driven by similar fatty acid chain lengths.[1] The Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or Phenyl-Hexyl chemistries.[1]

Why HILIC?

HILIC separates lipids primarily by their polar headgroup .[4]

  • PCs (Zwitterionic) elute differently than SMs (Zwitterionic but with hydrogen bonding capability via the amide linkage).[1]

  • Crucially, HILIC flushes non-polar matrix contaminants (neutral lipids) to the void volume, while retaining polar phospholipids.[1]

Column Selection Guide
FeatureC18 (Standard)Phenyl-HexylHILIC (Silica/Amide)
Separation Mechanism Hydrophobicity (Chain length)Pi-Pi interactions + HydrophobicityPolar Headgroup Class
SM vs. PC Separation Poor (Often co-elute)Moderate (Shape selectivity helps)Excellent (Class separation)
Matrix Tolerance HighModerateLow (Sensitive to salt/water)
Recommendation Not recommended for SMGood alternativeGold Standard for Class Sep

Technical Note: If you must use C18, use Methanol instead of Acetonitrile as the organic modifier. Methanol provides different solvation selectivity for the sphingosine backbone compared to the glycerol backbone of PCs, often resolving the peaks [1].

Module 3: Sample Preparation – "Stop Precipitating Proteins"

The Error: Many researchers use simple Protein Precipitation (PPT) with acetonitrile. The Consequence: PPT removes proteins but leaves >90% of phospholipids in the supernatant. These phospholipids are the primary cause of ion suppression in SM analysis [2].

Recommended Protocol: Phospholipid Depletion (PLD)[1]

We recommend using Hybrid Solid-Phase Extraction (HybridSPE) or similar Phospholipid Removal Plates.[1] These plates use Lewis Acid/Base chemistry (e.g., Zirconia-coated silica) to selectively bind the phosphate group of phospholipids while letting C17 SM pass through.[1]

Protocol (Self-Validating):

  • Load: Add 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile (precipitating agent) directly to the PLD plate.

  • Mix: Aspirate/dispense or vortex to ensure protein precipitation occurs in the well.

  • Vacuum: Apply vacuum. The filtrate contains your C17 SM but is depleted of >95% of PCs.

  • Validation: Monitor the phospholipid transition m/z 184 -> 184 (in-source fragmentation of phosphocholine) during your run.[1]

    • Pass Criteria: The "184" trace should show negligible intensity at the C17 SM retention time.

Workflow Decision Logic

Workflow_Logic Start Start: C17 SM Quantification Prep Sample Prep Selection Start->Prep PPT Protein Precipitation (PPT) Prep->PPT Fast but Dirty PLD Phospholipid Removal (PLD) OR Liquid-Liquid Extraction Prep->PLD Recommended Check Check Matrix Factor (MF) PPT->Check PLD->Check Bad High Suppression (MF < 0.8) Check->Bad Phospholipids Present Good Clean Signal (0.9 < MF < 1.1) Check->Good Phospholipids Removed Bad->PLD Rework Method

Figure 2: Decision tree for selecting sample preparation to minimize matrix effects.

Module 4: Internal Standard Strategy

Question: "Is C17 SM a sufficient Internal Standard?"

Answer: It depends on your chromatography.

  • The "Type 2" IS Limit: C17 SM is a structural analog (non-endogenous). It is not a stable isotope.

    • If your chromatography (e.g., C18) separates C17 SM from endogenous C16/C24 SMs by even 0.2 minutes, the IS may not experience the exact same matrix suppression as the analyte.

  • The "Type 1" Solution: If you cannot achieve perfect chromatographic separation from matrix, you must use a stable isotope-labeled standard (e.g., C16 SM-d9 or C18 SM-d9 ).[1]

    • Why: Deuterated standards co-elute perfectly with the target. Even if suppression occurs, it suppresses the Analyte and IS equally, canceling out the error in the ratio calculation [3].

Calculation of Matrix Factor (MF) [4]: To validate your C17 IS suitability, calculate the MF:


[1]
  • Acceptance Criteria:

    
    [1]
    
  • CV of MF: The Coefficient of Variation of the MF calculated across 6 different lots of matrix must be

    
    .
    

References

  • Lisecki, K., et al. (2020).[1] Lipidomics: Separation and identification of sphingomyelins and phosphatidylcholines. Journal of Chromatography B. [1]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1][2]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

Sources

troubleshooting poor peak shape of sphingomyelins in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Troubleshooting Poor Peak Shape in Sphingomyelin Chromatography

Welcome to the technical support center for sphingolipid analysis. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for sphingomyelins can be a significant challenge. Their unique amphipathic nature, with a polar phosphocholine headgroup and a nonpolar ceramide backbone, creates specific chromatographic hurdles. This guide is structured to help you diagnose and resolve common peak shape issues in a logical, step-by-step manner, moving from common, simple fixes to more complex methodological adjustments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why are my sphingomyelin peaks tailing severely?

Peak tailing is the most common issue encountered when analyzing sphingomyelins, especially in reversed-phase and HILIC modes. A tailing peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2][3] This is typically a sign of undesirable secondary interactions between your analyte and the stationary phase.

Root Cause Analysis:

  • Silanol Interactions: The primary cause of peak tailing for phospholipids like sphingomyelin is the interaction between the negatively charged phosphate group in the headgroup and any exposed, active silanol groups (Si-OH) on the silica-based column packing material.[4] These acidic silanols can strongly retain the basic choline moiety, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[3][4] Even with modern, end-capped columns, some residual silanols are always present.

  • Column Contamination: Sphingomyelin analysis is often performed on complex biological extracts. Over time, strongly retained matrix components like other lipids or proteins can accumulate on the column head, creating active sites that cause tailing for all subsequent peaks.[4][5]

  • Inappropriate Mobile Phase pH: The pH of your mobile phase dictates the ionization state of both the sphingomyelin and the column's silanol groups. An incorrect pH can exacerbate the problematic secondary interactions leading to tailing.[6]

Solutions & Protocols:

  • Mobile Phase Modification (The First Line of Defense):

    • Add an Acidic Modifier: Incorporating a small amount of a weak acid, like formic acid (0.1-0.2%), into your mobile phase is a standard practice. The acid protonates the silanol groups (Si-OH), effectively neutralizing their negative charge and minimizing the electrostatic interaction with the sphingomyelin headgroup.[7]

    • Use a Buffer Salt: Using a buffer like ammonium formate or ammonium acetate (5-10 mM) is highly effective.[8] The ammonium ions (NH₄⁺) compete with the sphingomyelin for binding to the active silanol sites, effectively shielding the analyte from these secondary interactions. This is a very common strategy in lipidomics LC-MS.[7][9]

    • For Normal-Phase: In some normal-phase separations, a small amount of a weak base like triethylamine (TEA) can be added to the mobile phase to engage with active sites and improve peak shape.[10][11]

  • Assess and Clean Your Column: If peak shape has degraded over time, column contamination is a likely culprit.

    • Protocol: See the detailed "Column Cleaning and Regeneration Protocol" in the tables section below. A rigorous wash with a strong solvent like isopropanol is often necessary to remove adsorbed lipids.[12]

  • Choose the Right Column: For new method development, select a high-purity, fully end-capped C18 or C8 column. These columns are designed to have a minimal number of accessible silanol groups.

Question 2: My sphingomyelin peaks are fronting. What does this mean?

Peak fronting, where the first half of the peak is broader than the second, is the opposite of tailing.[3][13] This issue is almost always related to the sample itself—either its concentration or the solvent it's dissolved in.

Root Cause Analysis:

  • Column Overload: You are injecting too much sample onto the column.[1][2][14] Sphingomyelins can form aggregates or micelles at high concentrations.[15][16] When the column's stationary phase becomes saturated at the point of injection, excess molecules cannot partition effectively and travel down the column too quickly, resulting in a fronting peak.[3]

  • Sample Solvent Mismatch: This is a very common and often overlooked cause. If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your mobile phase's starting conditions, the sample band will not focus properly at the head of the column.[17][18][19] For reversed-phase, injecting a sample in 100% isopropanol or methanol into a mobile phase starting at 50% aqueous is a classic recipe for peak fronting and broadening.[20][21]

Solutions & Protocols:

  • Reduce Sample Concentration/Volume:

    • Action: Perform a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and re-inject. If fronting decreases with dilution, you have confirmed mass overload. Find the highest concentration you can inject without compromising peak shape.

  • Match Your Sample Solvent to the Mobile Phase:

    • The Golden Rule: Ideally, your sample solvent should be identical to, or weaker than, your initial mobile phase composition.[22]

    • Protocol: Sample Solvent Reconstitution Test

      • Dry down your lipid extract completely under a stream of nitrogen.

      • Reconstitute the sample in your mobile phase's starting solvent mixture (e.g., Acetonitrile/Water 50:50).

      • If solubility is an issue, reconstitute in the lowest possible percentage of a strong organic solvent (like isopropanol) mixed with your initial mobile phase that ensures full dissolution.

      • Compare the chromatogram to your original. A significant improvement in peak shape confirms a solvent mismatch was the issue.

Question 3: My peaks are broad and poorly defined, or even split into two. What should I check first?

Broad or split peaks suggest that the analyte band is spreading out excessively either before, during, or after passing through the column. This can be caused by a variety of issues related to the HPLC system plumbing or the column integrity itself.[1][18]

Root Cause Analysis:

  • Extra-Column Volume (Dead Volume): This refers to any space in the flow path outside of the column where the sample band can spread, such as poorly made connections, or using tubing with an unnecessarily large internal diameter.[5][18] This is especially critical in UHPLC systems.

  • Column Void or "Collapse": A physical gap or void can form at the inlet of the column packing material.[4][6] This can happen due to repeated pressure shocks or operating the column outside its recommended pH and temperature range, which can dissolve the silica backbone.[6] The sample band spreads out in this void, leading to broad or split peaks.[3]

  • Sample Particulate Contamination: Injecting samples that have not been filtered or centrifuged can clog the column inlet frit, distorting the flow path and causing severe peak shape problems.[12]

Systematic Troubleshooting Workflow:

The following diagram outlines a logical workflow to diagnose the source of broad or split peaks.

G A Observe Broad or Split Peak B Is the problem on ALL peaks or just sphingomyelins? A->B C ALL Peaks B->C All D Just Sphingomyelins B->D Specific E System Issue Likely C->E F Method/Column Issue Likely D->F G Check for Leaks & Loose Fittings E->G L Re-evaluate Sample Prep (Filtration/Centrifugation) F->L H Inspect & Replace Tubing (especially PEEK) G->H I Problem Solved? H->I J Suspect Column Void. Reverse & Flush Column (if permissible) I->J No P END I->P Yes K Replace Column J->K M Review Mobile Phase & Sample Solvent Compatibility L->M N Problem Solved? M->N O Consult Manufacturer's Guide N->O No Q END N->Q Yes

Caption: A logical workflow for troubleshooting broad or split peaks.

Data & Protocols

Table 1: Column Cleaning and Regeneration Protocol for Lipid Analysis

If you suspect column contamination is causing peak tailing or high backpressure, follow this rigorous cleaning procedure. Always disconnect the column from the detector during flushing.

StepSolventFlow RateDuration (mins)Purpose
1Mobile Phase (No Buffer)0.5 mL/min15Remove residual buffer salts.
295:5 Water:Acetonitrile0.5 mL/min20Wash away polar contaminants.
3Acetonitrile (ACN)0.5 mL/min20Elute moderately non-polar compounds.
4Isopropanol (IPA)0.2 mL/min 60Crucial step: Remove strongly adsorbed lipids.[12]
5Acetonitrile (ACN)0.5 mL/min20Transition solvent.
6Mobile Phase (with Buffer)0.5 mL/min30+Re-equilibrate the column for analysis.

Note: Always check your column's manual for solvent compatibility and pressure limits.

References

  • Ramstedt, B., & Slotte, J. P. (2000).
  • Jungalwala, F. B., Hayssen, V., Pasquini, J. M., & McCluer, R. H. (n.d.). Separation of molecular species of sphingomyelin by reverse phase high performance liquid chromatography.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Hayashi, H., et al. (2018). Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. Journal of Visualized Experiments.
  • Mueller, M., et al. (n.d.). Characterization of sphingomyelins in lipid extracts using a HPLC-MS-Offline-NMR method. Source not specified.
  • Lee, J. Y., et al. (n.d.). Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis. Journal of Analytical Methods in Chemistry.
  • LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
  • Chromatography Today. (n.d.).
  • HALO Columns. (n.d.).
  • Tyteca, E., et al. (2020). Sphingomyelins Prevent Propagation of Lipid Peroxidation—LC-MS/MS Evaluation of Inhibition Mechanisms. Antioxidants.
  • Harvey, D. (2013). Tailing and Fronting of Chromatographic Peaks. Analytical Sciences Digital Library.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • D'Auria, G., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and. AIR Unimi.
  • Chromacademy. (2020). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.
  • Cajka, T., & Fiehn, O. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
  • Loeser, E., & D'Silva, K. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
  • Loeser, E., & D'Silva, K. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
  • Jones, C. S., & Shankaran, P. (1981).
  • ACD/Labs. (2022).
  • Devanathan, S., et al. (n.d.). Binding and aggregation of Ab in a sphingomyelin (SM) bilayer.

Sources

minimizing fragmentation of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine in mass spec

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Lipidomics Division Subject: Minimizing In-Source Fragmentation of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine (SM d18:1/17:0)

Executive Summary

Welcome to the Lipidomics Application Support Center. You are likely here because you are observing low precursor ion intensity or excessive breakdown of your target analyte, N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine (hereafter referred to as SM d18:1/17:0 ).

In electrospray ionization (ESI), Sphingomyelins (SMs) are notorious for undergoing In-Source Fragmentation (ISF) . The labile phosphocholine headgroup is easily cleaved before the ion enters the mass analyzer, resulting in a loss of sensitivity for the intact protonated molecule (


, m/z 717.6) and an artificially high signal for the fragment (m/z 184.1).

This guide provides a root-cause analysis and actionable protocols to stabilize the precursor ion, ensuring accurate quantification and structural characterization.

Part 1: The Physics of Fragmentation

To fix the problem, we must first visualize the failure mode. The diagram below illustrates the competing pathways in the ion source.

SM_Fragmentation cluster_source Ion Source Region (Atmospheric -> Vacuum) SM Intact SM(d18:1/17:0) (Neutral) MH [M+H]+ Precursor m/z 717.6 SM->MH ESI+ (Protonation) Adduct [M+Na]+ Adduct m/z 739.6 SM->Adduct ESI+ (Sodium Contamination) Frag Headgroup Fragment m/z 184.1 MH->Frag High Cone Voltage (ISF) Cer Ceramide Backbone m/z 534.5 MH->Cer Neutral Loss (183 Da)

Figure 1: Fragmentation pathways of SM(d18:1/17:0). The red path represents the unwanted In-Source Fragmentation (ISF) driven by excess energy.

Part 2: Troubleshooting Guide (Q&A)

Q1: I see a strong signal at m/z 184, but my precursor (m/z 717.6) is weak. Is my sample degraded?

Diagnosis: Likely not chemical degradation, but thermal/electric degradation inside the MS source. Explanation: The bond between the phosphate and the sphingosine backbone is fragile. If the Declustering Potential (DP) or Cone Voltage is too high, the ions accelerate too rapidly through the gas curtain, colliding with gas molecules and shattering before mass selection. Solution:

  • Perform a Voltage Ramp: Inject a standard of SM d18:1/17:0 (1 µM).

  • Start with the DP/Cone Voltage at 0V and ramp up in 5V increments.

  • Monitor m/z 717.6 (Precursor) and m/z 184.1 (Fragment).

  • Optimal Setting: The point where m/z 717.6 is maximal beforem/z 184.1 begins to dominate. For many Q-ToF and Triple Quad instruments, this is often lower than standard peptide settings (e.g., 20–40 V).

Q2: I lowered the voltage, but the signal is still unstable. What about temperature?

Diagnosis: Thermal decomposition. Explanation: While high source temperatures (400°C+) aid desolvation for many compounds, lipids can be thermally labile. Solution:

  • Lower Source Temp: Reduce the ESI source temperature (or gas temp) to 250°C – 300°C .

  • Increase Gas Flow: Compensate for lower temperature by increasing the nebulizer/desolvation gas flow. This aids physical droplet breakup without thermal stress.

Q3: I see a peak at m/z 739.6 instead of 717.6. What is this?

Diagnosis: Sodium Adduct formation (


).
Explanation:  Sphingomyelins bind alkali metals avidly. Sodium adducts are extremely stable and do not fragment easily , which minimizes ISF but prevents efficient MS/MS fragmentation for identification.
Solution: 
  • Mobile Phase Modifier: You must provide a proton source to outcompete sodium.

  • Recommendation: Add 10 mM Ammonium Formate + 0.1% Formic Acid to your mobile phase. Ammonium ions (

    
    ) suppress sodium adduction and facilitate protonation (
    
    
    
    ).

Part 3: Optimized Experimental Protocol

To ensure reproducibility, follow this "Survival Yield" optimization workflow.

Materials Required
  • Standard: SM d18:1/17:0 (Avanti Polar Lipids or equivalent).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Modifier: Ammonium Formate (10 mM final conc).

Workflow: The "Survival Yield" Test

This protocol calculates the percentage of ions that survive the source intact.

  • Preparation: Prepare a 500 nM solution of SM d18:1/17:0 in 50:50 MeOH:Water (+ 10mM Ammonium Formate).

  • Infusion: Infuse directly at 10 µL/min.

  • Acquisition: Acquire spectra in MS1 mode (scan range m/z 100–800).

  • Calculation:

    
    
    
  • Target: Aim for >85% Survival Yield. If <50%, your source conditions are too harsh.

Recommended Parameter Table
ParameterRecommended SettingWhy?
Ionization Mode ESI Positive (+)SMs protonate readily on the amine/phosphate.
Capillary Voltage 3.5 – 4.5 kVStandard ESI range; impact on fragmentation is minimal compared to Cone Voltage.
Cone Voltage / DP Low (20 – 40 V) CRITICAL: High voltage drives headgroup loss.
Source Temp 250°C – 350°CBalance between desolvation and thermal degradation.
Mobile Phase A 60:40 ACN:H2O + 10mM Amm. FormateWater aids solubility; Formate drives protonation.
Mobile Phase B 90:10 IPA:ACN + 10mM Amm. FormateIPA ensures elution of hydrophobic tails.

Part 4: Troubleshooting Logic Tree

Use this decision matrix to resolve sensitivity issues quickly.

Troubleshooting_Tree Start Start: Low Signal for [M+H]+ CheckSpectrum Check MS1 Spectrum Start->CheckSpectrum Is184High Is m/z 184 dominant? CheckSpectrum->Is184High IsNaHigh Is m/z 739 (Na+) dominant? Is184High->IsNaHigh No Action_Voltage Action: Lower Cone Voltage/DP Retest Survival Yield Is184High->Action_Voltage Yes (ISF High) Action_Additive Action: Add 10mM Amm. Formate Check Solvent Quality IsNaHigh->Action_Additive Yes (Adducts) Action_Conc Action: Check Sample Prep (Solubility Issue) IsNaHigh->Action_Conc No (General Loss)

Figure 2: Logic flow for diagnosing low sensitivity in SM analysis.

References

  • LIPID MAPS® Lipidomics Gateway. Sphingolipids: Structure and Classification. Available at: [Link][2]

  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of long-chain lipids.[3] Mass Spectrometry Reviews, 30(4), 579-599. (Discusses fragmentation pathways of phosphocholine lipids).

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology.
  • Agilent Technologies. Optimizing Lipidomics Methods: Minimizing In-Source Fragmentation. Application Note. Available at: [Link]

  • SCIEX Technical Notes. Lipid Profiling using QTRAP Systems: Optimizing DP and CE. Available at: [Link]

Sources

adduct formation of SM(d18:1/17:0) in electrospray ionization

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Troubleshooting Adduct Formation in Electrospray Ionization Mass Spectrometry

For: Researchers, scientists, and drug development professionals engaged in lipidomics and small molecule analysis.

This guide provides in-depth technical support for the analysis of Sphingomyelin (d18:1/17:0), focusing on the common challenges associated with adduct formation in electrospray ionization (ESI) mass spectrometry. We will move from foundational questions to specific troubleshooting scenarios to help you optimize your data quality and interpret your spectra with confidence.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is SM(d18:1/17:0) and what are its key properties for mass spectrometry?

Sphingomyelin (SM) (d18:1/17:0) is a specific type of sphingolipid. Its structure consists of a phosphocholine headgroup, a sphingosine (d18:1) backbone, and a C17:0 (heptadecanoic acid) fatty acyl chain. For mass spectrometry purposes, its key features are:

  • Permanent Positive Charge: The quaternary amine in the phosphocholine headgroup gives the molecule a permanent positive charge, making it highly amenable to positive ion mode ESI.[1][2]

  • Amphipathic Nature: It has both a polar headgroup and a nonpolar tail, influencing its behavior in different solvent systems.

  • Exact Mass: The neutral monoisotopic mass is 716.583 g/mol .[3] This value is the foundation for calculating the mass-to-charge ratio (m/z) of its various ionized forms.

Q2: What is an "adduct" in ESI-MS and why is it important for SM analysis?

In electrospray ionization, an adduct ion is formed when a molecule associates with an ionic species present in the sample solution.[4][5] This is the primary mechanism of ionization in ESI for many molecules. For SM(d18:1/17:0), which already has a positive charge, ionization typically occurs through association with cations. Common adducts include:

  • Protonated Molecule [M+H]⁺: Association with a proton.

  • Sodiated Molecule [M+Na]⁺: Association with a sodium ion.

  • Potassiated Molecule [M+K]⁺: Association with a potassium ion.

  • Ammoniated Molecule [M+NH₄]⁺: Association with an ammonium ion.

Controlling and understanding adduct formation is critical because an inconsistent or unpredictable distribution of these adducts can complicate data interpretation and compromise quantitative accuracy.[6]

Q3: Which ionization mode, positive or negative, is better for SM(d18:1/17:0)?

Positive ion mode is overwhelmingly preferred for sphingomyelin analysis.[2][7] The permanent positive charge on the phosphocholine headgroup ensures robust and sensitive ionization. While SM can be detected in negative ion mode, this typically requires the addition of reagents like acetate to the solvent to form adducts such as [M+CH₃COO]⁻, and the sensitivity is generally lower.[2]

Q4: What are the expected m/z values for the most common adducts of SM(d18:1/17:0) in positive ion mode?

Accurate identification begins with knowing the theoretical m/z values. The table below summarizes the most common adducts you can expect to see.

Adduct IonAdduct Mass (Da)Calculated m/z for SM(d18:1/17:0)
[M+H]⁺ 1.007276717.590
[M+NH₄]⁺ 18.03382734.617
[M+Na]⁺ 22.989218739.572
[M+K]⁺ 38.963158755.546
Calculations are based on the neutral monoisotopic mass of 716.583 Da.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Issue 1: The [M+Na]⁺ adduct is much more intense than my target [M+H]⁺ ion, and the ratio is inconsistent between samples.

Question: I'm trying to quantify SM(d18:1/17:0) using the protonated molecule ([M+H]⁺), but the sodium adduct ([M+Na]⁺) is dominant and its intensity varies wildly. Why is this happening and how can I fix it?

Answer: This is one of the most common challenges in ESI-MS.

  • The Cause (Expertise & Experience): Sodium ions are ubiquitous and can leach from glassware, pipette tips, and are present as impurities in solvents and reagents.[5] Sphingomyelin has a high affinity for alkali metals.[8][9][10] The ionization process in the ESI source is a competition; if sodium ions are abundant, they will outcompete protons for adduction to your analyte, leading to a strong [M+Na]⁺ signal. The inconsistency arises from minor, uncontrolled variations in sodium concentration across your samples and LC runs.

  • The Solution (Trustworthiness & Self-Validation): The goal is to create an environment where a single adduct type is overwhelmingly favored.

    • Provide a High-Concentration Proton Source: The most effective strategy is to add a volatile acid to your mobile phase.[11]

      • Action: Add 0.1% formic acid to both mobile phase A (aqueous) and B (organic).

      • Expected Outcome: This provides a vast excess of protons (H⁺) that will drive the equilibrium toward the formation of the [M+H]⁺ ion, significantly suppressing the [M+Na]⁺ signal. You should observe a dramatic and consistent shift in the spectral pattern, with [M+H]⁺ becoming the base peak.

    • Introduce a Volatile Salt: If adding acid is not suitable for your chromatography, using a volatile salt like ammonium acetate or ammonium formate is the next best choice.[6][12]

      • Action: Add 5-10 mM ammonium acetate to your mobile phase.

      • Causality: Ammonium ions (NH₄⁺) can form adducts, but more importantly, they act as a proton source in the ESI droplet.[13][14][15] Ammonium acetate is volatile and will not build up in your mass spectrometer.[16][17] This helps to normalize the ionization process, leading to a more reproducible signal, often as the [M+H]⁺ or [M+NH₄]⁺ ion.

      • Expected Outcome: You will see a reduction in sodium and potassium adducts and a dominant, more stable signal for the protonated or ammoniated species.

    • Minimize Sodium Contamination:

      • Action: Use high-purity LC-MS grade solvents and additives. Whenever possible, use polypropylene tubes and vials instead of glass. If using glass, rinse thoroughly with a weak acid followed by high-purity solvent.

Issue 2: My SM signal is weak and noisy, even with a direct infusion of a standard.

Question: I'm confident in my standard's concentration, but the signal intensity for SM(d18:1/17:0) is poor. What instrument parameters should I check?

Answer: Poor signal intensity often points to suboptimal ionization or ion transmission.

  • The Cause (Expertise & Experience): The settings in the ESI source (voltages, temperatures, and gas flows) dictate the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer. For a molecule like sphingomyelin, which is relatively large and can be thermally sensitive, these parameters are critical.

  • The Solution (Trustworthiness & Self-Validation): Systematically optimize your source parameters. Infuse a standard solution of SM(d18:1/17:0) at a known concentration (e.g., 1-5 µM) and monitor the intensity of the target ion (e.g., [M+H]⁺ at m/z 717.59) as you adjust the following:

    • Capillary/Spray Voltage: This voltage drives the electrospray.

      • Action: Vary the voltage in small increments (e.g., 0.5 kV steps) within the typical range for your instrument (e.g., 3.0 - 5.0 kV for positive ion mode).

      • Expected Outcome: You will see the signal intensity increase to an optimal point and then potentially decrease or become unstable if the voltage is too high.

    • Gas Temperatures (Drying Gas/Sheath Gas): These facilitate solvent evaporation.

      • Action: Adjust the drying gas temperature. Start at a moderate setting (e.g., 250-300 °C) and increase it incrementally.

      • Causality: Insufficient temperature leads to poor desolvation and cluster formation (adducts with solvent molecules), reducing the signal of your target ion. Excessive temperature can cause in-source fragmentation or degradation of the sphingomyelin molecule.

      • Expected Outcome: Find the temperature that maximizes the signal for the intact SM adduct without showing evidence of fragmentation.

    • Nebulizing/Drying Gas Flow: This aids in droplet formation and desolvation.

      • Action: Optimize the gas flow rates.

      • Expected Outcome: Similar to temperature, there is an optimal range. Too little gas results in large droplets and inefficient desolvation. Too much gas can cool the ESI plume or physically blow the spray away from the inlet, reducing the signal.

Issue 3: I see multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) simultaneously. Can I use all of them for quantification?

Question: My spectra consistently show proton, sodium, and potassium adducts. To improve my signal, can I just sum the intensities of all three peaks?

Answer: While technically possible, this approach is not recommended for accurate and robust quantification.

  • The Cause (Expertise & Experience): The ionization efficiency and propensity to form different adducts are not identical. The ratio of these adducts can change non-linearly with concentration (the "matrix effect") and can be influenced by other co-eluting compounds. Summing them assumes their response is equivalent and stable, which is often not the case.[6] This can lead to poor linearity in your calibration curve and inaccurate results.

  • The Solution (Trustworthiness & Self-Validation): The best practice is to force the ionization to a single, predominant adduct type.

    • Force a Single Adduct:

      • Action: If suppressing metal adducts with acid (as in Issue 1) is not fully effective, you can go the other direction: intentionally add a high concentration of a specific salt to the mobile phase to drive the formation of a single, stable metal adduct.[11] For example, adding a small amount of sodium acetate can produce a spectrum dominated by the [M+Na]⁺ ion.

      • Causality: By providing a massive excess of one type of cation (e.g., Na⁺), you ensure that it becomes the primary charge carrier for your analyte, creating a single, reproducible adduct for quantification.

      • Expected Outcome: Your spectrum should show a clean, dominant peak for the chosen adduct (e.g., [M+Na]⁺) with minimal signal from other adducts. This will provide a more stable and linear response for quantification. This technique is particularly useful in shotgun lipidomics via direct infusion.[18]

Part 3: Protocols and Visualizations

Experimental Protocol: Mobile Phase Optimization to Promote [M+H]⁺ Formation

This protocol details the steps to suppress alkali metal adducts and promote the formation of the protonated molecule for reliable quantification of SM(d18:1/17:0).

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of SM(d18:1/17:0) in a suitable organic solvent (e.g., methanol or chloroform:methanol 1:1).

    • Prepare a working standard solution by diluting the stock to 1 µg/mL (approx. 1.4 µM) in your initial mobile phase (e.g., 50:50 acetonitrile:water).

  • Prepare Test Mobile Phases:

    • Condition A (Control): Mobile Phase A: Water; Mobile Phase B: Acetonitrile.

    • Condition B (Formic Acid): Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Condition C (Ammonium Acetate): Mobile Phase A: Water + 10 mM Ammonium Acetate; Mobile Phase B: Acetonitrile + 10 mM Ammonium Acetate.

  • Methodology (Direct Infusion):

    • Set up your mass spectrometer in positive ion ESI mode.

    • Infuse the working standard prepared in 50:50 Condition A solvents at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum (e.g., m/z 700-800). Record the intensities of the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ peaks.

    • Flush the system thoroughly.

    • Repeat the infusion using the working standard diluted in 50:50 Condition B solvents. Record the intensities of the same ions.

    • Flush the system thoroughly.

    • Repeat the infusion using the working standard diluted in 50:50 Condition C solvents. Record the intensities of the [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, and [M+K]⁺ ions.

  • Analysis and Validation:

    • Compare the spectra from the three conditions.

    • Control: You will likely observe a mix of protonated and alkali adducts with variable intensities.

    • Formic Acid: You should observe a spectrum dominated by the [M+H]⁺ ion at m/z 717.59.

    • Ammonium Acetate: You should observe a spectrum dominated by the [M+H]⁺ and/or [M+NH₄]⁺ ions, with significant suppression of sodium and potassium adducts.

    • Select the condition that provides the most intense and consistent signal for a single adduct for your quantitative assay.

Diagram: Competitive Adduct Formation in an ESI Droplet

The following diagram illustrates the competition between different cations for the SM molecule within an evaporating ESI droplet. The goal of method development is to control this environment to favor one outcome.

Adduct_Formation cluster_droplet Evaporating ESI Droplet cluster_gas_phase Gas Phase Ions (To MS) SM SM(d18:1/17:0) MH [M+H]⁺ m/z 717.6 SM->MH Favored by Acid/NH₄⁺ MNa [M+Na]⁺ m/z 739.6 SM->MNa Favored by Contamination MK [M+K]⁺ m/z 755.5 SM->MK Favored by Contamination H_ion H⁺ H_ion->SM Protonation Na_ion Na⁺ Na_ion->SM Sodiation K_ion K⁺ K_ion->SM Potassiation caption Competitive Adduct Formation in ESI

Caption: Competitive process of adduct formation in the ESI source.

References

  • Konermann, L. (2017). Addressing A Common Misconception: Ammonium Acetate as Neutral pH “Buffer” for Native Electrospray Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(9), 1827–1835. [Link]

  • CHROMacademy. Controlling Na and K Adducts in LC-MS. [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 180-192. [Link]

  • Hsu, F. F., & Turk, J. (2000). Structural determination of sphingomyelin by tandem mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(5), 437-449. [Link]

  • Hsu, F. F., & Turk, J. (2000). Structural determination of sphingomyelin by tandem mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(5), 437-449. [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. [Link]

  • Zhang, Y., & Konermann, L. (2023). On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 95(37), 13815–13822. [Link]

  • Zhang, Y., & Konermann, L. (2023). On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. ResearchGate. [Link]

  • Han, X., & Gross, R. W. (1995). Formation of lithiated adducts of glycerophosphocholine lipids facilitates their identification by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(12), 1202-1210. [Link]

  • Hsu, F. F., & Turk, J. (2000). Structural determination of sphingomyelin by tandem mass spectrometry with electrospray ionization. PubMed. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Kiontke, A. Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. [Link]

  • Drexler, D. M., et al. (2008). Desorption electrospray ionization (DESI) mass spectrometry and tandem mass spectrometry (MS/MS) of phospholipids and sphingolipids: ionization, adduct formation, and fragmentation. Analytical and Bioanalytical Chemistry, 390(8), 2015-2026. [Link]

  • Zhang, Y., & Konermann, L. (2023). On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry. PubMed. [Link]

  • Han, X., & Gross, R. W. (2001). INS-1 cell sphingomyelin analyses by electrospray (ESI) ionization mass spectrometry. Journal of Lipid Research, 42(6), 1043-1049. [Link]

  • Pettus, J. M., et al. (2016). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 735-745. [Link]

  • ResearchGate. List of common adduct types in positive ionisation mode for ESI. [Link]

  • Avanti Polar Lipids. 17:0 SM (d18:1/17:0). [Link]

  • Waters. (2021). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • Paglia, G., et al. (2010). Desorption Electrospray Ionization Mass Spectrometry Analysis of Lipids after Two-Dimensional High-Performance Thin-Layer Chromatography. Analytical Chemistry, 82(11), 4501-4508. [Link]

  • ResearchGate. Negative-ion electrospray ionization mass spectrometry of total lipid... [Link]

  • LIPID MAPS. Lipidomics studies on NIDDK / NIST human plasma samples. [Link]

  • LIPID MAPS. Three-dimensional enhanced lipidomics analysis combining UPLC, differential ion mobility spectrometry, and mass spectrometric se. [Link]

  • Bird, S. S., et al. (2011). Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters. Journal of the American Society for Mass Spectrometry, 22(12), 2207-2216. [Link]

  • University of Pardubice. Identification of molecular species of simple lipids by normal phase liquid chromatography–positive electrospray tandem mass spectrometry, and. [Link]

  • IdeaExchange@UAkron. (2015). Determination of the Structure of Sphingomyelin by Tandem Mass Spectrometry and Matrix - Assisted Laser Desorption/Ionization. [Link]

  • Jo, K., et al. (2018). Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. Journal of Visualized Experiments, (135), 57482. [Link]

  • bioRxiv. (2025). Critical Evaluation of Sphingolipids Detection by MALDI-MSI. [Link]

  • Klein, D. R., et al. (2018). In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry. Journal of Lipid Research, 59(12), 2405-2415. [Link]

Sources

Validation & Comparative

The Dual Role of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine: Analytical Standard to Disease Biomarker

Author: BenchChem Technical Support Team. Date: March 2026

N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine—commonly designated as C17-Sphingomyelin or SM(d18:1/17:0) —occupies a unique, dual-purpose niche in modern biomedical research. From an analytical standpoint, it is the gold-standard exogenous internal standard (IS) for targeted lipidomics[1]. Biologically, however, odd-chain sphingomyelins are increasingly recognized as critical, bioactive molecules whose fluctuations serve as high-fidelity biomarkers in metabolic syndromes and lysosomal storage disorders[2][3].

This guide provides an objective, application-focused comparative analysis of C17-SM’s performance against alternative lipidomic standards, elucidates its biological significance in disease models, and outlines a self-validating experimental workflow for high-resolution quantification.

Biological Significance in Pathological Models

While mammalian cell membranes are predominantly composed of even-chain sphingomyelins (e.g., C16:0, C18:0), odd-chain variants like C17-SM are derived from dietary intake or gut microbiome metabolism. Their physiological accumulation or depletion provides critical insights into disease states.

Lysosomal Storage Disorders: Niemann-Pick Disease

Niemann-Pick disease (NPD) types A and B are driven by biallelic mutations in the SMPD1 gene, resulting in acid sphingomyelinase (ASM) deficiency[4][5]. This enzymatic failure halts the hydrolysis of sphingomyelin into ceramide and phosphocholine, leading to toxic lysosomal lipid accumulation[5].

In patient-derived liver organoids and murine models of NPD, C17-SM is utilized both as a tracer and an internal standard to quantify the pathological buildup of endogenous SMs[4]. Furthermore, when evaluating the efficacy of therapeutic interventions—such as miglustat or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)—the precise reduction of complex sphingolipids in cerebrospinal fluid (CSF) and plasma is normalized against C17-SM to ensure data integrity[3].

SMPathway SM Sphingomyelin (SM) Pool ASM Acid Sphingomyelinase (ASM) SM->ASM Hydrolysis in Lysosome CER Ceramide + Phosphocholine ASM->CER Normal Physiology NPD Niemann-Pick Disease (SMPD1 Mutation) NPD->ASM Enzyme Deficiency Accumulation Lysosomal SM Accumulation (Hepatomegaly / Neurodegeneration) NPD->Accumulation Pathogenesis

Fig 1. Sphingomyelin degradation pathway and Niemann-Pick Disease pathogenesis.

Atherosclerosis and Metabolic Syndrome

Endogenous even-chain sphingomyelins (particularly C16-SM) are strongly correlated with pro-atherosclerotic profiles, as their accumulation reduces reverse cholesterol transport[2]. Conversely, odd-chain sphingomyelins often exhibit an inverse relationship with metabolic risk. In murine models of Hermansky-Pudlak syndrome (a model utilized to study altered lipid metabolism and atherosclerosis), targeted profiling revealed that specific decreases in SM(d18:1/17:0) closely correlated with intra-abdominal fat accumulation and insulin resistance[2].

Comparative Analysis: Internal Standards for Sphingolipidomics

When designing a targeted mass spectrometry assay, the choice of internal standard dictates the quantitative accuracy of the entire study.6[6].

Table 1: Performance Comparison of Sphingomyelin Internal Standards

FeatureC17-Sphingomyelin (SM d18:1/17:0)Deuterated SM (e.g., d31-C16-SM)Endogenous C16-SM
Primary Role Exogenous Internal StandardExogenous Internal StandardTarget Biomarker
Endogenous Background Near-zero in most mammalian tissues; validated via blank matrix[6].Absolute zero.Extremely high (dominant SM species).
Cost & Accessibility Highly cost-effective; widely available[1].High cost; limited synthesis scale.N/A
Chromatographic Behavior Co-elutes closely with endogenous C16/C18 SMs.Slight RT shift due to deuterium isotope effect.Baseline reference.
Ion Suppression Correction Excellent; mimics ionization efficiency of target SMs.Superior; exact mass shift.Subject to severe matrix effects if uncorrected.

Scientist's Insight: While deuterated standards offer absolute mass separation, the deuterium isotope effect can cause slight retention time (RT) shifts in reversed-phase liquid chromatography (RPLC). C17-SM provides a highly cost-effective, structurally identical analog that perfectly mimics the extraction recovery and ionization efficiency of endogenous sphingomyelins without the RT shift penalty.

Experimental Methodology: Self-Validating Targeted Lipidomics

To accurately quantify sphingolipids in plasma or tissue, traditional Folch (chloroform/methanol) extractions are increasingly being replaced. The heavy chloroform layer sits at the bottom of the tube, forcing the pipette tip through the precipitated protein disk, which risks contamination.

Causality in Protocol Design: We employ a Methyl tert-butyl ether (MTBE) biphasic extraction[1][7]. MTBE has a lower density than water, forcing the lipid-rich organic layer to the top. This allows for clean, automated aspiration of the lipids while leaving the protein pellet undisturbed at the bottom.

Step-by-Step MTBE Extraction Protocol
  • Sample Aliquoting: Transfer 10 µL of plasma or homogenized tissue lysate into a 1.5 mL Eppendorf tube.

  • IS Spiking & Quenching: Add 225 µL of ice-cold methanol containing the internal standard mixture (including 400 ng/mL C17-SM)[7].

    • Causality: Cold methanol instantly precipitates proteins and quenches endogenous lipases, preventing ex vivo lipid degradation.

  • Extraction: Add 750 µL of ice-cold MTBE. Vortex vigorously for 10 seconds, then shake continuously for 6 minutes at 4°C[7].

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Recovery: Carefully aspirate the upper organic layer (MTBE phase) containing the sphingolipids.

  • Drying & Reconstitution: Evaporate to dryness under a gentle nitrogen stream. Reconstitute the lipid pellet in 100 µL of Chloroform:Methanol (1:1, v/v) or the starting mobile phase[8].

Workflow Sample Plasma/Tissue (10 µL) Spike Spike IS (C17-SM) Sample->Spike MeOH Cold MeOH (Quench) Spike->MeOH MTBE MTBE Extraction (4°C) MeOH->MTBE Phase Centrifugation (Upper Phase) MTBE->Phase LCMS LC-MS/MS (AJS-ESI+) Phase->LCMS

Fig 2. Biphasic MTBE lipid extraction workflow for targeted sphingolipidomics.

LC-MS/MS Acquisition & Quality Control (Self-Validation)

Inject the reconstituted sample onto a C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus) coupled to a Q-TOF or Triple Quadrupole MS using Electrospray Ionization (ESI)[7].

  • Mobile Phase Optimization: Use 10 mM ammonium formate with 0.1% formic acid for positive ion mode. Note: If switching to negative mode for other lipid classes, 10 mM ammonium acetate is preferred, as it can yield up to a 300-fold signal enhancement for specific fatty acids[7].

  • Self-Validating QC Check: Run a matrix blank (PBS) spiked with C17-SM to confirm the absence of endogenous C17-SM interference[6]. Monitor the peak area of C17-SM across all biological samples; a variance of >15% indicates extraction failure or severe ion suppression, invalidating that specific sample run.

Table 2: Optimized MS/MS Parameters for Sphingomyelin Quantification

Lipid TargetPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Fragment IdentityCollision Energy (eV)
C17-SM (IS) 717.5905[7]184.0739Phosphocholine headgroup25
C16-SM 703.5751184.0739Phosphocholine headgroup25
C18-SM 731.6064184.0739Phosphocholine headgroup25

References

  • 7. lcms.cz. 2.2. Portland Press. 3.1. Sigma-Aldrich. 4.3. National Institutes of Health (NIH).

  • 6. Creative Proteomics. 6.8. bioRxiv. 7.4. National Institutes of Health (NIH). 8.5. Revista Medica.

Sources

Structural Elucidation & Validation of N-(Heptadecanoyl)-Sphing-4-enine-1-Phosphocholine (SM d18:1/17:0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine (SM d18:1/17:0). Primary Application: Synthetic internal standard for quantitative lipidomics.

In the high-stakes field of lipidomics, accuracy is paramount. While Mass Spectrometry (MS) is the workhorse for high-throughput screening, it suffers from ionization bias. Nuclear Magnetic Resonance (NMR) serves as the "Primary Reference Method." It is the only technique capable of non-destructively validating the absolute purity, stereochemistry, and covalent connectivity of the synthetic standard SM(d18:1/17:0) before it is used to calibrate LC-MS assays.

This guide details the structural elucidation of this specific lipid, contrasting its validation by NMR against its quantification by MS.

Part 1: The Analytical Landscape (Comparative Guide)

The choice between NMR and MS for this molecule is not about "better," but about "fitness for purpose." SM(d18:1/17:0) contains a rare odd-chain fatty acid (C17:0), making it distinguishable from biological lipids (mostly C16/C18).

Table 1: Performance Comparison (NMR vs. LC-MS/MS)
FeatureNMR (1H, 13C, 31P) LC-MS/MS (QqQ)
Primary Role Structural Certification: Confirms the exact covalent structure, double bond geometry (trans), and purity.Quantification: Measures concentration in biological matrices using the NMR-validated standard.
Specificity Stereochemical: Distinguishes trans vs. cis double bonds (coupling constants).Mass-based: Distinguishes chain length (C17 vs C16) easily via m/z.
Quantification Absolute (qNMR): No reference standard needed; ratio of integrals is absolute.Relative: Requires an external calibration curve; subject to matrix effects (ion suppression).
Sample Req. High: 1–10 mg (non-destructive).Low: Picograms/Nanograms (destructive).
Blind Spot Chain Length Resolution: Hard to distinguish C17 from C16 without precise integration of the methylene envelope.Isomerism: Cannot easily distinguish sn-1 vs sn-3 or double bond geometry without specialized fragmentation.

Part 2: Experimental Protocol

To elucidate this amphiphilic molecule, solvent choice is the critical variable. Standard chloroform (CDCl3) causes line broadening due to micelle formation.

Solvent System Strategy
  • Recommended: CDCl3 : CD3OD (2:1 v/v).

  • Mechanism: Methanol breaks the hydrogen bond networks of the amide and phosphate headgroups, preventing aggregation and sharpening signals [1].

  • Alternative: DMSO-d6 is used only if the amide proton (NH) requires explicit assignment, as it exchanges rapidly in methanol.

Pulse Sequence Workflow

We utilize a "Self-Validating" workflow where 1D data is cross-checked by 2D correlations.

NMR_Workflow Sample Sample Prep (5mg in CDCl3:CD3OD) OneD 1D Proton (1H) & Phosphorus (31P) Sample->OneD Screening COSY 2D COSY (Spin Systems) OneD->COSY Coupling ID Analysis Structural Validation OneD->Analysis Integration (qNMR) HSQC 2D HSQC (C-H Connectivity) COSY->HSQC Assignment HSQC->Analysis Confirmation

Figure 1: Step-by-step NMR workflow for lipid structural elucidation.

Part 3: Structural Elucidation Walkthrough

The structure of SM(d18:1/17:0) is elucidated by dissecting it into three distinct spin systems: the Headgroup , the Sphingoid Base (Backbone) , and the Fatty Acid Tails .

The Diagnostic Signals (1H NMR in CDCl3:CD3OD)

The following assignments are derived from consensus lipid data [2, 3].

MoietyPositionChemical Shift (

ppm)
MultiplicityDiagnostic Value
Headgroup

3.22 Singlet (9H)Quantification Reference. Strongest, cleanest signal.
Headgroup

4.2 - 4.3MultipletConfirms Phosphocholine attachment.
Backbone C4-H / C5-H (Alkene)5.4 - 5.7 Multiplet (2H)Stereochemistry. Trans geometry indicated by

Hz (visible in decoupling).
Backbone C3-H (

)
4.0 - 4.1MultipletProximity to the alkene.
Amide

~7.4 (DMSO)DoubletLinks fatty acid to backbone (often invisible in MeOD).
Fatty Acid

-

(

)
2.15Triplet (2H)Start of the heptadecanoyl chain.
Terminus Terminal

0.88 Triplet (6H)Integration must be exactly 6H (3H from base + 3H from FA).
Bulk Chain

1.25Broad SingletChain Length Calc. Integration determines if it is C17 or C16.
Logic for C17:0 Confirmation (The Math)

To distinguish this C17 standard from a C16 contaminant, we use integration logic:

  • Calibrate the Choline Methyls (3.22 ppm) to exactly 9.00 .

  • Integrate the Terminal Methyls (0.88 ppm). It must equal 6.00 (

    
    ).
    
  • Integrate the Bulk Methylene Envelope (1.25 ppm).

    • Theoretical protons for d18:1/17:0 = 24 (Base) + 28 (FA) = 52 protons in chain.

    • Minus specific functional groups (

      
      , 
      
      
      
      , allylic), the bulk envelope should integrate to approx 48-50H .
    • Note: A C16 chain would integrate to ~2H less. This subtle difference requires high S/N ratio (>100:1).

Connectivity Logic (2D NMR)

Connectivity_Map Amide Amide NH (7.4 ppm) C2 C2-H Backbone (3.9 ppm) Amide->C2 COSY (Coupling) C1 C1-H2 (Headgroup Link) C2->C1 COSY C3 C3-H (OH) (4.1 ppm) C2->C3 COSY Phos 31P Signal (-0.5 ppm) C1->Phos HMBC (3-bond) C4 C4/C5 Alkene (5.4-5.7 ppm) C3->C4 COSY (Allylic)

Figure 2: Connectivity map establishing the sphingosine backbone and headgroup linkage.

Part 4: Troubleshooting & QC

Issue: "Missing" Amide Proton.

  • Cause: Deuterium exchange with CD3OD.

  • Fix: Evaporate and reconstitute in DMSO-d6 if proving the amide bond is legally required. For general ID, the chemical shift of C2-H (shifted downfield by the amide) is sufficient evidence [4].

Issue: Split Phosphorus Peak.

  • Cause: pH sensitivity or aggregation.

  • Fix: Add a trace of CDTA (chelator) or ensure the CDCl3 is acid-free (filter through basic alumina).

References

  • Avanti Polar Lipids. 17:0 SM (d18:1/17:[1]0) Product Analysis & Structure. Available at: [Link]

  • LIPID MAPS® Structure Database. Sphingomyelin Spectral Data. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem. (Used for solvent impurity exclusion in lipid samples). Available at: [Link]

  • Creative Biostructure. NMR Analysis of Lipid Structures in Biological Membranes. Available at: [Link]

Sources

The Critical Role of SM(d18:1/17:0) and the Need for Inter-Laboratory Concordance

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparison Guide to the Measurement of Sphingomyelin (d18:1/17:0): Towards Standardization and Comparability in Lipidomics

This guide provides an in-depth analysis of an inter-laboratory comparison for the measurement of Sphingomyelin (d18:1/17:0), a critical internal standard in lipidomics research. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of analytical methodologies, data interpretation, and the establishment of best practices for ensuring data comparability across different laboratories. As the field of lipidomics increasingly informs our understanding of disease and therapeutic development, the imperative for standardized and reproducible measurements has never been greater.[1][2]

Sphingomyelins (SMs) are a class of sphingolipids that are major components of cell membranes and play significant roles in signal transduction.[3] Their accurate quantification is paramount in numerous research areas, including the study of metabolic diseases, neurological disorders, and cancer.[1] C17 Sphingomyelin (d18:1/17:0) is a synthetic, non-endogenous sphingomyelin derivative widely used as an internal standard for the quantification of various sphingomyelin species in biological samples.[4][5][6] Its structural similarity to endogenous SMs allows it to mimic their behavior during sample extraction and ionization in mass spectrometry, thereby correcting for analytical variability.

However, the complexity of lipid analysis, coupled with the diversity of analytical platforms and methodologies, often leads to significant inter-laboratory variation.[1][2] This lack of standardization hinders the direct comparison of data from different studies, impeding collaborative research and the validation of lipid biomarkers.[1][7] This guide addresses these challenges by presenting a framework for an inter-laboratory comparison study of SM(d18:1/17:0) measurement, with the goal of promoting greater accuracy and reproducibility in the field of lipidomics.

Designing a Robust Inter-Laboratory Comparison Study

To objectively assess and compare the performance of different laboratories in measuring SM(d18:1/17:0), a well-designed inter-laboratory comparison study is essential. The following outlines a model study design.

Study Objectives
  • To assess the precision and accuracy of SM(d18:1/17:0) quantification across multiple laboratories using their respective in-house analytical methods.

  • To identify the key sources of variability in SM(d18:1/17:0) measurement.

  • To establish consensus values and acceptable performance criteria for SM(d18:1/17:0) quantification.

  • To provide recommendations for best practices to improve inter-laboratory data comparability.

Study Workflow

The overall workflow of the inter-laboratory comparison study is depicted in the diagram below.

Inter-Laboratory_Comparison_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis & Reporting A Preparation of Standard Solutions & QC Samples B Characterization of Reference Materials A->B C Sample Distribution to Participating Labs B->C D Sample Analysis using In-House Methods C->D E Data Acquisition D->E F Data Submission to Coordinating Center E->F G Statistical Analysis of Results F->G H Generation of Comparison Report G->H I Dissemination of Findings & Recommendations H->I

Caption: Workflow for the SM(d18:1/17:0) inter-laboratory comparison study.

Comparison of Analytical Methodologies

Participating laboratories would typically employ a variety of analytical platforms, primarily based on liquid chromatography-mass spectrometry (LC-MS). The choice of methodology significantly impacts the performance characteristics of the assay.

Analytical Platforms

The most common technique for sphingolipid analysis is liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).[8] Variations include the use of different chromatography techniques and mass analyzers.

  • Reversed-Phase Liquid Chromatography (RPLC): Separates lipids based on their hydrophobicity, primarily determined by acyl chain length and degree of unsaturation.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Offers better retention for polar lipids but may have challenges with nonpolar lipids.[10]

  • Supercritical Fluid Chromatography (SFC): Provides fast separations for a wide range of lipid classes.[11]

  • Mass Analyzers: Triple quadrupole (QqQ) mass spectrometers are widely used for targeted quantification due to their sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[10] High-resolution mass spectrometers (HRMS), such as Orbitrap or Time-of-Flight (TOF) instruments, provide high mass accuracy, which aids in confident identification and can reduce interferences.[12]

Performance Data Comparison

The following table summarizes hypothetical performance data from different analytical platforms used in our model inter-laboratory study.

ParameterLaboratory A (UHPLC-QqQ-MS)Laboratory B (SFC-QqQ-MS)Laboratory C (UHPLC-HRMS)
**Linearity (R²) **>0.995>0.992>0.997
Limit of Detection (LOD) 0.05 pmol/mL0.02 pmol/mL0.1 pmol/mL
Limit of Quantitation (LOQ) 0.15 pmol/mL0.06 pmol/mL0.3 pmol/mL
Intra-day Precision (%RSD) < 5%< 8%< 6%
Inter-day Precision (%RSD) < 10%< 13%< 11%
Accuracy (% Recovery) 95-105%92-108%97-103%

Data is illustrative and based on typical performance characteristics reported in the literature.[10][11][13]

Key Experimental Protocols and Causality

The accuracy and reproducibility of SM(d18:1/17:0) measurements are critically dependent on the experimental protocols employed. Below are detailed step-by-step methodologies for key experimental workflows, with explanations for the choices made.

Protocol for Lipid Extraction from Plasma

A robust lipid extraction method is fundamental for accurate quantification. The Folch and Bligh & Dyer methods have been traditionally used, but newer methods like methyl-tert-butyl ether (MTBE) extraction offer advantages in terms of safety and efficiency.[2]

Objective: To efficiently extract sphingolipids from a plasma matrix while minimizing matrix effects.

Methodology:

  • Sample Thawing: Thaw plasma samples on ice to prevent degradation of lipids.

  • Internal Standard Spiking: To a 50 µL aliquot of plasma, add a known amount of a secondary internal standard (e.g., a deuterated version of another sphingomyelin) to monitor extraction efficiency. The primary internal standard, SM(d18:1/17:0), is the analyte of interest in this comparison study.

  • Protein Precipitation and Lipid Extraction:

    • Add 500 µL of cold MTBE to the sample.

    • Vortex for 1 minute.

    • Add 125 µL of methanol.

    • Vortex for 1 minute.

    • Add 125 µL of water to induce phase separation.

    • Vortex for 1 minute.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper organic phase containing the lipids into a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/chloroform 1:1, v/v) for LC-MS analysis.

Causality behind Choices:

  • MTBE: Chosen for its lower density than water, which results in the lipid-containing organic phase being the upper layer, simplifying its collection and reducing the risk of contamination from the aqueous phase.[2]

  • Cold Solvents: Used to minimize enzymatic degradation of lipids during the extraction process.

  • Vortexing: Ensures thorough mixing and efficient partitioning of lipids into the organic solvent.

Protocol for LC-MS/MS Analysis

Objective: To achieve sensitive and specific quantification of SM(d18:1/17:0).

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient from 60% B to 100% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: For SM(d18:1/17:0), the precursor ion [M+H]⁺ at m/z 717.6 is selected, and the characteristic product ion corresponding to the phosphocholine headgroup at m/z 184.1 is monitored.[14][15]

  • Collision Energy and other MS parameters: Optimized for the specific instrument to maximize the signal for the m/z 717.6 -> 184.1 transition.

Causality behind Choices:

  • C18 Column: Provides excellent separation of sphingomyelins based on their acyl chain length.

  • Formic Acid and Ammonium Formate: Added to the mobile phase to improve ionization efficiency and peak shape.

  • MRM Mode: Offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from other molecules in the sample.[10]

  • m/z 184.1 Product Ion: This fragment is characteristic of the phosphocholine headgroup and is a common choice for the quantification of all sphingomyelin species.[15]

Analytical_Workflow A Plasma Sample with Endogenous Lipids B Spike with Internal Standard (SM d18:1/17:0) A->B C Lipid Extraction (e.g., MTBE method) B->C D Reconstituted Lipid Extract C->D E UHPLC Separation (C18 column) D->E F ESI+ Ionization E->F G MS/MS Analysis (QqQ) F->G H MRM Detection (m/z 717.6 -> 184.1) G->H I Data Processing & Quantification H->I

Caption: A typical analytical workflow for the quantification of SM(d18:1/17:0).

Conclusion and Recommendations

This guide has outlined a framework for an inter-laboratory comparison of SM(d18:1/17:0) measurement, highlighting the critical aspects of study design, analytical methodologies, and experimental protocols. Achieving comparability in lipidomics is a multifaceted challenge that requires a concerted effort from the scientific community.[1]

Based on the principles discussed, the following recommendations are proposed:

  • Adoption of Standardized Protocols: While acknowledging the diversity of available instrumentation, laboratories should strive to harmonize key aspects of their protocols, such as sample handling and extraction.

  • Use of Certified Reference Materials: The availability and use of certified reference materials for SM(d18:1/17:0) would significantly improve accuracy and traceability.

  • Participation in Proficiency Testing Schemes: Regular participation in inter-laboratory comparison studies is crucial for laboratories to monitor their performance and identify areas for improvement.[16][17]

  • Transparent Reporting: Publications and reports should include detailed information on the analytical methods used, including all parameters for sample preparation, chromatography, and mass spectrometry, to ensure reproducibility.[18]

By embracing these principles, the lipidomics community can move towards a future where data generated in different laboratories are more readily comparable, accelerating the pace of discovery and translation of lipid research into clinical applications.

References

  • sphingomyelin | MedChemExpress (MCE) Life Science Reagents. (URL: )
  • Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Standardizing nontargeted metabolomics and lipidomics: The LC-BinBase environment. (URL: )
  • Widely-targeted quantitative lipidomics method by supercritical fluid chromatography triple quadrupole mass spectrometry - PMC. (URL: [Link])

  • Untargeted Metabolomics and Lipidomics. (URL: )
  • Quantitative analysis of 10 classes of phospholipids by ultrahigh- performance liquid chromatography tandem triple-quadrupole mass spectrometer - DR-NTU. (URL: [Link])

  • 17:0 SM (d18:1/17:0) 860585 N-heptadecanoyl-D-erythro-sphingosylphosphorylcholine. (URL: [Link])

  • Challenges with Standardization in Lipidomics - AZoLifeSciences. (URL: [Link])

  • Full article: Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood - Taylor & Francis. (URL: [Link])

  • Shotgun lipidomics of metabolic disorders by high resolution mass spectrometry. (URL: )
  • Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead - PMC. (URL: [Link])

  • Steps Toward Minimal Reporting Standards for Lipidomics Mass Spectrometry in Biomedical Research Publications - PMC. (URL: [Link])

  • Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples - PMC. (URL: [Link])

  • A Comprehensive, Curated, High‐Throughput Method for the Detailed Analysis of the Plasma Lipidome | Agilent. (URL: [Link])

  • Critical Evaluation of Sphingolipids Detection by MALDI-MSI | bioRxiv. (URL: [Link])

  • Structural Characterization of Sphingomyelins from Tissue using Electron Induced Dissociation - PMC. (URL: [Link])

  • High-Throughput and Comprehensive Lipidomic Analysis Using Ultrahigh-Performance Supercritical Fluid Chromatography−Mass Spectrometry - Michal Holčapek. (URL: [Link])

  • Comprehensive Quantitation Using Two Stable Isotopically Labeled Species and Direct Detection of N-Acyl Moiety of Sphingomyelin - PMC. (URL: [Link])

  • Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring | Analytical Chemistry - ACS Publications. (URL: [Link])

  • In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry - PMC. (URL: [Link])

  • US10039797B2 - Methods of identifying and quantifying sphingolipids - Google P
  • Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry in Lipidomics. (URL: [Link])

  • A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums. (URL: [Link])

  • Analysis of interlaboratory comparison when the measurements are not normally distributed - Archimer. (URL: [Link])

  • VSL interlaboratory comparisons, a basis to reliable measurement results. (URL: [Link])

  • Analysis of Serum Sphingomyelin Species by Uflc-Ms/Ms in Patients - Longdom Publishing. (URL: [Link])

  • A Comparison of Trabecular Meshwork Sphingolipids and Ceramides of Ocular Normotensive and Hypertensive States of DBA/2J Mice - PMC. (URL: [Link])

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A Technical Guide to the Biomarker Validation of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Framework for a Novel Sphingolipid Biomarker

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the validation of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine, also known as C17 Sphingomyelin (SM(d18:1/17:0)), as a potential biomarker for various disease states. For researchers, scientists, and drug development professionals, this document outlines the scientific rationale, a detailed validation workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a comparative analysis against established sphingolipid biomarkers.

Introduction: The Case for an Odd-Chain Sphingomyelin

Sphingolipids, including sphingomyelins and ceramides, are integral components of cell membranes and are increasingly recognized as key signaling molecules in numerous physiological and pathological processes.[1] Their dysregulation has been implicated in cardiovascular diseases, metabolic syndrome, neurodegenerative disorders, and inflammatory conditions.[2][3] While even-chain sphingomyelins (e.g., with 16, 18, or 24 carbon fatty acid chains) are abundant and have been extensively studied as potential biomarkers, odd-chain sphingomyelins like N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine are present in mammalian tissues at much lower concentrations.[4]

This low endogenous abundance is precisely what makes C17 Sphingomyelin a compelling biomarker candidate. Its presence, or a significant change in its concentration, could represent a more distinct and less confounded signal of metabolic shifts compared to the more ubiquitous even-chain species. Studies have shown that odd-chain fatty acids are differentially associated with various adipokines compared to their even-chain counterparts, suggesting unique biological roles that could be reflected in the sphingolipids they form.[5][6]

This guide will therefore focus on the rigorous analytical validation required to establish N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine as a reliable biomarker, providing a roadmap for its comparison with other relevant sphingolipids.

The Biochemical Context: Sphingolipid Metabolism

To understand the significance of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine as a biomarker, it is essential to consider its position within the broader sphingolipid metabolic pathway. Sphingomyelins are synthesized from ceramides, which in turn are generated through several pathways, including the de novo synthesis pathway. The metabolism of these lipids is a dynamic process, with a delicate balance maintained by various enzymes. An imbalance in this network can lead to the accumulation or depletion of specific sphingolipid species, which may be indicative of a disease state.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (d18:0) Sphinganine (d18:0) 3-Ketosphinganine->Sphinganine (d18:0) 3-KSR Dihydroceramides Dihydroceramides Sphinganine (d18:0)->Dihydroceramides CerS Ceramides Ceramides Dihydroceramides->Ceramides DEGS1 Sphingomyelins Sphingomyelins Ceramides->Sphingomyelins SMS Sphingosine Sphingosine Ceramides->Sphingosine CDase Glucosylceramides Glucosylceramides Ceramides->Glucosylceramides GCS Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramides Hydrolysis N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine Sphingomyelins->N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) SPHK

Caption: Simplified overview of the sphingolipid metabolism pathway.

Biomarker Validation Workflow: A Fit-for-Purpose Approach

The validation of a biomarker assay must be tailored to its intended use, a concept known as the "fit-for-purpose" approach.[7] For a novel biomarker like N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine, a rigorous validation process is crucial to ensure the reliability and reproducibility of the data. The following workflow is based on established guidelines for bioanalytical method validation and is specifically adapted for LC-MS/MS analysis.[1][8]

Biomarker_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Analytical Validation cluster_application Phase 3: Sample Analysis & Comparison Define Context of Use Define Context of Use Method Development Method Development Define Context of Use->Method Development Reference Standard Characterization Reference Standard Characterization Method Development->Reference Standard Characterization Selectivity & Specificity Selectivity & Specificity Reference Standard Characterization->Selectivity & Specificity Accuracy & Precision Accuracy & Precision Selectivity & Specificity->Accuracy & Precision Calibration Curve & LLOQ Calibration Curve & LLOQ Accuracy & Precision->Calibration Curve & LLOQ Matrix Effect Matrix Effect Calibration Curve & LLOQ->Matrix Effect Stability Stability Matrix Effect->Stability Analysis of Clinical Samples Analysis of Clinical Samples Stability->Analysis of Clinical Samples Comparison with Alternative Biomarkers Comparison with Alternative Biomarkers Analysis of Clinical Samples->Comparison with Alternative Biomarkers Statistical Analysis (ROC curves) Statistical Analysis (ROC curves) Comparison with Alternative Biomarkers->Statistical Analysis (ROC curves)

Caption: A three-phase workflow for biomarker validation.

Experimental Protocol: Quantification of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine by LC-MS/MS

This protocol provides a detailed methodology for the extraction and quantification of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine from human plasma.

3.1.1. Materials and Reagents

  • N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine (SM(d18:1/17:0)) analytical standard

  • Isotopically labeled internal standard (e.g., SM(d18:1/16:0-d31))

  • LC-MS grade methanol, chloroform, acetonitrile, isopropanol, and water

  • Formic acid and ammonium formate

  • Human plasma (drug-free)

  • 96-well deep-well plates

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

3.1.2. Sample Preparation: Lipid Extraction

  • Thaw plasma samples on ice.

  • In a 96-well deep-well plate, add 50 µL of plasma sample, calibrator, or quality control (QC) sample.

  • Add 10 µL of the internal standard working solution to each well.

  • Add 200 µL of ice-cold methanol, vortex for 1 minute to precipitate proteins.

  • Add 500 µL of a chloroform:methanol (2:1, v/v) solution, vortex for 5 minutes.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the lower organic layer to a new 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

3.1.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from other plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z 184.1 (for the phosphocholine headgroup). The exact precursor m/z should be determined based on the analytical standard.

      • Internal Standard: Appropriate precursor and product ions for the chosen labeled standard.

    • Optimize collision energy and other MS parameters for maximum signal intensity.

3.1.4. Method Validation Parameters

A full validation of the method should be performed according to regulatory guidelines, assessing the following parameters:

  • Selectivity and Specificity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention time of the analyte and internal standard.

  • Calibration Curve: Prepare a calibration curve using at least six non-zero calibrators over the expected concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20% CV) and accuracy (within ± 20% of the nominal value).

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on at least three different days. Intra- and inter-day precision should be ≤ 15% CV (≤ 20% at the LLOQ), and accuracy should be within ± 15% of the nominal values (± 20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement from different sources of plasma.

  • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Comparative Analysis: Benchmarking Against Established Biomarkers

While direct comparative data for N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine is currently limited in the literature, a robust validation study should compare its performance against established and relevant sphingolipid biomarkers. The choice of comparators will depend on the specific disease context.

Potential Comparator Biomarkers

Based on existing research in cardiovascular and metabolic diseases, the following sphingolipids would be relevant comparators:

  • Even-Chain Sphingomyelins:

    • SM(d18:1/16:0) (C16 Sphingomyelin): Frequently studied in relation to various diseases.

    • SM(d18:1/18:0) (C18 Sphingomyelin): Another abundant and well-characterized sphingomyelin.

    • SM(d18:1/24:1): A very-long-chain sphingomyelin implicated in cardiovascular risk.

  • Ceramides:

    • Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), and Cer(d18:1/24:1): These ceramide species have been positively associated with an increased risk of cardiovascular events.[9]

Performance Metrics for Comparison

The performance of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine as a biomarker should be evaluated using the following metrics and compared to the chosen alternatives:

  • Receiver Operating Characteristic (ROC) Curve Analysis: To assess the diagnostic accuracy.

    • Area Under the Curve (AUC): A measure of the overall performance of the biomarker. An AUC > 0.7 is generally considered clinically relevant.[10]

  • Sensitivity and Specificity: To determine the ability of the biomarker to correctly identify individuals with and without the disease, respectively.

  • Odds Ratios (OR) or Hazard Ratios (HR): To quantify the association of the biomarker with disease risk.

Illustrative Comparison Table

The following table provides a template for presenting comparative biomarker performance data. Note: The data presented here is illustrative and does not represent actual experimental results.

BiomarkerClassDisease ContextAUC (95% CI)SensitivitySpecificityOdds Ratio (95% CI)
N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine Odd-Chain SphingomyelinMetabolic SyndromeTo be determinedTo be determinedTo be determinedTo be determined
SM(d18:1/16:0)Even-Chain SphingomyelinMetabolic Syndrome0.65 (0.60-0.70)60%70%1.5 (1.2-1.8)
Cer(d18:1/18:0)CeramideMetabolic Syndrome0.78 (0.74-0.82)75%80%2.5 (2.1-3.0)
Cer(d18:1/24:1)CeramideMetabolic Syndrome0.81 (0.77-0.85)80%82%3.1 (2.6-3.7)

Conclusion and Future Directions

N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine presents a promising avenue for novel biomarker discovery due to its unique odd-chain structure and low endogenous levels. This guide provides a comprehensive framework for its analytical validation and a strategy for its comparison against established sphingolipid biomarkers. Rigorous adherence to these principles will be essential in determining its clinical utility.

Future research should focus on conducting clinical studies to generate the necessary performance data to populate the comparative framework outlined in this guide. Such studies will be crucial in establishing the role, if any, of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine as a clinically relevant biomarker for disease diagnosis, prognosis, or therapeutic monitoring.

References

  • Biomarker Assay Validation by Mass Spectrometry. (2022). AAPS J.
  • Exploring Novel Biomarkers in Lipid Metabolism for Cardiovascular Disease Risk Assessment. (n.d.).
  • Biomarker Assay Validation by Mass Spectrometry. (2022). PubMed.
  • Bioanalytical Method Validation Guidance for Industry. (2018).
  • Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. (2022). Frontiers in Cardiovascular Medicine.
  • Lipidomics Provides New Biomarkers for Cardiovascular Disease and Type 2 Diabetes. (2022). DZD News.
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. (2018). J Vis Exp.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Comparison of lipid species across categories of cardiovascular health. (n.d.).
  • Cardiovascular disease lipids and lipoproteins biomarker standardiz
  • Lipid Metabolite Biomarkers in Cardiovascular Disease: Discovery and Biomechanism Translation
  • N-(heptadecanoyl)-hexadecasphing-4-enine-1-phosphocholine. (n.d.). PubChem.
  • Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. (2015). Anal Bioanal Chem.
  • Lysosphingomyelin: A Sensitive and Specific Biomarker for Niemann-Pick Disease. (2018). Cayman Chemical.
  • Sphingomyelins and ceramides: possible biomarkers for dementia? (2022). Curr Opin Lipidol.
  • Plasma Sphingomyelin Disturbances: Unveiling Its Dual Role as a Crucial Immunopathological Factor and a Severity Prognostic Biomarker in COVID-19. (2023). Cells.
  • Sphingolipid Profiling: A Promising Tool for Stratifying the Metabolic Syndrome-Associated Risk. (2020). Frontiers in Endocrinology.
  • A rapid and quantitative LC-MS/MS method to profile sphingolipids. (n.d.).
  • N-(nonadecanoyl)-sphing-4-enine-1-phosphocholine. (n.d.). PubChem.
  • An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals with Disorders of Sphingolipid Metabolism. (n.d.). Agilent.
  • Association of sphingomyelin (SM) and ceramide (Cer) species with... (n.d.).
  • Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. (2019). J Clin Lab Anal.
  • Sphingolipids as prognostic biomarkers of neurodegeneration, neuroinflammation, and psychiatric diseases and their emerging role in lipidomic investigation methods. (2021). Cell Mol Life Sci.
  • Sphingolipids as Biomarkers of Disease. (2019). Methods Mol Biol.
  • LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species | Protocol Preview. (2022). YouTube.
  • Acid Sphingomyelinase Deficiency Biomarker: Lyso-Sphingomyelin. (n.d.).
  • Altered levels of serum sphingomyelin and ceramide containing distinct acyl chains in young obese adults. (2014). Nutrition & Diabetes.
  • Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associ
  • Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associ

Sources

Safety Operating Guide

N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Proper Disposal of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine (C17 Sphingomyelin)

As a Senior Application Scientist, I frequently observe that laboratory safety incidents involving lipid standards rarely stem from the lipid itself. Instead, they arise from the mismanagement of the volatile, toxic solvents required to keep highly hydrophobic sphingolipids in solution. This guide provides the definitive, self-validating operational workflows for the proper disposal of N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine, ensuring absolute regulatory compliance and laboratory safety.

Executive Summary & Chemical Identity

N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine, commonly referred to as C17 Sphingomyelin or d18:1/17:0 SM, is a synthetic, odd-chain sphingolipid widely utilized as an internal standard in quantitative lipidomics and mass spectrometry[1]. Because mammalian systems predominantly synthesize even-chain sphingolipids, C17 Sphingomyelin provides a distinct mass-to-charge (m/z) signature, ensuring accurate quantification without endogenous interference[2].

While the pure lipid is relatively biologically inert and poses minimal direct toxicity[3], it is almost exclusively handled, reconstituted, and extracted using highly hazardous organic solvents such as chloroform, methanol, and dichloromethane (DCM). Therefore, the disposal procedures for C17 Sphingomyelin are fundamentally dictated by its solvent matrix .

Hazard Assessment & Causality

To build a self-validating safety culture, researchers must understand the causality behind waste segregation.

  • The Lipid (C17 Sphingomyelin): As a pure compound, it is a non-hazardous, non-flammable solid[3]. It may cause mild mechanical irritation if inhaled as a dry powder, but it does not require specialized chemical neutralization.

  • The Matrix (Chloroform/Methanol): Standard lipid extraction workflows (e.g., Folch or Bligh-Dyer methods) rely heavily on chloroform and methanol[2]. Chloroform is a volatile, halogenated solvent that acts as a central nervous system depressant and a suspected carcinogen.

  • Causality in Waste Segregation: Halogenated waste must be strictly separated from non-halogenated waste. Incinerating halogenated solvents requires specialized high-temperature scrubbers to prevent the release of toxic phosgene gas and hydrochloric acid into the atmosphere. Mixing these waste streams not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but exponentially increases institutional disposal costs.

Table 1: Chemical Properties & Waste Segregation Matrix

ComponentPrimary HazardPPE RequirementWaste Stream Classification
C17 Sphingomyelin (Solid) Minimal (Irritant)Standard (Gloves, Lab Coat)Solid Chemical Waste
Chloroform (Solvent) Toxic, CarcinogenNitrile (Double-gloved), Fume HoodHalogenated Organic Liquid
Methanol (Solvent) Flammable, ToxicNitrile, Fume HoodNon-Halogenated Organic Liquid

Waste Segregation Workflow & Visualization

To prevent incompatible chemical mixing, laboratory personnel must classify the waste at the point of generation. The following decision tree dictates the operational flow for C17 Sphingomyelin disposal.

DisposalWorkflow Start C17 Sphingomyelin Waste State Physical State? Start->State Solid Pure Solid / Powder State->Solid Dry Liquid Dissolved in Solvent State->Liquid Solution DispSolid Solid Chemical Waste Incineration Solid->DispSolid SolventType Contains Halogens? (e.g., Chloroform) Liquid->SolventType Halo Halogenated Solvents (CHCl3, DCM) SolventType->Halo Yes NonHalo Non-Halogenated Solvents (MeOH, EtOH) SolventType->NonHalo No DispHalo Halogenated Organic Liquid Waste Stream Halo->DispHalo DispNonHalo Non-Halogenated Organic Liquid Waste Stream NonHalo->DispNonHalo

C17 Sphingomyelin Waste Segregation and Disposal Decision Tree

Procedural Methodologies: Step-by-Step Disposal Protocols

Protocol A: Disposal of Liquid Lipidomics Waste (Solvent-Dissolved C17 SM) Because C17 Sphingomyelin is frequently prepared as a stock solution in chloroform or a chloroform/methanol blend[1][2], follow this protocol for liquid waste:

  • Preparation: Conduct all waste transfer operations inside a certified chemical fume hood to prevent inhalation of solvent vapors. Wear a laboratory coat, safety goggles, and double-layered nitrile gloves (chloroform rapidly permeates single nitrile gloves).

  • Waste Identification (Self-Validation Step): Determine the exact solvent composition. If the solution contains any amount of chloroform, dichloromethane, or other halogenated solvents, it must be classified as Halogenated Waste.

  • Container Selection: Use an EPA-approved, chemically compatible waste container (e.g., high-density polyethylene (HDPE) or glass). Do not use standard low-density plastics, which chloroform will degrade.

  • Transfer: Carefully pour the C17 Sphingomyelin solution into the designated waste container using a glass funnel. Leave at least 20% headspace in the container to accommodate vapor expansion.

  • Labeling: Immediately attach a hazardous waste tag. Explicitly list all constituents to prevent downstream reactions, e.g., "Chloroform (66%), Methanol (33%), N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine (<1%)".

  • Storage & Pickup: Cap the container tightly. Store in a designated secondary containment bin within a flammable storage cabinet until Environmental Health and Safety (EHS) collects it.

Protocol B: Disposal of Solid Waste (Vials, Tips, and Pure Powder)

  • Trace Contaminated Consumables: Empty glass vials that previously held the lipid standard, as well as contaminated pipette tips, should be allowed to fully evaporate inside the fume hood to remove residual volatile solvents. This prevents the accidental release of toxic vapors in municipal solid waste streams.

  • Solid Waste Routing: Once dry, dispose of the glass vials in a designated "Glass/Sharps" container. Plastic pipette tips can be disposed of in standard solid chemical waste bins.

  • Expired Pure Powder: If disposing of expired, un-reconstituted C17 Sphingomyelin powder[3], place the sealed vial directly into a solid chemical waste container designated for commercial incineration. Do not wash the vial out in the sink.

Protocol C: Emergency Spill Response

  • Assess the Spill: If a stock solution of C17 Sphingomyelin in chloroform spills outside the fume hood, immediately evacuate personnel from the immediate vicinity due to toxic vapor generation.

  • Containment: Wearing appropriate PPE (including a respirator if the spill is large and ventilation is poor), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Never use combustible materials like paper towels for large solvent spills.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty, sealable hazardous waste bag or bucket.

  • Decontamination: Wash the spill area with a mild detergent and water to remove any residual lipid film, which can leave surfaces dangerously slippery.

  • Disposal: Label the cleanup materials as "Hazardous Waste - Halogenated Solvent Spill" and request an immediate EHS pickup.

References

1.[1] Title: Lipidomics SOP - HSC Cores - BookStack Source: The University of Utah URL: 2.[2] Title: Serum, plasma and erythrocyte membrane lipidomes in infants fed formula supplemented with bovine milk fat globule membranes Source: University of Helsinki / Pediatric Research URL: 3.[3] Title: 17:0 SM (d18:1/17:0) 860585 N-heptadecanoyl-D-erythro-sphingosylphosphorylcholine Source: Avanti Research URL:

Sources

Personal Protective Equipment (PPE) & Handling Guide: N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine

Author: BenchChem Technical Support Team. Date: March 2026

Common Name: C17 Sphingomyelin (d18:1/17:0) CAS Number: 121999-64-2 (Generic for C17 SM analogs) / 106703-91-5 (Reference)[1][2]

Part 1: Executive Safety Directive

The Dual-Risk Paradox: As a Senior Application Scientist, I must clarify a critical misconception: N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine (C17 SM) itself is biologically benign and non-hazardous in its pure powder form.[1][2] However, it is almost exclusively processed using Chloroform and Methanol , creating a high-hazard environment.[1][2]

Furthermore, because C17 SM is primarily used as an Internal Standard for Mass Spectrometry (LC-MS/MS), "Safety" here has two definitions:

  • Operator Safety: Protection against neurotoxic/carcinogenic solvents.

  • Data Safety: Protection of the lipid from hydrolysis, oxidation, and keratin/plasticizer contamination .

Immediate Action Required:

  • Never handle dissolved stock solutions outside a fume hood.

  • Never use standard latex gloves; they offer zero protection against chloroform.

  • Always use glass or Teflon-lined consumables; plastics ruin lipidomic data.[1][2]

Part 2: Risk Assessment & PPE Matrix

The following table synthesizes the hazard profile based on the state of the material.

ParameterPowder Form (Lyophilized) Solvated Form (CHCl₃:MeOH)
Primary Hazard Inhalation of fine particulate; Product loss via static.[1][2]Carcinogenicity, CNS Depression, Flammability.
GHS Classification Not Hazardous (GHS Category N/A).Danger: Carcinogen (1B), Acute Tox (3), Flammable (2).[1]
Critical Failure Moisture absorption (Hydrolysis).Glove permeation (Chloroform penetrates nitrile in <3 mins).
Engineering Control Dead-air box or Static-free zone.[1][2]Chemical Fume Hood (Face velocity: 100 fpm).
PPE Selection Guide
  • Hand Protection (CRITICAL):

    • Routine Handling:High-Grade Nitrile (≥5 mil) .[1][2] Change immediately upon splash.

    • Bulk Solvent Work:Laminate Film (Silver Shield/4H) or Double-Gloving (Nitrile over Laminate).[1][2] Chloroform degrades standard nitrile rapidly, exposing skin to carcinogens.

  • Eye Protection:

    • ANSI Z87.1 Chemical Splash Goggles. Standard safety glasses are insufficient for volatile solvents like methanol which can bypass side shields via vapor.

  • Respiratory Protection:

    • Powder: N95 mask (optional, primarily to protect sample from user breath/moisture).

    • Solvent: None required IF working in a certified fume hood. If hood is unavailable (emergency only), use a half-face respirator with Organic Vapor (OV) cartridges.[1][2]

  • Body Protection:

    • 100% Cotton Lab Coat (Synthetic blends melt into skin during methanol fires).

    • Closed-toe shoes (Leather/impermeable).[1][2]

Part 3: Operational Protocols (Step-by-Step)
Phase 1: Retrieval & Equilibration (The "Warm-Up") [1][2]
  • Context: C17 SM is stored at -20°C. Opening a cold vial in humid air causes condensation.[1][2] Water catalyzes hydrolysis, degrading your expensive standard into C17 Ceramide.

  • Protocol:

    • Remove vial from freezer.

    • Place in a desiccator or on the benchtop.

    • WAIT 30 MINUTES. Do not touch the cap until the vial reaches room temperature.

    • Wipe the exterior with a lint-free wipe to remove any residual moisture.

Phase 2: Weighing & Solubilization
  • Context: Sphingolipids are "sticky" and prone to static charge.

  • Protocol:

    • Static Control: Use an ionizing gun or anti-static bar on the vial before opening.

    • Weighing: Use a pre-cleaned glass spatula (rinse with CHCl₃/MeOH before use). Never use plastic spatulas (phthalate contamination).[1][2]

    • Solvent Addition:

      • Move to Fume Hood.

      • Add solvent (typically Chloroform:Methanol 2:1 or 1:1 v/v).[3][4]

      • Scientific Note: Chloroform dissolves the hydrophobic tail; Methanol solvates the polar phosphocholine headgroup.

    • Vortexing: Vortex for 30 seconds. If solution is cloudy, sonicate in a water bath for 1-2 minutes.

Phase 3: Storage & Waste Disposal
  • Storage:

    • Transfer solution to Amber Glass Vials with Teflon (PTFE)-lined screw caps .

    • Overlay with Argon or Nitrogen gas to displace oxygen (prevents oxidation of the double bond at C4).

    • Seal with Parafilm and store at -20°C.[1][2]

  • Disposal:

    • Halogenated Waste: Any solution containing Chloroform.

    • Non-Halogenated Waste: Pure Methanol/Ethanol rinses.

    • Never pour down the drain.

Part 4: Visualizations
Figure 1: Risk-Based PPE Decision Tree

Caption: Logic flow for selecting PPE based on the physical state of the lipid (Powder vs. Solvated).

PPE_Decision_Tree Start Start: Handling C17 SM State Physical State? Start->State Powder Powder Form (Lyophilized) State->Powder Solvent Solvated Form (CHCl3 / MeOH) State->Solvent Risk_P Risk: Moisture/Static (Sample Integrity) Powder->Risk_P Risk_S Risk: Neurotoxin/Carcinogen (User Safety) Solvent->Risk_S Action_P PPE: Nitrile Gloves Control: Anti-Static Gun Loc: Benchtop Risk_P->Action_P Action_S PPE: Laminate/Double Gloves Control: Fume Hood Loc: Hood Only Risk_S->Action_S

Figure 2: Sample Integrity Workflow

Caption: Operational workflow to prevent hydrolysis and plasticizer contamination during handling.

Workflow Freezer 1. Retrieval (-20°C Storage) Equilib 2. Equilibration (30 mins @ RT) *Prevents Hydrolysis* Freezer->Equilib Warm Up Weigh 3. Weighing (Glass Tools Only) *Avoids Plasticizers* Equilib->Weigh Dry Solub 4. Solubilization (CHCl3:MeOH) *Fume Hood Required* Weigh->Solub Dissolve Store 5. Storage (Argon Overlay) *Prevents Oxidation* Solub->Store Seal

[1][2][3][6]

Part 5: References
  • Avanti Polar Lipids. (2017).[5] Safety Data Sheet: Sphingomyelin (Brain, Porcine) [Representative Class SDS]. Avanti Polar Lipids, Inc.[5] Link

  • Cayman Chemical. (2023).[6] C17 Sphingomyelin (d18:1/17:[1][2]0) Product Information & Safety. Cayman Chemical.[6][7] Link

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] Link

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957).[4] A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry. Link

  • Occupational Safety and Health Administration (OSHA). Chloroform: Occupational Health Guideline. Link[1][2]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine
Reactant of Route 2
N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。